Ethylenediaminetetraacetic acid

Catalog No.
S526875
CAS No.
60-00-4
M.F
C10H16N2O8
C10H16N2O8
((HOOCCH2)2NCH2)2
M. Wt
292.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenediaminetetraacetic acid

CAS Number

60-00-4

Product Name

Ethylenediaminetetraacetic acid

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid

Molecular Formula

C10H16N2O8
C10H16N2O8
((HOOCCH2)2NCH2)2

Molecular Weight

292.24 g/mol

InChI

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)

InChI Key

KCXVZYZYPLLWCC-UHFFFAOYSA-N

SMILES

C(C[NH+](CC(=O)O)CC(=O)[O-])[NH+](CC(=O)O)CC(=O)[O-]

solubility

SOL IN SOLN OF ALKALI HYDROXIDES
Insoluble in common organic solvents
In water, 1,000 mg/L at 25 °C
9.26e+00 g/L
Solubility in water, g/100ml at 20 °C: 0.05 (very poor)

Synonyms

Acid, Edetic, Acid, Ethylenediaminetetraacetic, Acid, Ethylenedinitrilotetraacetic, Calcitetracemate, Disodium, Calcium Disodium Edetate, Calcium Disodium Versenate, Calcium Tetacine, Chelaton 3, Chromium EDTA, Copper EDTA, Coprin, Dicobalt EDTA, Dinitrilotetraacetate, Disodium Ethylene, Dinitrilotetraacetate, Ethylene, Disodium Calcitetracemate, Disodium EDTA, Disodium Ethylene Dinitrilotetraacetate, Disodium Versenate, Calcium, Distannous EDTA, Edathamil, Edetate Disodium Calcium, Edetate, Calcium Disodium, Edetates, Edetic Acid, Edetic Acid, Calcium Salt, Edetic Acid, Calcium, Sodium Salt, Edetic Acid, Chromium Salt, Edetic Acid, Dipotassium Salt, Edetic Acid, Disodium Salt, Edetic Acid, Disodium Salt, Dihydrate, Edetic Acid, Disodium, Magnesium Salt, Edetic Acid, Disodium, Monopotassium Salt, Edetic Acid, Magnesium Salt, Edetic Acid, Monopotassium Salt, Edetic Acid, Monosodium Salt, Edetic Acid, Potassium Salt, Edetic Acid, Sodium Salt, EDTA, EDTA, Chromium, EDTA, Copper, EDTA, Dicobalt, EDTA, Disodium, EDTA, Distannous, EDTA, Gallium, EDTA, Magnesium Disodium, EDTA, Potassium, EDTA, Stannous, Ethylene Dinitrilotetraacetate, Ethylene Dinitrilotetraacetate, Disodium, Ethylenediaminetetraacetic Acid, Ethylenedinitrilotetraacetic Acid, Gallium EDTA, Magnesium Disodium EDTA, N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine), Potassium EDTA, Stannous EDTA, Tetacine, Calcium, Tetracemate, Versenate, Versenate, Calcium Disodium, Versene

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

The exact mass of the compound Edetic acid is 292.0907 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1000000 mg/l at 25 °c0.00 msol in soln of alkali hydroxidesinsoluble in common organic solventsin water, 1,000 mg/l at 25 °cin water, 1.0x10+6 mg/l (miscible) at 25 °c (est)9.26e+00 g/lsolubility in water, g/100ml at 20 °c: 0.05 (very poor). Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives. It belongs to the ontological category of ethylenediamine derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: EDTA Chelation Mechanism of Action and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Ethylenediaminetetraacetic acid (EDTA) represents a cornerstone molecule in coordination chemistry and biomedical research with extensive applications ranging from heavy metal detoxification to laboratory methodologies. This comprehensive technical review examines EDTA's fundamental chelation mechanism through multiple analytical perspectives, detailing its molecular interactions with metal cations, structure-function relationships, and experimental applications. As a hexadentate ligand with six potential electron donor sites, EDTA forms exceptionally stable, water-soluble complexes with most di- and trivalent metal ions, enabling diverse research and clinical utilities. The following sections provide researchers and drug development professionals with detailed mechanistic insights, standardized experimental protocols, and critical safety considerations for employing EDTA across various scientific contexts, with particular emphasis on its pharmacological applications in metal poisoning and emerging research in neurodegenerative disease models.

Chemical Fundamentals and Structural Properties

EDTA's remarkable chelation capability originates from its specific molecular architecture, which enables formation of exceptionally stable coordination complexes with virtually all multivalent cations. The EDTA molecule consists of a central ethylenediamine backbone (-N-CH₂-CH₂-N-) flanked by four carboxylate groups (-CH₂-COO⁻), creating multiple binding sites arranged in optimal geometry for metal coordination. This configuration allows EDTA to act as a hexadentate ("six-toothed") ligand, capable of forming multiple coordinate covalent bonds with a single metal ion through two nitrogen atoms and four oxygen atoms from the carboxyl groups [1] [2].

The acid dissociation constants (pKa values) of EDTA's carboxyl groups range from approximately 2.0 to 6.16, while the amine groups exhibit pKa values around 2.7 and 10.26, making EDTA predominantly anionic across physiologically relevant pH ranges [2]. This pH-dependent ionization profile significantly influences its metal-binding affinity, with optimal chelation occurring at neutral to alkaline conditions where the carboxyl groups are fully deprotonated. The steric arrangement of donor atoms creates a preorganized cavity ideally sized for metal ions with ionic radii between 70-110 pm, explaining its particularly high affinity for calcium (Ca²⁺), lead (Pb²⁺), and iron (Fe³⁺) ions [1] [3].

Table 1: Fundamental Chemical Properties of EDTA

Property Specification Research Significance
Chemical Formula C₁₀H₁₆N₂O₈ Determines stoichiometric relationships in chelation reactions
Molecular Weight 292.24 g/mol Essential for quantitative preparation of solutions
IUPAC Name 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetraacetic acid Standardized nomenclature for publication
CAS Registry 60-00-4 Unique identifier for chemical tracking
Solubility Slightly water-soluble (0.5 g/L at 20°C) Impacts formulation design and bioavailability
Acidity Constants pKa₁=2.0, pKa₂=2.7, pKa₃=6.16, pKa₄=10.26 Predicts metal-binding efficiency at varying pH

Chelation Mechanism Analysis

Molecular Coordination Chemistry

The fundamental chelation mechanism involves EDTA displacing bound water molecules from a metal ion's hydration sphere to form a octahedral coordination complex where the metal becomes encircled within the ligand's binding pocket. This entropically favored process (ΔS > 0) releases multiple water molecules, driving complex formation despite the enthalpic cost of dehydrating the metal ion [1] [3]. The resulting metal-EDTA complex exhibits exceptional thermodynamic stability, with formation constants (log K) ranging from 8.79 for Zn²⁺ to 16.5 for Fe³⁺, effectively sequestering the metal and preventing its participation in other chemical reactions [2].

The coordination geometry varies slightly depending on the metal's ionic radius and preferred binding angles, with most divalent cations forming distorted octahedral complexes where EDTA wraps around the metal center in a helical configuration. For larger metal ions, some carboxylate groups may remain uncoordinated, reducing complex stability. The chelate effect—the enhanced stability of coordination complexes with multidentate ligands compared to their monodentate counterparts—provides the thermodynamic driving force for EDTA's metal scavenging capability, with the five-membered rings formed between metal-nitrogen-carbon-carbon-oxygen representing particularly stable structural elements [3].

EDTA_Chelation Free_Metal Free_Metal Hydrated_Metal Hydrated_Metal Free_Metal->Hydrated_Metal Hydration Coordination_Sphere Coordination_Sphere Hydrated_Metal->Coordination_Sphere Approach EDTA EDTA EDTA->Coordination_Sphere Ligand Exchange Metal_EDTA_Complex Metal_EDTA_Complex Coordination_Sphere->Metal_EDTA_Complex Stable Complex Formation

Diagram: EDTA chelation process showing metal complexation through ligand exchange and stable complex formation.

Structure-Activity Relationships

The metal selectivity of EDTA derivatives depends critically on structural modifications to the core molecule. When administered as calcium disodium edetate, the pre-bound calcium ion readily exchanges with higher-affinity metals like lead (Pb²⁺) through transchelation, effectively removing toxic metals while maintaining calcium homeostasis [1]. In contrast, edetate disodium lacks pre-bound calcium and exhibits strong affinity for endogenous calcium, causing potentially fatal hypocalcemia if administered inappropriately [1] [4]. This critical distinction explains why only the calcium disodium form is approved for clinical metal detoxification, while the disodium form has been largely abandoned due to safety concerns.

The pH-dependent binding affinity arises from proton competition at coordination sites, with metal complex stability decreasing significantly under acidic conditions where carboxyl groups become protonated and unavailable for coordination. This property can be exploited in laboratory settings to selectively dissociate metal-EDTA complexes through pH adjustment. The formation constants (log K) follow the general trend: trivalent ions > divalent ions > monovalent ions, with particularly high values for Fe³⁺ (25.1), Cu²⁺ (18.8), Pb²⁺ (18.0), and Zn²⁺ (16.5), explaining EDTA's efficacy in heavy metal intoxication [2].

Table 2: EDTA Metal Binding Affinities and Selectivity

Metal Ion Formation Constant (log K) Clinical/Research Relevance
Fe³⁺ (Iron) 25.1 Potential treatment for iron overload disorders
Cu²⁺ (Copper) 18.8 Limited use in Wilson's disease (other chelators preferred)
Pb²⁺ (Lead) 18.0 FDA-approved for lead poisoning and encephalopathy
Zn²⁺ (Zinc) 16.5 Cause of zinc deficiency during prolonged therapy
Ca²⁺ (Calcium) 10.7 Basis for anticoagulant properties in blood collection
Mg²⁺ (Magnesium) 8.8 Contributes to hypomagnesemia during treatment

Experimental Methodology and Protocols

Complexometric Titration for Metal Quantification

Complexometric titration with EDTA represents a fundamental laboratory technique for metal ion quantification in analytical chemistry. The standard protocol employs EDTA as the titrant and various metal-specific indicators to detect the endpoint when all metal ions have been complexed [2] [5]. For calcium determination, the procedure typically uses Eriochrome Black T or Calmagite as indicators, which exhibit distinct color changes upon metal complexation. The detailed methodology follows a rigorous sequence:

  • Step 1: Solution Preparation - Dissolve 3.72 g of EDTA disodium salt in 1L deionized water to prepare 0.01M standard solution. Standardize against primary standard calcium carbonate if quantitative precision required. Adjust pH to 8-10 using ammonium chloride-ammonia buffer for optimal indicator function.
  • Step 2: Sample Pretreatment - For biological samples, digestion may be required to release protein-bound metals. Add 1N nitric acid and heat gently at 60°C for 2 hours, then neutralize with ammonium hydroxide before analysis.
  • Step 3: Titration Procedure - Transfer 25mL sample to clean Erlenmeyer flask. Add 2mL ammonium buffer (pH 10) and 4-5 drops Eriochrome Black T indicator. Titrate with standardized EDTA solution while swirling continuously until color changes from wine red to pure blue.
  • Step 4: Calculation - Calculate metal concentration using: Metal (mg/L) = (V_EDTA × M_EDTA × AW_metal × 1000) / V_sample, where V represents volume, M molarity, and AW atomic weight.

This methodology allows precise quantification of total water hardness (Ca²⁺ + Mg²⁺) and can be adapted for specific metal determinations through pH adjustment and indicator selection [5]. For research-grade precision, complement with atomic absorption spectroscopy to verify results.

In Vitro Metal Chelation Efficacy Assessment

Evaluating EDTA's metal removal efficiency requires systematic incubation protocols followed by metal detection methodologies. The standard approach involves simulating physiological conditions to determine percentage metal chelation and binding kinetics [1] [6]:

  • Protocol Setup: Prepare metal solutions at physiologically relevant concentrations (e.g., 100 μg/L lead, 50 μg/L cadmium) in simulated extracellular fluid (pH 7.4). Add varying EDTA concentrations (0.1-10mM) and incubate at 37°C with continuous shaking.
  • Time-Course Sampling: Collect aliquots at predetermined intervals (5, 15, 30, 60, 120 minutes) and immediately separate free metal using 10kDa molecular weight cutoff filters via centrifugation at 4000×g for 15 minutes.
  • Metal Quantification: Analyze filtrate using inductively coupled plasma mass spectrometry (ICP-MS) or graphite furnace atomic absorption spectroscopy. Include appropriate controls (metal solutions without EDTA, EDTA solutions without metals).
  • Data Analysis: Calculate chelation percentage as [(Metal_control - Metal_filtrate)/Metal_control] × 100. Determine binding kinetics by fitting time-dependent chelation data to appropriate models.

This protocol demonstrates EDTA's rapid chelation kinetics, typically achieving >90% metal removal within 30 minutes at stoichiometric ratios, though the efficiency decreases with sub-stoichiometric EDTA concentrations and varies significantly by target metal [6].

Research and Clinical Applications

Pharmacological Applications

EDTA's primary clinical application involves heavy metal detoxification, with FDA-approval specifically for lead poisoning in both adult and pediatric populations [1] [7]. The drug is administered as calcium disodium edetate to prevent hypocalcemia, typically via slow intravenous infusion or intramuscular injection due to poor oral bioavailability (<5%) [1]. The standard regimen for adult lead poisoning (blood levels 20-70 mcg/dL) involves 1000 mg/m² daily for 5 days, with higher levels (>70 mcg/dL) requiring combination therapy with dimercaprol [1]. The chelated lead-EDTA complex is excreted renally, with approximately 50% eliminated within one hour and >95% within 24 hours, significantly reducing body lead burden [7].

Beyond its approved indication, EDTA demonstrates research utility in neurodegenerative disease models based on the premise that toxic metals contribute to pathogenesis [6] [8]. Experimental evidence indicates that EDTA can cross the blood-brain barrier in limited quantities, potentially reducing metal-associated oxidative stress and neuroinflammation in conditions like Alzheimer's disease, though clinical efficacy remains investigational [6]. The proposed mechanisms include prevention of metal-mediated amyloid-β aggregation and reduction of reactive oxygen species generation catalyzed by redox-active metals like copper and iron.

Laboratory and Industrial Applications

In research laboratories, EDTA serves as an essential metal-depleting agent to inhibit metal-dependent enzymes including nucleases, metalloproteases, and phosphatases during protein and nucleic acid purification [2] [5]. Standard cell culture protocols incorporate 0.5-2mM EDTA in cell dissociation buffers to prevent cell clumping by chelating calcium required for cadherin-mediated cell adhesion [2]. Histopathology laboratories utilize EDTA-based decalcifying solutions to soften mineralized tissues before sectioning, typically employing 10-14% EDTA solutions at pH 7.0-7.4 for 7-14 days depending on tissue density [2].

The anticoagulant properties of EDTA (1.5-2.0 mg/mL blood) make it indispensable in clinical hematology, where it preserves cellular morphology by chelating calcium ions required for the coagulation cascade [2]. Lavender-top EDTA tubes are standard for complete blood count analysis, while tan-top tubes are reserved for lead testing and royal blue tops for trace metal analysis [2]. Industrial applications exploit EDTA's metal-sequestering capability in food preservation to prevent oxidation, in cosmetics to enhance stability, and in detergents to complex water hardness ions [2] [3].

Safety and Regulatory Considerations

Toxicity Profile and Risk Mitigation

Despite its therapeutic utility, EDTA administration carries significant safety concerns requiring careful risk management. The most serious adverse effect is dose-dependent nephrotoxicity, manifesting as acute tubular necrosis, proteinuria, and potentially renal failure [1]. This toxicity appears dose-dependent, with more than 25% of patients showing elevated blood urea nitrogen following administration [1]. Additional risks include essential mineral depletion, particularly zinc, which can lead to deficiency symptoms with prolonged therapy [1]. Smaller pediatric patients exhibit particularly pronounced zinc losses, necessitating careful monitoring and supplementation [1].

The critical distinction between edetate calcium disodium (approved for metal poisoning) and edetate disodium (associated with fatal hypocalcemia) cannot be overemphasized [1] [4]. Cases of medication errors where edetate disodium was administered instead of calcium disodium edetate have resulted in fatal hypocalcemic tetany and cardiac arrest [1]. Additional common adverse effects include infusion site reactions, fever, nausea, headache, and hypotension, while rare but serious complications encompass arrhythmias, bone marrow depression, and increased intracranial pressure in patients with lead encephalopathy [1].

Table 3: EDTA Safety Profile and Monitoring Requirements

Adverse Effect Incidence Risk Factors Preventive Measures
Nephrotoxicity 25% of patients Preexisting renal impairment, high doses Monitor renal function pre/during/post therapy; maintain hydration
Hypocalcemia Rare (with correct formulation) Administration of edetate disodium Use only calcium disodium edetate; verify product before administration
Zinc Deficiency 15-30% with prolonged therapy Low body weight, extended treatment duration Monitor zinc levels; provide supplementation between courses
Infusion Reactions 10-15% Rapid administration, high concentrations Use slow IV infusion; dilute properly; rotate injection sites
Regulatory Status and Controversial Applications

The FDA has approved EDTA specifically for lead poisoning management, with strict dosing guidelines based on blood lead levels and renal function [1]. However, significant off-label use persists, particularly for cardiovascular disease based on the unproven hypothesis that EDTA chelation removes calcium from atherosclerotic plaques [9] [10]. The TACT (Trial to Assess Chelation Therapy) study found modest cardiovascular benefit in a specific subgroup of patients with diabetes and prior myocardial infarction, but subsequent TACT2 trial failed to confirm these findings [9]. Major cardiovascular societies do not recommend EDTA chelation for cardiovascular disease due to unproven efficacy and potential risks [9] [4].

Similarly, EDTA use for autism spectrum disorder remains controversial and unsupported by rigorous evidence, with concerns about inappropriate diagnostic testing (e.g., "provocative" challenge tests) and unnecessary treatment in children with normal body metal burdens [10] [4]. Regulatory agencies emphasize that EDTA should only be administered by qualified healthcare professionals with appropriate monitoring capabilities, particularly for pediatric patients who may be more vulnerable to both metal toxicity and adverse effects of chelation therapy [1] [10].

Conclusion and Research Directions

EDTA remains a prototypical chelating agent with well-established mechanisms and applications in research and clinical medicine. Its hexadentate coordination chemistry provides exceptional metal-binding capability that can be strategically employed in analytical methods, industrial processes, and pharmaceutical interventions. While its role in heavy metal detoxification is well-documented, emerging research continues to explore potential applications in neurodegenerative disorders and other conditions potentially influenced by metal dysregulation [6] [8].

References

what is EDTA used for in laboratory

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Mechanism of Action

EDTA operates as a hexadentate ligand, meaning its molecular structure contains six donor atoms (two nitrogen and four oxygen atoms) that can form strong coordination bonds with a central metal ion [1]. This action, known as chelation, creates stable, water-soluble complexes that effectively remove metal ions from a system.

The core function is the removal of bivalent (e.g., Ca²⁺, Mg²⁺) and trivalent metal ions [2] [3]. This principle underpins most of its applications, from preventing blood clotting by chelating calcium [4] to inactivating metal-dependent enzymes by stripping them of their essential cofactors [1] [3].

Comprehensive Laboratory Applications

The following table summarizes the key uses of EDTA in various laboratory disciplines:

Field/Application Primary Function of EDTA Specific Examples & Notes
Clinical Hematology Anticoagulant [2] [4] Prevents clotting in blood samples for Complete Blood Count (CBC) by binding Ca²⁺ [4]. Tubes have lavender/purple tops [5].
Molecular Biology Nucleic Acid Stabilization & Purification [1] Protects DNA/RNA from metal-dependent nucleases in preservation & extraction buffers [1].
Enzymology Enzyme Inhibition [1] [3] Inactivates metalloenzymes (e.g., metal-dependent proteases, Taq polymerase) by chelating essential metal cofactors (Mg²⁺, Mn²⁺, Zn²⁺) [1] [3].
Cell Culture & Histology Cell Dissociation & Decalcification [1] [3] Disrupts cell-cell adhesion (cadherins) by chelating Ca²⁺, creating single-cell suspensions. Softens hard tissues by removing calcium for sectioning [3].
Analytical Chemistry Complexometric Titration & Masking Agent [3] Quantifies metal ion concentration in solutions. Binds interfering metal ions to prevent unwanted reactions in analyses [3].
Pharmaceutical Research Drug Delivery Systems [6] Used as an intraliposomal ammonium salt (NH₄EDTA) gradient to load drugs like Doxorubicin, enhancing stability and reducing cardiotoxicity [6].

Detailed Experimental Protocols

Protocol 1: DNA Preservation and Extraction Using EDTA

This protocol is critical for obtaining high-quality, intact nucleic acids.

  • Objective: To preserve DNA in a biological sample by inhibiting nuclease activity during storage and extraction.
  • Principle: Mg²⁺ is an essential cofactor for DNase enzymes. EDTA chelates Mg²⁺ and other metal ions, rendering these nucleases inactive and preventing DNA degradation [1].
  • Materials: Tissue or cell sample, Lysis buffer, EDTA solution (e.g., 0.5 M, pH 8.0), Protease, Phenol-Chloroform, Ethanol.
  • Procedure:
    • Homogenize the sample in a lysis buffer containing 10-20 mM EDTA.
    • Incubate with protease (often overnight) to digest proteins.
    • Extract DNA with Phenol-Chloroform.
    • Precipitate DNA with Ethanol.
    • Re-dissolve the purified DNA pellet in a buffer like TE (Tris-EDTA), which contains 1-10 mM EDTA for long-term storage at -20°C [1].
Protocol 2: Preparation of Doxorubicin-Loaded Liposomes via NH₄EDTA Gradient

This advanced drug delivery protocol utilizes EDTA for active drug loading.

  • Objective: To prepare liposomal Doxorubicin with high encapsulation efficiency and reduced toxicity.
  • Principle: A transmembrane gradient of NH₄EDTA is created. Neutral Doxorubicin molecules diffuse into the liposome and are protonated in the acidic interior, forming a complex with EDTA that cannot cross the membrane, thus trapping the drug inside [6].
  • Materials: Hydrogenated Soy Phosphatidylcholine (HSPC), Cholesterol, mPEG2000-DSPE, Doxorubicin hydrochloride, NH₄EDTA solution (200 mM, pH 5.5), 5% Glucose solution.
  • Procedure:
    • Prepare Lipids: Dissolve lipid mixture (HSPC/CH/mPEG2000-DSPE, 3:1:1 mass ratio) in ethanol and form a thin film by solvent evaporation. Hydrate the film with 200 mM NH₄EDTA solution (pH 5.5) to create multilamellar vesicles [6].
    • Size Reduction: Sonicate and extrude the liposome suspension through polycarbonate membranes (e.g., 0.22 μm) to form small, unilamellar vesicles of ~80 nm [6].
    • Establish Gradient: Dialyze the external solution against 5% glucose to create a transmembrane NH₄EDTA gradient [6].
    • Drug Loading: Incubate the liposomes with Doxorubicin solution (60°C for 30 min) at a 1:10 drug-to-lipid ratio. Cool rapidly to trap the drug inside [6].
    • Purify: Remove unencapsulated drug using size-exclusion chromatography (e.g., Sephadex G-50). Encapsulation efficiency can exceed 95% [6].

The experimental workflow for this drug delivery application can be visualized as follows:

Start Start Lipid Film Hydration A Hydrate with NH₄EDTA Solution Start->A B Sonication & Extrusion (~80 nm vesicles) A->B C Dialysis to Create Transmembrane Gradient B->C D Incubate with Doxorubicin (60°C) C->D E Rapid Cooling (Drug Trapped) D->E End Purification & Analysis E->End

Workflow for preparing doxorubicin-loaded liposomes using the NH₄EDTA gradient method.

Emerging Research and Considerations

  • Mechanistic Insights and Metal Recycling: Fundamental research is deepening the understanding of EDTA. Advanced spectroscopic studies in the gas phase are revealing how the geometry of the EDTA-metal complex changes with different ions and hydration levels, providing a model for understanding metal-binding proteins in the body [7]. This knowledge is being explored for applications like recycling valuable metals (e.g., nickel, cobalt) from electronic waste [7].
  • Critical Experimental Considerations:
    • Inhibition of Intentional Reactions: Be aware that EDTA's strong chelation can unintentionally inhibit desired metal-dependent processes, such as PCR, if not properly controlled. Mg²⁺ concentration must often be adjusted upward in PCR mixes to compensate for EDTA in the DNA sample [1].
    • Solubility: The free acid form of EDTA has low solubility in water. It is typically dissolved by first suspending in water and then adding NaOH to adjust the pH to 8.0 [1].
    • EDTA Salt Forms: In hematology, K₂EDTA and K₃EDTA are common. K₂EDTA is often preferred for automated analyzers as K₃EDTA is thought to potentially cause cell swelling [5].

EDTA's utility stems from its potent and non-specific metal chelation ability. When designing experiments, carefully consider its mechanism to either exploit its protective and inhibitory effects or to avoid interference with metal-dependent processes.

References

Computational Analysis of Antioxidant Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

A 2023 comparative study employed Density Functional Theory (DFT) to quantify the antioxidant potential of EDTA, primarily comparing it to a synthetic antioxidant called Irganox [1] [2]. The study evaluated three key antioxidant mechanisms by calculating the following thermodynamic parameters [1]:

Mechanism Thermodynamic Parameter Significance
Hydrogen Atom Transfer (HAT) Bond Dissociation Enthalpy (BDE) Lower BDE indicates a greater ease of donating a hydrogen atom to neutralize a free radical [1].
Single Electron Transfer (SET) Ionization Potential (IP) Lower IP suggests a greater tendency to donate an electron to a free radical [1].
Sequential Proton-Loss Electron-Transfer (SPLET) Proton Affinity (PA) & Electron Transfer Enthalpy (ETE) Involves first losing a proton and then transferring an electron to the radical [1].

The study concluded that EDTA possesses a higher overall antioxidant potential than Irganox [1] [2]. The calculations were performed using two DFT methods, M05-2X and M06-2X, with the 6-311++G(2d,2p) basis set in the gas phase [1] [2].

Experimental Evidence in Biological Models

Beyond computational predictions, experimental studies in animal models demonstrate EDTA's antioxidant activity in complex biological systems.

A 2013 study investigated the effects of EDTA on rats with experimental liver fibrosis induced by carbon tetrachloride (CCl₄), a model associated with significant oxidative stress [3]. The key findings are summarized below:

Finding Measurement Outcome
Reduced Oxidative Damage ↓ Lipid peroxidation (by 22%) [3]
Enhanced Antioxidant Defenses ↑ Activity of key antioxidant enzymes (Ceruloplasmin by 62%, Superoxide Dismutase by 25%) [3]
Downregulated Inflammation & Fibrosis ↓ mRNA expression of pro-fibrotic and pro-inflammatory genes (TGF-β1, TNF-α, IL-6, α1 Col I) [3]
Improved Liver Histology ↓ Fibrosis index (by 20%) [3]

Detailed Experimental Protocol:

  • Animal Model: Male Wistar rats were rendered cirrhotic by chronic intraperitoneal (i.p.) administration of CCl₄ for 8 weeks [3].
  • EDTA Treatment: After fibrosis was established, EDTA was administered via i.p. injection at 60, 120, or 240 mg/kg, three times per week for 3 weeks. The 60 mg/kg dose was identified as the non-toxic therapeutic dose [3].
  • Key Assessments:
    • Lipid Peroxidation: Measured by quantifying malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay [3].
    • Antioxidant Enzyme Activity: The biological activities of ceruloplasmin (Cp), superoxide dismutase (SOD), and catalase (Cat) were analyzed in liver tissue and serum using zymography assays [3].
    • Gene Expression: mRNA levels for TGF-β1, TNF-α, IL-6, and α1 Col I were monitored in liver extracts using real-time PCR [3].
    • Histopathological Analysis: Liver fibrosis was quantified morphometrically in tissue sections stained with Masson's trichrome [3].

Additional research has also shown that foliar application of EDTA can alleviate lead (Pb) toxicity in plants like Brassica juncea by enhancing the activity of enzymatic antioxidants (SOD, POD, CAT) and increasing non-enzymatic antioxidants, thereby reducing oxidative stress [4].

Relationship Between Mechanisms and Observed Effects

The following diagram outlines the proposed pathway through which EDTA exerts its experimentally observed anti-fibrotic and anti-inflammatory effects, linking back to its fundamental antioxidant mechanisms.

G cluster_comp Computational Evidence (DFT) cluster_bio Biological Consequences (in vivo) EDTA EDTA Antioxidant Activity BDE Low BDE values (Facilitates HAT) EDTA->BDE  Predicts IP Low IP values (Facilitates SET) EDTA->IP  Predicts OxStress Reduction in Oxidative Stress EDTA->OxStress  Leads to Inflam Downregulation of Pro-fibrotic/ Pro-inflammatory Genes OxStress->Inflam Fibrosis Reduction in Liver Fibrosis Inflam->Fibrosis

This diagram illustrates how the fundamental antioxidant properties of EDTA, as characterized by computational studies, lead to the reduction of oxidative stress, which in turn results in the observed downstream biological effects of reduced inflammation and fibrosis [1] [3].

Applications and Relevance to Drug Development

The data suggests several potential avenues for application, though it is crucial to distinguish between experimental findings and approved clinical use.

  • Chelation Therapy & Adjuvant Potential: EDTA's primary medical use is as a chelating agent for heavy metal poisoning [5]. The findings that it also possesses intrinsic antioxidant and anti-inflammatory properties suggest its effects in chelation therapy could be multi-faceted. It could potentially be explored as an adjuvant to protect against oxidative tissue damage in specific pathologies [3].
  • Limitations and Considerations: It is vital to note that the U.S. FDA has not approved EDTA for the treatment of atherosclerosis or as a general antioxidant therapy [5]. The use of high-dose intravenous EDTA chelation for cardiovascular disease remains controversial and is considered an alternative medicine practice [5]. Furthermore, while it enhances metal phytoextraction in plants, its environmental persistence is a concern [6].

References

Comprehensive Technical Guide: EDTA as a Chelating Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Structure

Ethylenediaminetetraacetic acid (EDTA) is a synthetic aminopolycarboxylic acid and a premier chelating agent known for its exceptional ability to form stable, water-soluble complexes with a vast range of metal ions across the periodic table [1] [2]. Its molecular structure features a central ethylenediamine backbone that provides two tertiary nitrogen atoms, each equipped with two acetate groups, creating a total of six potential electron pair-donating sites (two nitrogen and four oxygen atoms) [2]. This arrangement classifies EDTA as a hexadentate ligand, meaning it can envelop a central metal ion in an octahedral geometry, forming up to six coordinate covalent bonds for exceptionally stable complexation [2].

The potency of EDTA's chelating ability is significantly influenced by its protonation state and the pH of the environment. The molecule possesses multiple protonation sites, and its affinity for metal ions increases dramatically as it becomes deprotonated. Computational studies, including density functional theory (DFT) and molecular dynamics (MD) simulations, demonstrate that deprotonation of the carboxylate groups improves the localization of negative charge on these sites, facilitating stronger charge transfer and more stable complex formation with metal ions like Hg²⁺ [3]. The fully deprotonated form (EDTA⁴⁻), which predominates at pH levels above approximately 3, exhibits the strongest and most stable metal complex formation [3].

Quantitative Binding Affinity and Selectivity

EDTA's effectiveness is quantified by its stability constants (log K) with various metal ions. The tables below summarize its affinity across different metal groups, illustrating its selectivity and potential applications.

Table 1: Stability Constants (log K) of EDTA with Alkaline Earth and Transition Metals [1]

Metal Ion Valence Approx. log K Binding Characteristic
Calcium (Ca) II ~10.7 Moderately strong, spherical ion
Magnesium (Mg) II ~8.7 Moderately strong, spherical ion
Barium (Ba) II ~7.8 Weaker, spherical ion
Nickel (Ni) II ~18.4 Very strong, "spiky" directional bonding
Cobalt (Co) II ~16.5 Very strong, "spiky" directional bonding
Manganese (Mn) II ~13.8 Very strong, "spiky" directional bonding

Table 2: Stability Constants (log K) of EDTA with Toxic and Heavy Metals [4] [5] [3]

Metal Ion Valence Approx. log K Primary Application
Iron (Fe³⁺) III ~25.1 Reduction of oxidative stress
Lead (Pb) II ~18.0 Treatment of lead poisoning
Mercury (Hg) II ~21.5 Removal from wastewater
Cadmium (Cd) II ~16.5 Treatment of toxicity
Zinc (Zn) II ~16.5 Potential deficiency during therapy
Aluminum (Al) III ~16.1 Investigation in neurodegeneration

The variation in binding affinity and geometry is primarily due to differences in the electronic structure of the metal ions. Spherically symmetric alkaline earth ions (e.g., Ca²⁺, Mg²⁺) interact in a relatively simple manner, while transition metals (e.g., Ni²⁺, Co²⁺) present directional "spikes" in their electronic structure that allow for more structured and stronger bonding [1]. The size of the metal ion also influences its precise position within the EDTA binding pocket, which in turn affects secondary interactions, such as those with water molecules in the solvation shell [1].

Key Experimental Protocols and Workflows

This section details standard methodologies for studying EDTA chelation and its application in drug delivery.

Spectroscopic Analysis of EDTA-Metal Complexation

The following workflow outlines a protocol for isolating and analyzing EDTA-metal complexes using infrared (IR) spectroscopy in the gas phase, which allows for precise structural determination free from solvent interference [1].

G Start Start: Prepare Metal-EDTA Complex A Introduce to Gas Phase Start->A B Cool in Cryogenic Ion Trap (~50 K) A->B C Tag with N₂ Molecules (Messenger Tags) B->C D Mass Spectrometry (Isolate Target Complex) C->D E IR Photon Irradiation (Tunable Laser) D->E F Messenger Tag Ejection E->F G Second MS Step (Measure Fragment Intensity) F->G H Generate IR Absorption Spectrum G->H

Workflow for analyzing EDTA-metal complexes via IR spectroscopy in the gas phase. [1]

Protocol Steps [1]:

  • Complex Preparation & Gas Phase Introduction: The metal-EDTA complex is first prepared and introduced into a high-vacuum chamber, effectively isolating it.
  • Cryogenic Cooling: The complex is cooled to approximately 50 K in a cryogenic ion trap to reduce its internal energy and stabilize the complex.
  • Messenger Tagging: Weakly bound nitrogen (N₂) molecules are attached to the complex. These act as "messengers" for subsequent detection.
  • Mass Spectrometry Isolation: A first mass spectrometry step selectively isolates the specific N₂-tagged complex of interest from other species.
  • IR Photon Irradiation: The isolated cluster is bombarded with photons from a tunable infrared laser.
  • Tag Ejection & Detection: Absorption of a photon causes the ejection of the N₂ messenger. A second mass spectrometry step measures the intensity of the resulting fragment ions as the laser wavelength is tuned.
  • Spectrum Generation: The fragment ion intensity versus laser wavelength produces a photo-dissociation spectrum, which is analogous to the infrared absorption spectrum of the original complex. Analysis of this spectrum reveals the molecular structure of the complex, including how the EDTA molecule interacts with the metal ion and how its functional groups are oriented.
Drug Loading into Liposomes via NH₄EDTA Gradient

The transmembrane NH₄EDTA gradient method is an effective protocol for encapsulating therapeutics like doxorubicin into liposomes, enhancing drug stability and reducing cytotoxicity [6].

Detailed Methodology [6]:

  • Liposome Preparation: Lipids (e.g., HSPC, cholesterol, mPEG2000-DSPE) are dissolved in ethanol, and the solvent is evaporated to form a thin lipid film. This film is hydrated with a 200 mM NH₄EDTA solution (pH 5.5) to create multilamellar vesicles.
  • Vesicle Size Reduction: The liposome suspension is sonicated and extruded through polycarbonate membranes with progressively smaller pore sizes (e.g., 0.8 μm, 0.45 μm, 0.22 μm) to form small, unilamellar vesicles (SUVs) with a uniform diameter (typically ~80 nm).
  • Dialysis to Establish Gradient: The external NH₄EDTA is removed by dialyzing the liposome suspension against a glucose solution. This creates a transmembrane gradient with a high ammonium concentration inside the liposomes.
  • Active Drug Loading: Doxorubicin solution is added to the liposomal suspension and incubated at 60°C. The neutral doxorubicin base diffuses across the lipid membrane. Inside the liposome, the acidic environment causes the drug to be protonated and trapped as a complex with EDTA, achieving encapsulation efficiencies often exceeding 95% [6].

Mechanism of Action in Biological Systems

EDTA's primary mechanism in biological contexts is the formation of stable, kinetically labile complexes with cationic metals, which are then excreted renally. However, the therapeutic benefits are derived from the secondary consequences of metal removal.

  • Treatment of Heavy Metal Poisoning: As an approved antidote for lead poisoning, calcium disodium EDTA (CaNa₂EDTA) enters the bloodstream and encounters lead. The lead ion, having a higher affinity for EDTA than calcium, displaces the calcium ion, forming a stable, water-soluble Pb-EDTA complex. This complex is distributed in the extracellular fluid, filtered by the kidneys, and excreted in urine, thereby preventing lead from interacting with and inhibiting essential enzymes in the body [5].

  • Reduction of Oxidative Stress: A key indirect mechanism is the reduction of metal-catalyzed oxidative stress. Transition metals like iron (Fe²⁺/³⁺) and copper (Cu⁺/²⁺) are potent catalysts in the Fenton and Haber-Weiss reactions, which generate highly reactive oxygen species (ROS) [7]. By chelating these redox-active metals, EDTA renders them unable to participate in electron transfer reactions, thereby reducing oxidative damage to lipids (e.g., in LDL cholesterol), proteins, and DNA [4] [7]. This mechanism is implicated in its investigational use for neurodegenerative diseases and in reducing the cardiotoxicity of drugs like doxorubicin [6].

  • Inhibition of Metal-Dependent Processes: Many biological processes rely on metal ions as essential cofactors. EDTA can inhibit these processes by sequestering the required metals. For instance, by chelating calcium (Ca²⁺) and magnesium (Mg²⁺), which are vital for integrin function, EDTA can disrupt cell-cell adhesion, a property exploited in cell culture to dissociate adherent cells [2]. Furthermore, by removing Mg²⁺, which is a crucial cofactor for DNase enzymes, EDTA stabilizes DNA and RNA in solution by preventing enzymatic degradation, making it a ubiquitous component of nucleic acid storage and extraction buffers [8] [2].

Applications Across Scientific Disciplines

EDTA's unique chelating properties make it a critical agent in diverse fields, from medicine to environmental biotechnology.

Table 3: Diverse Applications of EDTA Chelation

Field Application Specific Role of EDTA Key Outcome
Medicine & Pharmacology Heavy Metal Poisoning [5] Binds toxic metals (Pb, Cd, Hg) Forms excretable complexes, reducing body burden
Drug Delivery Systems [6] Intraliposomal chelator in NH₄EDTA gradient Enables high-efficiency drug loading & stabilizes formulation
Investigational Neurotherapy [4] Chelates pro-oxidant metals (Fe, Cu, Al) May reduce metal-induced oxidative stress in neurons
Molecular Biology Nucleic Acid Purification & Storage [8] [2] Chelates Mg²⁺ Inhibits DNases, protecting DNA/RNA from degradation
Cell Culture [2] Chelates Ca²⁺ and Mg²⁺ Disrupts cell adhesion, promoting cell detachment
PCR & Electrophoresis [2] Chelates contaminating metal ions Protects polymerase activity and buffer stability
Environmental & Industrial BioTech Wastewater & Sludge Treatment [9] Chelates multivalent cations (Ca²⁺, Fe³⁺) Disintegrates sludge, enhances methane production & phosphorus recovery
Metal Recycling [1] Binds valuable metals (Ni, Co, Rare Earths) Extracts and purifies metals from electronic waste
Fungal Community Profiling [8] Pre-treatment to chelate metal ions in tailings Improves DNA recovery and PCR success from metal-rich samples

Critical Considerations and Safety

While powerful, the use of EDTA requires careful consideration of its limitations and risks, particularly in therapeutic contexts.

  • Nephrotoxicity: The most significant adverse effect of intravenous EDTA is renal toxicity, which can manifest as acute tubular necrosis, proteinuria, or renal failure. Monitoring of renal function before, during, and after administration is mandatory [5].
  • Electrolyte Imbalances and Zinc Deficiency: EDTA has a strong affinity for zinc, and prolonged therapy can lead to clinically significant zinc deficiency, which requires monitoring and supplementation. Other electrolyte disturbances, such as hypocalcemia, can occur, especially if the incorrect form (edetate disodium) is administered [5].
  • Environmental Persistence: A major concern in industrial applications is the environmental persistence of EDTA, which can resist degradation in wastewater treatment plants and potentially remobilize toxic metals in the environment [9].
  • Diagnostic and Research Artifacts: In laboratory settings, residual EDTA in samples can inhibit metal-dependent enzymes used in downstream molecular biology applications, such as restriction enzymes and polymerases in PCR. A chelant removal step may be necessary after DNA extraction from metal-rich environmental samples [8].

Conclusion

References

basic principles of EDTA chelation therapy

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles and Mechanisms of Action

Chelation therapy involves using agents like EDTA (Ethylenediaminetetraacetic acid) to bind metal ions in the body, forming stable, water-soluble complexes that are then excreted via the kidneys [1] [2].

  • Molecular Mechanism: The structure of EDTA allows its oxygen atoms to donate electrons, forming strong coordination bonds with metal cations [1]. When administered as calcium disodium edetate, the calcium ion in the EDTA molecule is displaced by a higher-affinity toxic metal ion like lead (Pb²⁺), creating a stable chelate-metal complex [1] [2].
  • Pharmacokinetics and Specificity: EDTA is distributed primarily in the extracellular fluid and does not significantly cross cell membranes [1]. It has a strong affinity for certain metals, and the resulting complexes are not metabolized and are rapidly excreted unchanged in the urine, with a plasma half-life of 20-60 minutes [1]. The therapy also non-selectively binds essential minerals like zinc, which requires careful monitoring [1].

Approved Uses and Investigational Applications

The clinical application of EDTA chelation is precisely defined, with established and unproven uses summarized below.

Application Area Status & Key Findings Primary Agent(s)
Lead & Heavy Metal Poisoning FDA-approved. First-line treatment for confirmed lead poisoning; also used for other toxic metals (e.g., cadmium) [1] [3] [2]. Calcium Disodium EDTA
Cardiovascular Disease Not FDA-approved. Lacks conclusive evidence; major trials (TACT/TACT2) show no significant benefit for heart attack risk in diabetics, though metal excretion was observed [4] [5]. Edetate Disodium
Neurotoxicity/Neurodegenerative Disease Investigational. Preclinical data links toxic metals to conditions like Alzheimer's; human efficacy is not established and remains unproven [6] [7]. Calcium Disodium EDTA

Administration and Dosing Protocols

EDTA is poorly absorbed orally and must be administered parenterally, either via intramuscular (IM) injection or intravenous (IV) infusion [1]. Dosing is individualized based on body surface area, renal function, and blood lead levels.

Adult Dosing for Lead Poisoning [1]:

  • Blood lead level 20-70 mcg/dL: 1000 mg/m² per day via IV or IM for 5 days.
  • Blood lead level >70 mcg/dL: Combined therapy with dimercaprol. EDTA is administered at 50 mg/kg/day via IV infusion.
  • Adults with lead nephropathy: Dosing is reduced and frequency is decreased (e.g., 500 mg/m² every 24-48 hours) based on creatinine levels.

Pediatric Dosing for Lead Poisoning [1]:

  • Therapy is initiated at blood lead levels ≥45 mcg/dL.
  • Blood lead level 45-70 mcg/dL: 25 mg/kg/day for 5 days.
  • Blood lead level >70 mcg/dL: 50 mg/kg/day in divided doses, typically combined with dimercaprol.

For IV infusion, the solution must be diluted and slowly infused over several hours [1] [3]. In children with cerebral edema, IV administration is avoided as it can increase intracranial pressure; IM administration is preferred [1].

Safety, Monitoring, and Contraindications

Chelation therapy carries significant risks and requires rigorous patient monitoring.

  • Adverse Effects: The most common and serious risk is nephrotoxicity, which can manifest as acute tubular necrosis, proteinuria, or renal failure [1]. Other effects include fever, nausea, headache, hypotension, arrhythmias, and pain at the injection site [1] [5]. A critical safety distinction must be made between edetate calcium disodium (used for chelation) and edetate disodium (which binds serum calcium and can cause life-threatening hypocalcemia) [1].
  • Essential Monitoring: Renal function (serum creatinine, BUN), hepatic function, and urinalysis should be performed before, during, and after therapy [1]. Zinc levels should also be monitored due to depletion risk [1].
  • Contraindications: Therapy is contraindicated in patients with anuria, significant renal disease, or hepatitis [1].

Experimental Workflow and Clinical Protocol

The diagram below outlines a standard protocol for diagnosing and treating confirmed lead poisoning with EDTA.

G Start Patient Presentation & Symptom Assessment A Confirm Heavy Metal Toxicity via Blood/Urine Lab Testing Start->A B Assess Renal Function (Serum Creatinine, BUN) A->B C Evaluate for Contraindications (e.g., Anuria, Hepatitis) B->C D Select Appropriate EDTA Form (Calcium Disodium EDTA) C->D E Determine Dosage & Route (Based on Metal Level, Weight, Renal Function) D->E F Administer Therapy (IV Infusion or IM Injection) E->F G Monitor Patient & Metal Excretion (Serum Metals, Urinalysis, Vital Signs) F->G H Monitor for Adverse Effects (Renal Function, Zinc Levels, Symptoms) G->H End Post-Therapy Assessment & Follow-up H->End

This workflow emphasizes that therapy should only proceed after laboratory confirmation of toxicity and thorough patient evaluation [1] [3].

Conclusion and Key Takeaways

  • Established Role: EDTA chelation is a definitive, life-saving treatment for confirmed heavy metal poisoning.
  • Unproven Applications: Its use for cardiovascular, neurodegenerative, or other chronic diseases is not supported by robust evidence and should not replace standard of care.
  • Rigorous Safety Protocol: Treatment requires careful patient selection, continuous monitoring for nephrotoxicity and essential mineral loss, and strict use of the correct EDTA salt to prevent severe adverse events.

References

EDTA Irrigation Protocol: Application Notes for Endodontic Disinfection

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary and Scientific Rationale

Ethylenediaminetetraacetic acid (EDTA) is a cornerstone irrigant in endodontic therapy, functioning as a chelating agent critical for removing the inorganic component of the smear layer. The smear layer, a tenacious coating of debris formed on dentin walls during instrumentation, can harbor bacteria, toxins, and impede the penetration of sealers and medicaments [1] [2]. EDTA's mechanism of action involves forming stable, soluble complexes with calcium ions present in hydroxyapatite, thereby dissolving mineralized dentin debris and opening dentinal tubules [2]. This process is essential for achieving a truly clean canal system and facilitates subsequent disinfection and obturation. Modern protocols strongly advocate for the sequential use of sodium hypochlorite (NaOCl) and EDTA, followed by their activation using advanced energy-based systems. This approach synergistically addresses both organic and inorganic contaminants, significantly enhancing debridement efficacy, particularly in the complex apical third of the root canal system and in areas untouched by instrumentation [3] [4] [2].

Detailed EDTA Irrigation Protocol

The following step-by-step protocol is designed to maximize the efficacy of EDTA irrigation.

Irrigation Sequence and Specifications

The order of irrigant use is critical to avoid chemical interactions that reduce efficacy.

  • Step 1: NaOCl Irrigation During Instrumentation

    • Function: Dissolves vital and necrotic organic pulp tissue, biofilm, and bacteria.
    • Protocol: Continuously irrigate with an appropriate concentration of NaOCl (e.g., 1-5.25%) throughout the mechanical preparation phase. A minimum of 2-5 mL per canal should be used between each instrument.
  • Step 2: Intermediate Rinse (Crucial)

    • Function: Prevents the chemical interaction between residual NaOCl and EDTA, which would neutralize NaOCl's free chlorine content and reduce its tissue-dissolving capacity [2].
    • Protocol: After NaOCl irrigation and before introducing EDTA, rinse the canal thoroughly with 2-5 mL of distilled water or sterile saline [1].
  • Step 3: EDTA Irrigation

    • Function: Removes the inorganic smear layer, opens dentinal tubules, and demineralizes dentin to a shallow depth.
    • Protocol:
      • Concentration: 17% EDTA solution is standard.
      • Volume: 2-5 mL per canal.
      • Contact Time: 1-3 minutes is sufficient. Prolonged exposure (>10 minutes) can lead to excessive erosion of peritubular and intratubular dentin, potentially compromising dentin hardness [1] [2].
      • Delivery: Deliver using a syringe and a side-vented needle to avoid forcing irrigant periapically.
  • Step 4: Final Rinse

    • Function: Remove any residual EDTA and debris.
    • Protocol: Use a final flush with distilled water, saline, or 95% ethanol. Ethanol's volatility helps dry the canal and reduces surface tension for improved sealer penetration [2].
Irrigant Activation Techniques

Passive syringe irrigation is insufficient for cleaning complex anatomies. Activation is mandatory for modern endodontic standards.

  • Passive Ultrasonic Irrigation (PUI): An ultrasonically activated small file or smooth wire is placed in the canal filled with irrigant. It generates acoustic streaming and cavitation, which aggressively agitate the irrigant, enhancing its penetration into isthmuses, lateral canals, and dentinal tubules [3] [4].
  • Laser-Activated Irrigation (SWEEPS): An Er:YAG laser is used to generate sequential shock waves in the irrigant column via bubble collapse. SWEEPS has been shown to be the most effective method for smear layer removal in the apical third and for releasing growth factors like TGF-β1 from dentin [4] [5].
  • Sonic Activation (e.g., EDDY): Uses lower-frequency vibrations to activate the irrigant. It is highly effective for debris removal and offers a good balance of efficacy and cost [5].

The workflow below summarizes the key decision points in the EDTA irrigation protocol.

EDTA_Protocol EDTA Irrigation Decision Protocol Start Start Root Canal Irrigation NaOCl Irrigate with NaOCl (Dissolves organic tissue) Start->NaOCl Rinse Intermediate Rinse with Distilled Water NaOCl->Rinse EDTA_Step Apply 17% EDTA (1-3 minutes contact time) Rinse->EDTA_Step Activate Activate Irrigant EDTA_Step->Activate PUI PUI Activate->PUI  PUI SWEEPS SWEEPS Activate->SWEEPS  SWEEPS Sonic Sonic Activate->Sonic  Sonic Syringe Syringe Activate->Syringe  Syringe Only (Less Effective) FinalRinse Final Rinse (Water, Saline, or Ethanol) End Proceed to Obturation FinalRinse->End PUI->FinalRinse SWEEPS->FinalRinse Sonic->FinalRinse Syringe->FinalRinse

Quantitative Comparison of Irrigation Activation Techniques

The table below summarizes experimental data on the efficacy of different activation methods.

Table 1: Efficacy Comparison of Irrigant and Activation Methods

Irrigant Solution Activation Method Key Efficacy Findings Reference / Study Type
17% EDTA + 2.5% NaOCl SWEEPS (Laser) Most effective for smear layer removal in apical third. [4] (In vitro)
17% EDTA + 2.5% NaOCl PUI (Ultrasonic) Intermediate efficacy; better than sonic or syringe. [4] (In vitro)
17% EDTA + 2.5% NaOCl Sonic (e.g., EDDY) Less effective than PUI and SWEEPS. [4] (In vitro)
17% EDTA + 2.5% NaOCl Syringe Irrigation (SI) Least effective, particularly in apical third. [4] (In vitro)
5.25% NaOCl → 17% EDTA PUI Superior bacterial reduction vs. EDTA→NaOCl sequence. [6] (Microbiological)
EDTA + Chitosan Nanoparticles SWEEPS / EDDY Significantly enhanced TGF-β1 release from dentin. [5] [7] (Laboratory Study)

Advanced Applications & Innovations

Enhanced Biologic Therapy with Chitosan Nanoparticles

Recent research explores modifying EDTA with chitosan nanoparticles to enhance its bioactivity. Chitosan, a biocompatible and biodegradable polymer, can be combined with EDTA to create a solution that not only chelates but also possesses antimicrobial properties and enhances the release of growth factors embedded within the dentin matrix.

  • Protocol: A solution of 0.2% chitosan nanoparticles can be combined with 17% EDTA [5] [7].
  • Mechanism: The cationic nature of chitosan improves its interaction with negatively charged dentin.
  • Outcome: This combination, especially when activated with SWEEPS or EDDY, has been shown to significantly increase the release of Transforming Growth Factor-beta 1 (TGF-β1) from dentin. TGF-β1 is a critical signaling molecule that promotes stem cell differentiation and regeneration, making this irrigant combination highly promising for Regenerative Endodontic Procedures (REPs) [5].
Continuous Chelation with HEDP

The "continuous chelation" concept addresses the clinical inefficiency of switching between multiple irrigants.

  • Protocol: Use of a single solution containing both NaOCl and etidronic acid (HEDP), such as Dual Rinse HEDP [8].
  • Mechanism: HEDP is a weak chelator that can coexist with NaOCl without significantly compromising its antimicrobial efficacy, allowing for simultaneous tissue dissolution and smear layer management.
  • Advantages: Simplifies the irrigation protocol, reduces treatment time, and has shown comparable or superior results in canal cleanliness and sealer penetration compared to sequential NaOCl/EDTA irrigation [8].

Materials and Methodologies for Experimental Research

For scientists aiming to replicate or build upon these findings, here are detailed methodologies from key studies.

Table 2: Experimental Protocols from Cited Studies

Study Objective Sample Preparation Irrigation Protocol Analysis Method
Smear Layer Removal [4] 80 extracted human incisors; ConvAC vs. UincAC design. 2.5% NaOCl + 17% EDTA activated with SWEEPS, PUI, Sonic, or Syringe. SEM examination of coronal, middle, apical thirds.
TGF-β1 Release [5] [7] 120 extracted teeth; prepared to simulate open apex. 1.5% NaOCl, then: EDTA, Chitosan, or EDTA+Chitosan, activated with SI, Irriflex, PUI, EDDY, SWEEPS. ELISA to measure TGF-β1 concentration on days 1 and 7.

| Bacterial Reduction [6] | 48 mandibular molars infected with E. faecalis biofilm. | Group A: 5.25% NaOCl → 17% EDTA + PUI. Group B: 17% EDTA → 5.25% NaOCl + PUI. | qPCR of bacterial samples at S1, S2, S3 stages. | | NiTi Instrument Effects [8] | 720 One Curve NiTi files with varying heat treatments. | Immersion in distilled water, 3% NaOCl, NaOCl-HEDP, or 17% EDTA at 21°C/35°C for 1, 5, 10 min. | ISO 3630-1 bending/torsion tests; profilometry for corrosion. |

Clinical Consensus and Recommendations

  • Irrigation Sequence is Critical: An expert consensus strongly recommends the sequence of NaOCl followed by EDTA, with an intermediate water rinse to prevent chemical neutralization [2] [6].
  • Activation is Non-Negotiable: Syringe irrigation alone is inadequate. PUI or other advanced activation methods are essential to overcome the vapor lock effect and improve irrigant exchange in the apical third [3] [2].
  • Avoid Precipitates: Never mix NaOCl and Chlorhexidine (CHX) directly, as it forms a solid para-chloraniline precipitate that occludes dentinal tubules. If both are used, a thorough intermediate rinse with water or EDTA is mandatory [1] [2].

References

Comprehensive EDTA Decalcification Protocol for Temporal Bones: Applications in Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bone Decalcification in Research

The dense mineral matrix of temporal bones presents a significant challenge for histological and molecular analysis in otological research. Decalcification—the process of removing inorganic minerals from calcified tissues—is an essential preparatory step that enables sectioning of bone and access to inner ear structures. While various decalcifying agents are available, ethylenediaminetetraacetic acid (EDTA) has emerged as the gold standard for research applications requiring preservation of tissue morphology, antigenicity, and nucleic acid integrity. The chelation mechanism of EDTA gently removes calcium ions while maintaining protein structure and biomolecular integrity, making it particularly valuable for immunohistochemistry, in situ hybridization, and molecular techniques essential for drug development research.

Traditional EDTA decalcification of dense temporal bones has historically required extended processing times—often ranging from several weeks to many months—creating bottlenecks in research timelines [1]. However, recent methodological advances have dramatically accelerated this process while maintaining superior tissue preservation. This protocol synthesizes both traditional and innovative approaches to EDTA decalcification, with particular emphasis on techniques that reduce processing time from months to days while preserving the molecular integrity necessary for contemporary research applications in hearing science and therapeutic development.

Comparative Analysis of Decalcification Methods

Fundamental Properties of Decalcifying Agents

The selection of decalcification methods represents a critical balance between processing speed and biomolecular preservation. Researchers must consider the specific analytical endpoints of their studies when selecting decalcification approaches, as different methods variably impact morphological detail, antigenicity, and nucleic acid integrity. Strong acids (e.g., hydrochloric, nitric acid) provide rapid decalcification but cause significant tissue damage, protein hydrolysis, and nucleic acid degradation, rendering them unsuitable for most molecular applications [2] [3]. Weak organic acids (e.g., formic acid) offer intermediate processing times but still compromise antigenicity and nucleic acids to some degree. In contrast, chelating agents like EDTA provide superior preservation of tissue elements and biomolecules despite longer traditional processing times [2].

The mechanism of decalcification differs substantially between acid-based and chelation-based approaches. Acids dissolve calcium crystals through proton donation and pH reduction, which concurrently damages tissue proteins and nucleic acids. EDTA operates through chelation—forming stable, soluble complexes with calcium ions while maintaining a neutral pH that preserves tissue integrity. This fundamental difference in mechanism explains the superior biomolecular preservation achieved with EDTA, making it particularly valuable for research applications requiring immunohistochemistry, in situ hybridization, or molecular analysis [3].

Table 1: Comparison of Decalcifying Agents for Temporal Bone Processing

Agent Type Examples Processing Time Tissue Morphology Antigenicity Nucleic Acid Preservation Best Applications
Strong Acids Hydrochloric acid, Nitric acid Hours to days Poor (softening, hydrolysis) Severely compromised DNA/RNA degraded Routine histology without molecular needs
Weak Acids Formic acid, Acetic acid Days to weeks Moderate (some distortion) Moderately compromised Partial degradation General histology with limited IHC
Chelating Agents EDTA, EGTA Weeks to months (traditional); Days (accelerated) Excellent (fine detail preserved) Well preserved DNA/RNA intact IHC, ISH, molecular studies, drug research
Advanced EDTA Decalcification Techniques

Recent innovations in EDTA decalcification have focused on accelerating the process while maintaining the method's superior preservation qualities. Several enhanced techniques have demonstrated significant reductions in processing time—from months to days—while preserving antigenicity and nucleic acid integrity:

  • Microwave Acceleration: Controlled microwave irradiation dramatically accelerates chelation by enhancing molecular motion and solution exchange within the mineralized matrix. This approach can reduce decalcification of primate temporal bones from months to just 2-3 days while maintaining ultrastructural preservation [4] [1]. The thermal effects must be carefully controlled, with optimal temperatures ranging from 45-60°C to balance speed and preservation.

  • Ultrasound Enhancement: Application of ultrasound (typically 40kHz) to EDTA solutions accelerates decalcification through cavitation and enhanced fluid exchange. Studies demonstrate that ultrasound can reduce EDTA decalcification time by approximately 80% for dense cortical bone specimens compared to traditional methods, without causing histological artifacts [5].

  • Chemical Additives: Incorporation of detergents (Tween-20, Triton X-100) and hypertonic saline (5% NaCl) into EDTA solutions enhances penetration through tissue matrices by removing hydrophobic barriers and masking electric charges that impede diffusion. This approach can complete decalcification of adult mouse ankle joints within 24 hours—a process that normally requires 7 days with standard EDTA—while better preserving mRNA compared to traditional methods [6].

  • Optimized Physical Parameters: Agitation, elevated temperature (37-45°C), and increased EDTA concentration (up to 26%) significantly accelerate decalcification without substantial tissue damage [6] [3]. These parameters enhance diffusion rates and reaction kinetics while remaining within preservation-friendly thresholds.

Table 2: Accelerated EDTA Decalcification Methods for Temporal Bones

Acceleration Method Protocol Modifications Processing Time Tissue Preservation Key Advantages Limitations
Microwave Assistance 0.5M EDTA, 45-60°C, microwave irradiation 2-3 days (primate temporal bones) Excellent ultrastructure, good antigenicity Rapid processing, compatible with various stains Requires specialized equipment, temperature sensitivity
Ultrasound Enhancement 0.5M EDTA, 40kHz ultrasound, 30-45°C ~8 days (human femoral slices) Good morphology, preserved antigenicity No histological artifacts, significantly faster Potential for tissue damage if over-exposed
Hypertonic Saline & Detergents 26% EDTA + 5% NaCl + 0.5% Tween-20 + 1% Triton X-100, 45°C 24h (mouse joints), ~1 week (human temporal bones) Superior mRNA preservation, excellent morphology Simple workflow addition, enhances biomolecule preservation May require optimization for different tissue types
Elevated Temperature & Agitation 0.5M EDTA, 37-45°C, orbital shaking (100rpm) 2-4 weeks (human temporal bones) Well-preserved antigenicity and nucleic acids Equipment widely available, reliable results Slower than other enhanced methods

Materials and Reagents

Solution Preparation and Formulations
  • 0.5 M EDTA Solution (pH 8.0): Add 186.1 g of EDTA (this compound, disodium salt, dihydrate) to 800 mL of distilled water. Stir vigorously while adjusting to pH 8.0 with NaOH pellets or 10 N NaOH solution (approximately 20 g NaOH required). The EDTA will dissolve completely only as the pH approaches 8.0. Once dissolved, adjust final volume to 1 L with distilled water and verify pH. Store at room temperature; stable for at least 6 months [3].

  • Enhanced EDTA-PLUS Solution: For accelerated decalcification with improved biomolecular preservation, prepare 26% (w/v) EDTA containing 5% NaCl, 0.5% Tween-20, and 1% Triton X-100. Add reagents sequentially with stirring, adjusting to pH 7.4 with HCl. This formulation demonstrates significantly enhanced penetration while preserving mRNA quality [6].

  • Fixative Solutions: Neutral buffered formalin (10%) is standard for most applications. For specialized immunohistochemistry or enzyme preservation, consider alternative fixatives such as zinc-formalin or B5-based fixatives, recognizing that these may require protocol adjustments [7].

  • Washing and Neutralization Solutions: Prepare 0.1 M phosphate buffer (pH 7.4) for post-decalcification washing. For acid neutralization when using accelerated protocols, 5% sodium sulfate or saturated lithium carbonate solutions may be employed [8].

Step-by-Step Protocols

Standard EDTA Decalcification Protocol for Human Temporal Bones

The following protocol outlines the established method for complete decalcification of human temporal bones, typically requiring 2-4 weeks for processing:

  • Tissue Preparation and Fixation:

    • Following extraction, immediately place temporal bones in 10-20 volumes of neutral buffered formalin.
    • Fix for a minimum of 48 hours at 4°C; extended fixation up to 2 weeks is acceptable.
    • For larger specimens, consider creating 4-5 mm thick sections using a fine-toothed saw or diamond-impregnated cutting disc to enhance fixative and decalcification penetration [8].
  • Decalcification Process:

    • Transfer fixed specimens to 0.5 M EDTA (pH 8.0), using a solution volume 20-30 times the tissue volume.
    • Place containers on an orbital shaker set at 100 rpm and maintain at room temperature (20-25°C).
    • Change EDTA solution every 2-3 days to maintain decalcification efficiency.
    • As decalcification progresses, carefully shave away extraneous bone using a surgical scalpel or micro-rotary tool to expose the otic capsule while preserving cochlear integrity.
  • Endpoint Testing and Post-Processing:

    • Determine decalcification endpoint when the otic capsule becomes sufficiently transparent to visualize the cochlear spiral.
    • Perform additional physical testing by inserting a fine needle into non-critical areas; minimal resistance should be encountered.
    • Following complete decalcification, wash specimens in running tap water for 12-24 hours or in multiple changes of 0.1 M phosphate buffer (pH 7.4) to remove residual EDTA.
    • Process through standard histological procedures or cryoprotect for frozen sectioning [3].
Microwave-Accelerated EDTA Decalcification Protocol

Microwave assistance dramatically reduces processing time while preserving tissue ultrastructure and antigenicity:

  • Preparation and Safety:

    • Use a dedicated laboratory microwave with temperature feedback control and rotating platform.
    • Ensure all containers are microwave-safe and loosely covered to prevent pressure buildup while minimizing evaporation.
    • Begin with adequately fixed temporal bone specimens trimmed to 4-5 mm thickness.
  • Microwave Decalcification Procedure:

    • Place specimens in 0.5 M EDTA (pH 8.0) with solution volume 20 times tissue volume.
    • Program microwave for cyclic operation: 15 minutes on (45-60°C target temperature) followed by 45 minutes off to maintain temperature below 60°C.
    • Continue cycling for 8-12 hours total exposure time, replacing EDTA solution after 4-6 hours.
    • For dense primate temporal bones, extend processing to 2-3 days with overnight resting in fresh EDTA at room temperature [4] [1].
  • Post-Decalcification Handling:

    • Transfer specimens to 30% sucrose in PBS for cryoprotection (1 week at 4°C) for frozen sections.
    • For paraffin embedding, process through graded alcohols and xylene using standard protocols.
    • Section at 4-6 μm thickness for routine histology or 12-30 μm for specialized inner ear studies.
Rapid EDTA Decalcification with Hypertonic Saline and Detergents

This novel approach significantly accelerates decalcification while enhancing mRNA preservation:

  • Solution Preparation:

    • Prepare 26% (w/v) EDTA solution containing 5% NaCl, 0.5% Tween-20, and 1% Triton X-100.
    • Adjust pH to 7.4 and pre-warm to 45°C before use.
  • Decalcification Procedure:

    • Immerse fixed temporal bone specimens in pre-warmed EDTA-PLUS solution (20:1 volume ratio).
    • Incubate at 45°C with constant agitation for 24-48 hours, monitoring progress daily.
    • Change solution after 24 hours for optimal results.
    • For complete human temporal bones, processing may require 5-7 days with this method [6].
  • Post-Treatment and Validation:

    • Rinse specimens thoroughly with 0.1 M phosphate buffer (pH 7.4) to remove detergents.
    • Validate structural preservation through pilot H&E staining and biomolecular integrity through RNA quality assessment if molecular applications are planned.

The following workflow diagram illustrates the key decision points in temporal bone decalcification:

G Start Start: Fixed Temporal Bone Decision1 Research Application Priority? Start->Decision1 Option1 Molecular Studies (IHC, ISH, RNA) Decision1->Option1 Highest priority Option2 Structural Analysis (Histology, Ultrastructure) Decision1->Option2 Primary focus Option3 Rapid Screening (Time-critical studies) Decision1->Option3 Critical factor M1 Standard EDTA (2-4 weeks) Option1->M1 If time permits M3 Enhanced EDTA-PLUS (5-7 days) Option1->M3 M2 Microwave EDTA (2-3 days) Option2->M2 M4 Ultrasound EDTA (8-10 days) Option2->M4 Alternative Option3->M2 Outcome1 Optimal biomolecular preservation M1->Outcome1 Outcome2 Excellent morphology & ultrastructure M2->Outcome2 Outcome3 Balanced speed & preservation M3->Outcome3 M4->Outcome2

Diagram 1: Decision workflow for selecting appropriate EDTA decalcification methods based on research priorities and applications

Quality Assessment and Troubleshooting

Endpoint Determination and Quality Control

Accurately determining decalcification endpoint is critical for balancing complete mineral removal with preservation of tissue integrity. Several complementary approaches should be employed:

  • Physical Testing: Carefully insert a fine-gauge needle (26-30G) into non-diagnostic areas of the specimen. Complete decalcification is indicated by smooth penetration with minimal resistance. Avoid excessive probing that may damage tissue architecture. Specimens should feel flexible and pliable when gently compressed with forceps.

  • Radiographic Monitoring: For critical research specimens, periodic micro-CT scanning provides non-destructive assessment of residual mineral content without compromising tissue integrity. This approach allows researchers to precisely monitor decalcification progress while identifying areas of dense mineralization requiring extended treatment [5].

  • Chemical Testing: Withdraw small aliquots of decalcification solution and test with ammonium oxalate (5% w/v in distilled water). Cloudiness or precipitate formation indicates the presence of calcium ions and thus incomplete decalcification. Note that this method is less sensitive in later stages of decalcification when calcium concentration in the solution is low.

  • Visual Inspection: As decalcification progresses, the otic capsule should become increasingly translucent. Complete decalcification enables visualization of the cochlear spiral through the bone when backlit. This method requires experience for accurate interpretation but provides valuable qualitative data.

Troubleshooting Common Issues
  • Incomplete Decalcification: If decalcification stalls or proceeds unevenly, consider increasing temperature to 37°C, enhancing agitation, refreshing EDTA solution more frequently, or physically thinning the bone cortex. Inadequate fixation commonly impedes decalcification; ensure proper fixation before decalcification initiation.

  • Poor Sectioning Quality: Tissues that crumble or fragment during sectioning may be over-decalcified. Reduce decalcification time or implement more frequent endpoint testing. Alternatively, tissues that are difficult to section may be under-decalcified; extend treatment time or increase EDTA concentration to 0.5M.

  • Compromised Antigenicity: For immunohistochemistry failures, ensure neutral pH throughout decalcification, avoid excessive temperatures (>60°C), and consider incorporating protein-stabilizing additives such as 1% bovine serum albumin in the EDTA solution. Antigen retrieval techniques may require optimization for decalcified tissues.

  • Nucleic Acid Degradation: While EDTA optimally preserves nucleic acids, degradation can occur during extended processing. Incorporate RNase inhibitors for RNA studies, maintain temperatures at 4°C for long-term decalcification, and consider accelerated methods to reduce processing time. The hypertonic saline-detergent EDTA method has demonstrated superior mRNA preservation [6].

Research Applications and Method Selection

Protocol Optimization for Specific Applications

The selection and optimization of EDTA decalcification protocols should be guided by the specific analytical requirements of each research project:

  • Immunohistochemistry Studies: For optimal antigen preservation, use microwave-accelerated EDTA protocols with temperature maintained below 60°C. Incorporate 0.5% Triton X-100 in washing solutions to enhance antibody penetration. For nuclear antigens, avoid strong acid-based decalcification methods entirely, as these particularly compromise nuclear epitopes [3].

  • In Situ Hybridization and mRNA Detection: Employ the hypertonic saline-detergent EDTA method, which has demonstrated superior mRNA preservation compared to traditional EDTA decalcification [6]. Process tissues at 45°C for optimal balance between speed and biomolecular preservation.

  • Electron Microscopy: Use standard EDTA decalcification at 4°C with extended processing time (weeks to months) for optimal ultrastructural preservation. Agitate gently but continuously to ensure even decalcification without introducing mechanical artifacts [4].

  • Molecular Extraction Studies: When extracting DNA or RNA from decalcified tissues, standard EDTA methods provide the highest nucleic acid yields and integrity. For PCR-based applications requiring large amplicons (>500 bp), avoid all acid-based decalcification methods, which fragment nucleic acids [9].

The following diagram illustrates the relationship between processing time and biomolecular preservation for different decalcification methods:

Diagram 2: Relationship between processing speed and biomolecular preservation across different decalcification methods

Conclusion

EDTA decalcification remains the gold standard for temporal bone processing when preservation of morphology, antigenicity, and nucleic acid integrity are research priorities. While traditional EDTA methods require extended processing times, recent innovations—including microwave assistance, ultrasound enhancement, and chemical additives—have dramatically accelerated decalcification while maintaining superior tissue preservation. The hypertonic saline and detergent-enhanced EDTA method represents a particularly significant advance, combining rapid processing with exceptional mRNA preservation [6].

Researchers should select decalcification protocols based on their specific analytical endpoints, recognizing that method optimization may be necessary for different tissue sizes, densities, and analytical requirements. By implementing these refined EDTA decalcification protocols, research and drug development professionals can accelerate their histological workflows while generating high-quality data from temporal bone specimens—a critical capability for advancing our understanding of hearing mechanisms and developing novel therapeutic interventions for auditory disorders.

References

Comprehensive Application Notes and Protocols for EDTA as a Blood Sample Anticoagulant in Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to EDTA as an Anticoagulant

Ethylenediaminetetraacetic acid (EDTA) is a polyprotic acid containing four carboxylic acid groups and two amine groups that function as a powerful chelating agent by forming stable, water-soluble complexes with di- and trivalent metal ions. In biomedical research and clinical diagnostics, EDTA serves as a primary anticoagulant by chelating calcium ions (Ca²⁺), which are essential cofactors for multiple enzymes in the coagulation cascade. This calcium removal irreversibly prevents blood clotting within collection tubes, maintaining blood in a fluid state for various analytical procedures [1] [2].

EDTA is available in several salt forms, including disodium (EDTA-Na₂), dipotassium (EDTA-K₂), and tripotassium (EDTA-K₃), with potassium salts generally preferred due to their higher solubility. EDTA-K2 is particularly favored in clinical practice because its lower pH helps compensate for cellular crinkling caused by osmotic pressure [3]. Since its initial synthesis in the 1930s, EDTA has become the anticoagulant of choice for hematological testing worldwide due to its ability to excellently preserve cellular components and maintain blood cell morphology [1].

Mechanism of Action

Chemical Principles of Anticoagulation

The anticoagulant mechanism of EDTA centers on its molecular structure, which contains six potential electron pair donors (two nitrogen atoms and four oxygen atoms) that form strong coordination bonds with metal ions [2]. EDTA specifically chelates calcium ions (Ca²⁺) in the blood, forming stable, water-soluble complexes that effectively remove calcium from the coagulation cascade [3]. Since calcium serves as an essential cofactor for several enzymatic reactions in both the intrinsic and extrinsic coagulation pathways, its removal systematically prevents the formation of fibrin clots, thereby maintaining blood in a liquid state for extended periods [1].

The chelation reaction occurs rapidly upon mixing EDTA with blood samples, with the stable EDTA-calcium complexes remaining in solution throughout subsequent processing and analysis. This mechanism represents a purely chemical anticoagulation approach that doesn't interfere with cellular components when used at appropriate concentrations, making it particularly suitable for cellular analysis and morphological studies [1] [4].

Practical Protocols for Blood Collection and Processing

Blood Collection Using EDTA Tubes

Table 1: EDTA Tube Types and Their Applications [5] [3]

Tube Color EDTA Form Common Applications Special Considerations
Lavender K₂ or K₃ Routine hematology, cell counts Standard tube for complete blood count
Pink K₂ Immunohematology, blood banking Used for blood typing and crossmatching
White K₂ Molecular diagnostics, PCR Maintains nucleic acid integrity
Royal Blue K₂ Trace element analysis Certified low in metal contaminants

Materials Required: Commercial EDTA-treated blood collection tubes (typically lavender/purple top), appropriate venipuncture equipment, tourniquet, alcohol swabs, gauze, adhesive bandages, and personal protective equipment [5].

Step-by-Step Procedure:

  • Patient Identification: Verify patient/research subject identity using standard protocols.
  • Venipuncture: Perform venipuncture using standard clinical techniques.
  • Tube Filling: Draw blood into EDTA-treated tubes following manufacturer's specifications.
  • Mixing: Immediately after collection, invert tubes 8-10 times gently to ensure proper mixing with anticoagulant. Do not shake vigorously, as this may cause hemolysis [4].
  • Labeling: Label tubes with required identifiers (subject ID, date, time, etc.).

Critical Considerations:

  • Ensure tubes are filled to the recommended volume (ideally more than half full) as underfilled tubes can affect cell morphology due to EDTA's hypertonicity, causing echinocyte formation and red cell shrinkage [4].
  • Maintain standard order of draw when collecting multiple tube types to prevent cross-contamination.
  • For pediatric or small-volume samples, use appropriately sized microtainers and ensure they are completely filled [4].
Plasma Separation Protocol

Materials Required: Refrigerated centrifuge, calibrated pipettes, clean polypropylene tubes, Pasteur pipettes, permanent marker for labeling [5].

Step-by-Step Procedure:

  • Centrifugation Parameters:
    • For standard plasma separation: Centrifuge at 1,000-2,000 × g for 10 minutes at 2-8°C [5]
    • For platelet-poor plasma: Centrifuge at 2,000 × g for 15 minutes at 2-8°C [5]
  • Plasma Extraction:
    • Using a Pasteur pipette, carefully extract the supernatant (plasma) without disturbing the cell pellet
    • Transfer to clean polypropylene tubes maintained at 2-8°C during handling [5]
  • Aliquoting: Aliquot plasma into 0.5 mL portions to avoid repeated freeze-thaw cycles [5]
  • Storage:
    • For immediate analysis: Maintain at 2-8°C
    • For long-term storage: Store at -20°C or lower [5]

Quality Control Notes:

  • Visually inspect samples for hemolysis, icteria, or lipemia which can invalidate certain tests [5]
  • Record any deviations from standard protocols
  • Maintain sample integrity by working quickly and keeping samples chilled throughout processing

Effects on Analytical Parameters

Compatibility with Laboratory Tests

Table 2: Effects of EDTA on Common Laboratory Parameters [3] [4]

Test Category Effect of EDTA Recommended Alternatives Rationale
Hematology Excellent - Preferred N/A Best cellular morphology preservation
Calcium Interferes - Invalid Serum or heparinized plasma Direct chelation of calcium ions
Potassium Increases Serum or heparinized plasma Potassium salt formulation
Alkaline Phosphatase Decreases Serum Chelates cofactor ions (Zn²⁺, Mg²⁺)
Enzyme Assays Variable inhibition Serum or heparinized plasma Metal ion-dependent enzymes affected
Cardiac Markers May interfere Serum or heparinized plasma Depends on assay methodology
Molecular Biology Excellent - Preferred N/A Inhibits nucleases by chelating Mg²⁺

EDTA exerts several effects on biochemical assays that researchers must consider during experimental design. The chelating action of EDTA can remove essential metal ion cofactors (such as Mg²⁺, Zn²⁺, and Ca²⁺) from enzyme reaction systems, potentially inhibiting enzyme activity in assays. Additionally, EDTA has osmotic and dilution effects that may interfere with the accuracy of certain biochemical measurements [3].

Specific parameters notably affected include:

  • Electrolytes: EDTA potassium salts artificially increase potassium values while decreasing calcium measurements through chelation [3]
  • Liver Function: AST, ALT, total protein, and bilirubin measurements may show variations [3]
  • Renal Function: BUN and uric acid determinations can be affected [3]
  • Cardiac Enzymes: LDH and CK activities may be diminished due to metal ion chelation [3]

For biochemical testing where EDTA interference is anticipated, lithium heparin anticoagulation tubes are generally recommended to eliminate these pre-analytical variables [3].

Specialized Research Applications

Molecular Biology Applications

EDTA serves crucial functions in molecular biology beyond its anticoagulant properties, primarily through its ability to inhibit metal-dependent enzymes:

Nuclease Inhibition: EDTA chelates Mg²⁺ ions, which are essential cofactors for many DNases and RNases, thereby protecting nucleic acids from degradation during isolation and storage procedures. This makes EDTA-containing buffers ideal for DNA and RNA preservation [2].

Cell Dissociation: In cell culture applications, EDTA facilitates cell detachment from culture surfaces by chelating Ca²⁺ and Mg²⁺ ions that are essential for cell adhesion molecules, providing a gentler alternative to enzymatic digestion methods [2].

PCR Applications: EDTA is included in some PCR reaction formulations to stabilize polymerase activity by sequestering metal ions that might otherwise catalyze degradation reactions or inhibit enzyme function [2].

Electrophoresis: EDTA-containing buffers are used in electrophoresis experiments to maintain electric field stability and separation efficiency by preventing metal ion interactions with nucleic acids [2].

Pharmaceutical and Drug Delivery Applications

Recent research has explored innovative applications of EDTA in drug delivery systems:

Liposomal Drug Loading: EDTA has been utilized in the NH4EDTA gradient method for loading doxorubicin into liposomes, resulting in high encapsulation efficiency (95.54% ± 0.59%) and particle sizes of approximately 79.4 ± 1.87 nm. This approach demonstrates reduced cardiotoxicity while maintaining antitumor efficacy [6].

Stabilization Functions: In pharmaceutical formulations, EDTA acts as a stabilizer by chelating metal ions that might otherwise catalyze oxidative degradation of active compounds, thereby extending shelf life and maintaining potency [2].

Troubleshooting and Quality Control

Common Issues and Solutions

Table 3: Troubleshooting Guide for EDTA-Anticoagulated Samples [5] [4] [7]

Problem Potential Causes Preventive Measures Corrective Actions
Clotted Samples Inadequate mixing, insufficient EDTA Invert tubes 8-10 times immediately after collection Cannot be salvaged; recollect sample
Hemolysis Vigorous shaking, small needle size, rough handling Gentle inversion mixing, proper technique Recollect if severe; note degree of hemolysis
Pseudothrombocytopenia EDTA-induced platelet agglutination Collect in alternative anticoagulant (citrate, heparin) Use citrate tube; warm sample to 37°C
Altered Cell Morphology Underfilled tubes, prolonged storage Fill tubes appropriately, make smears promptly Prepare blood smears within 1 hour of collection
Ion Imbalances Potassium EDTA salt, improper use Use correct tube type for intended tests Recollect using serum or heparin tubes for chemistry

EDTA-Dependent Pseudothrombocytopenia: This phenomenon occurs in approximately 0.1-0.15% of the general population and is characterized by falsely low platelet counts due to in vitro platelet agglutination. The mechanism involves EDTA-induced alteration of surface glycoproteins (particularly GPIIb/IIIa), enabling binding of antiplatelet antibodies that cause agglutination [7]. Detection requires examination of peripheral blood smears for platelet clumping, with confirmation using alternative anticoagulants such as sodium citrate or heparin [7].

Sample Storage and Stability:

  • Refrigeration: Store EDTA samples at 2-8°C if not analyzed immediately [5]
  • Long-term Storage: Aliquot and store at -20°C or lower; avoid repeated freeze-thaw cycles [5]
  • Blood Smears: When delays between collection and analysis are anticipated, prepare 2-3 blood smears immediately and submit unfixed and unstained with the EDTA tube [4]

Workflow Diagrams

EDTA_Workflow Start Blood Collection (EDTA Tube) Mix Immediate Mixing (8-10 gentle inversions) Start->Mix Ensure proper fill Centrifuge Centrifugation 1,000-2,000 × g, 10 min, 2-8°C Mix->Centrifuge Process promptly Plasma Plasma Separation (Careful pipetting) Centrifuge->Plasma Avoid disturbing pellet Aliquot Aliquoting 0.5 mL portions Plasma->Aliquot Maintain 2-8°C Store Storage -20°C or lower Aliquot->Store Avoid freeze-thaw

Blood Processing with EDTA - This workflow illustrates the optimal procedure for processing EDTA-anticoagulated blood samples from collection to storage, highlighting critical steps for maintaining sample integrity.

EDTA_Mechanism EDTA EDTA Molecule Complex EDTA-Ca Complex EDTA->Complex Chelation Ca Calcium Ions (Ca²⁺) Ca->Complex Binding Coagulation Coagulation Cascade Ca->Coagulation Cofactor Requirement Inhibition Coagulation Inhibition Complex->Inhibition Calcium Removal Coagulation->Inhibition

EDTA Anticoagulation Mechanism - This diagram illustrates EDTA's calcium chelation mechanism that prevents blood coagulation by removing essential cofactors from the coagulation cascade.

References

Comprehensive Application Notes and Protocols for EDTA-Based Tissue Decalcification in Histopathological Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tissue Decalcification

Decalcification is a crucial histopathological process involving the removal of inorganic calcium salts from the organic collagen matrix of mineralized tissues such as bone and teeth, making them amenable to microtome sectioning for pathological diagnosis. This process is particularly relevant in oncology drug development and disease research, where up to 68% of breast, prostate, and lung cancers metastasize to bone, necessitating accurate histological analysis of bone lesions for diagnosis and treatment planning [1]. Ethylenediaminetetraacetic acid (EDTA) stands as the gold standard chelating agent for decalcification, working through gradual sequestration of calcium ions from apatite crystals while preserving tissue integrity, antigenicity, and nucleic acid quality superior to acidic decalcifiers [2] [3] [4].

Comparison of Decalcification Methods

Quantitative Comparison of Decalcification Agents

Table 1: Comprehensive comparison of decalcification methods and their characteristics

Decalcifying Agent Decalcification Speed Tissue Morphology Preservation Antigenicity/IHC Compatibility Nucleic Acid Preservation Primary Applications
EDTA (standard) Very slow (days-weeks) [3] [4] Excellent [5] [3] [4] Excellent [6] [4] Excellent DNA/RNA [2] [6] IHC, ISH, molecular studies [1] [6]
Accelerated EDTA Moderate (24-48 hours) [2] Excellent [2] Excellent [2] Superior mRNA preservation [2] Urgent cases requiring molecular work [2]
Formic Acid Moderate (1-10 days) [7] [4] Good [5] [4] Variable (protocol-dependent) [6] Fair with short cycles [6] Routine diagnostics with time constraints [5]
Nitric Acid Very fast (hours) [3] [4] Poor to fair [3] [4] Poor [1] [6] Poor [1] Urgent cases without ancillary testing needs [7]
Hydrochloric Acid Fast (hours) [1] Poor [7] [6] Poor [6] Poor [1] [6] Rapid diagnosis when morphology is secondary [7]

Table 2: Performance metrics of decalcification methods for specific applications

Method Time for Rat Mandible H&E Staining Quality IHC Performance RNA Integrity DNA Integrity
10% EDTA RT 191-220 hours [4] Excellent [3] [4] Optimal [4] Variable [8] Excellent [2] [6]
10% EDTA 37°C 73-102 hours [4] Good [4] Good [4] Not reported Good [2]
5% Nitric Acid 4.3-13.5 hours [4] Fair [3] [4] Poor [6] [4] Poor [1] Poor [1]
10% Formic Acid 36-140 hours [4] Good [5] [4] Fair with short cycles [6] Poor [8] Fair with short cycles [6]
ACD Buffer Not specified Excellent [8] Not tested Excellent [8] Not tested
Morse's Solution Not specified Excellent [8] Not tested Excellent [8] Not tested
Method Selection Guidelines

The choice of decalcification method represents a critical balance between speed requirements and analytical preservation needs. EDTA-based methods provide superior preservation of morphological and molecular analytes but require significantly longer processing times [3] [4]. Acid-based methods offer rapid decalcification but compromise tissue architecture, antigenicity, and nucleic acid integrity, potentially resulting in false-negative immunohistochemistry (IHC) and molecular analysis results [6]. For time-sensitive cases requiring subsequent molecular analysis, accelerated EDTA methods or short-cycle formic acid protocols provide viable alternatives [2] [6].

EDTA Decalcification Protocols

Standard EDTA Decalcification Protocol

standard_EDTA A Tissue Fixation (10% Neutral Buffered Formalin 24-48 hours) B Tissue Preparation (Size reduction to 4-5 mm thickness using diamond band saw) A->B C EDTA Solution Preparation (10-14% EDTA, pH 7.0-7.4 Adjust with NaOH) B->C D Decalcification Process (20:1 solution volume to tissue ratio Room temperature with agitation) C->D E Solution Management (Change EDTA solution every 2-7 days depending on tissue size) D->E E->D Refresh solution F Endpoint Testing (Radiographic, chemical, or physical testing until complete decalcification) E->F F->D Incomplete G Post-Decalcification Processing (24-hour washing in running tap water Standard tissue processing and embedding) F->G

Standard EDTA Decalcification Workflow

3.1.1 Reagent Preparation
  • EDTA Solution: 10-14% EDTA (w/v) in distilled water [3] [4]
  • pH Adjustment: Slowly add NaOH pellets with constant stirring until reaching pH 7.0-7.4 [4]
  • Storage: Stable at room temperature for several months
3.1.2 Tissue Processing
  • Fixation: 10% neutral buffered formalin for 24-48 hours depending on tissue size [4]
  • Size Reduction: Cut specimens to 4-5 mm thickness using diamond band saw or equivalent [4]
  • Decalcification: Immerse tissue in EDTA solution at 20:1 volume ratio with continuous agitation [4]
  • Solution Refreshment: Change EDTA solution every 2-7 days depending on tissue size [3] [4]
3.1.3 Endpoint Determination
  • Radiographic Method: Most accurate; using micro-CT or standard radiography to assess residual mineralization [4]
  • Chemical Testing: Ammonium oxalate test for calcium ions in decalcification solution [3]
  • Physical Testing: Needle penetration testing (may cause tissue damage) [3]
Accelerated EDTA Decalcification Protocol

accelerated_EDTA A Enhanced EDTA Solution Preparation (26% EDTA with 5% NaCl, 0.5% Tween-20, and 1% Triton X-100) B Temperature Optimization (Incubate at 45°C with continuous agitation Do not exceed 50°C) A->B C Decalcification Process (20:1 solution volume to tissue ratio Monitor progress every 6-8 hours) B->C D Endpoint Determination (Combined radiographic and chemical testing Typically 24-48 hours for mouse joints) C->D E Rapid Processing (Reduced washing time 2-4 hours Standard processing and embedding) D->E

Accelerated EDTA Decalcification Workflow

3.2.1 Enhanced EDTA Solution Formulation
  • EDTA Concentration: 26% EDTA (w/v) in distilled water [2]
  • Permeability Enhancers: 5% NaCl (w/v) + 0.5% Tween-20 + 1% Triton X-100 [2]
  • pH Adjustment: Adjust to pH 7.0-7.4 with NaOH [2]
  • Mechanism: Hypertonic saline masks electric charges while detergents remove hydrophobic elements around ion passages, significantly enhancing EDTA penetration [2]
3.2.2 Accelerated Processing Parameters
  • Temperature: 45°C with continuous agitation [2]
  • Time: Complete decalcification of adult mouse ankle joints within 24 hours (versus 7 days with conventional 15% EDTA at room temperature) [2]
  • Volume Ratio: Maintain 20:1 solution to tissue ratio [2]
3.2.3 Quality Assessment
  • Morphology: Well-preserved tissue morphological structure comparable to standard EDTA [2]
  • Molecular Integrity: Better mRNA retention compared to conventional 15% EDTA at room temperature [2]
  • Antigenicity: Well-preserved antigenicity for immunohistochemistry [2]

Specialized Applications and Methodologies

RNA Preservation in Decalcified Tissues

For applications requiring intact RNA such as RNA in situ hybridization (particularly RNAscope), standard decalcification methods often compromise RNA integrity. Recent research identifies specific protocols that preserve RNA quality:

  • ACD Decalcification Buffer: Provides excellent RNA preservation for RNAscope in mouse dental pulp [8]
  • Morse's Solution: Maintains RNA integrity while providing adequate decalcification for tooth samples [8]
  • Conventional EDTA and Formic Acid: Show reduced mRNA transcript detection in comparative studies [8]

For optimal RNA preservation, combine specialized decalcification solutions with careful tissue handling, limited decalcification time, and appropriate fixation in 4% paraformaldehyde [8].

Immunohistochemistry and Molecular Studies

EDTA demonstrates particular superiority for techniques requiring preservation of protein antigenicity and nucleic acid integrity:

  • Immunohistochemistry: EDTA decalcification shows optimal results for IHC compared to acid-based methods [6] [4]
  • In Situ Hybridization: EDTA superiority confirmed for both DNA and RNA in situ hybridization techniques [6]
  • Molecular Analysis: EDTA preserves DNA and RNA quality for PCR-based molecular analyses [6]

For bone marrow trephine biopsies, the combination of B5-based fixative with EDTA-based decalcification provides the highest quality IHC results [9].

Troubleshooting and Quality Control

Common Issues and Solutions
  • Incomplete Decalcification: Extend decalcification time with fresh EDTA solution; ensure adequate solution volume (20:1 ratio); reduce tissue size [4]
  • Poor Staining Results: Ensure complete removal of EDTA through extended washing (up to 24 hours); verify pH neutrality before processing [3]
  • Tissue Over-softening: Monitor decalcification endpoint regularly; reduce temperature if using accelerated protocols [2]
  • Inadequate IHC Staining: Optimize antigen retrieval conditions; verify appropriate fixative compatibility [9]
Quality Assurance Measures
  • Endpoint Documentation: Record decalcification time and method for each specimen [1]
  • Positive Controls: Include control tissues with known staining characteristics in each processing batch [1]
  • Method Validation: Establish and validate decalcification protocols for specific tissue types and analytical requirements [1]
  • Staff Training: Ensure consistent technique across laboratory personnel [1]

Conclusion

EDTA-based decalcification remains the method of choice for histopathological processing of mineralized tissues when superior preservation of morphology, antigenicity, and nucleic acid integrity is required. While traditional EDTA protocols require extended processing times, recent advancements in accelerated methods using permeability enhancers and elevated temperatures significantly reduce decalcification duration without compromising quality. For drug development professionals and researchers, selection of appropriate decalcification methodology should be guided by specific analytical requirements, balancing the need for speed with the preservation of biomolecules for subsequent analysis. Proper implementation of these protocols ensures optimal tissue preparation for accurate diagnosis and research outcomes in bone-related pathologies and oncology applications.

References

Comprehensive Application Notes and Protocols for Electrochemical Oxidation of EDTA in Wastewater Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to EDTA Wastewater Challenges

Ethylenediaminetetraacetic acid (EDTA) represents a significant environmental challenge due to its widespread use in industrial applications and exceptional persistence in wastewater streams. As a powerful chelating agent, EDTA forms stable complexes with heavy metals in electroplating, nuclear decontamination, and various industrial processes, making conventional wastewater treatment methods largely ineffective. These metal-EDTA complexes exhibit increased solubility and mobility across a wide pH range, enhancing the potential for heavy metal contamination in aquatic ecosystems. The environmental persistence of EDTA is particularly concerning in nuclear industry applications where it can form radioactive nuclide complexes that resist separation and accelerate migration of radioactive elements in groundwater and soil [1].

The structural stability of EDTA derives from its multidentate ligand properties, coordinating metal ions through four carboxylate groups and two amine nitrogen atoms. This stability poses significant challenges for removal via conventional wastewater treatment approaches such as chemical precipitation, adsorption, and biological degradation. These limitations have driven research into advanced oxidation processes, with electrochemical oxidation emerging as a particularly promising technology due to its ability to break down the stable EDTA molecule and simultaneously recover valuable heavy metals through mechanisms like electrodeposition [2] [3]. Electrochemical approaches offer the additional advantage of operating at ambient temperatures and pressures without requiring extensive chemical additions, making them increasingly attractive for sustainable wastewater treatment applications.

Electrode Materials and Selection Guidelines

Anode Material Performance

The selection of appropriate anode materials represents a critical factor in determining the efficiency of electrochemical EDTA degradation processes. Anodes are broadly categorized as "active" or "non-active" based on their interaction with hydroxyl radicals (·OH) generated during water electrolysis. Non-active anodes typically demonstrate superior performance for complete EDTA mineralization due to their weak adsorption of ·OH radicals, allowing these powerful oxidants to react freely with organic molecules in solution [4]. The most common anode materials investigated for EDTA treatment include boron-doped diamond (BDD), mixed metal oxides (MMO), platinum-supported systems, and specialized catalysts designed for particular applications.

Boron-doped diamond (BDD) electrodes consistently demonstrate exceptional performance for EDTA oxidation due to their extremely high oxygen evolution overpotential, which minimizes competitive side reactions and maximizes ·OH radical generation. Research has confirmed that BDD electrodes achieve effective EDTA oxidation through hydroxyl radical-mediated mechanisms in the potential region of water stability, without observable electrode fouling phenomena [5]. The electrochemical oxidation of EDTA on BDD electrodes follows an irreversible 2-electron-transfer mechanism, with model predictions closely matching experimental results for chemical oxygen demand (COD) removal and instantaneous current efficiency [5].

Comparative Electrode Performance

Table 1: Comparison of Anode Materials for Electrochemical EDTA Oxidation

Electrode Material EDTA Removal Efficiency COD Removal Efficiency Optimal Conditions Key Advantages Limitations
Pt/ACF (3% loading) 94% after 100 min 60% after 100 min 40 mA/cm², pH 5, 0.1 mol/L Na₂SO₄ Large effective area, active sites, high dispersion Platinum cost, potential catalyst leaching
BDD Electrode >90% (varies with conditions) High mineralization Varying current densities No fouling, high ·OH production, excellent stability High manufacturing cost, potential diamond delamination
Ni/GAC Electrodes >97% with persulfate activation N/R 40 mA, 3 mM persulfate Simultaneous Ni recovery, good cyclic stability Limited to Ni-EDTA complexes specifically
Ti/RuO₂-based Varies with specific formulation Moderate mineralization Chloride-containing electrolytes High active chlorine production, commercial availability Lower O₂ overpotential, selective oxidation
Fe(0) Electrodes Effective for Cu-EDTA Moderate Two-step process: anoxic/oxic conditions Effective in near-natural waters, no chemical addition Iron consumption, sludge production

Alternative electrode configurations include platinum-supported activated carbon fibers (Pt/ACF), which combine the catalytic properties of platinum nanoparticles with the high surface area of ACF substrates. These electrodes demonstrate excellent EDTA removal efficiencies of up to 94% under optimized conditions, with the carbon fiber network providing enhanced mass transfer and numerous active sites for electrochemical reactions [1]. For treatment of specific metal-EDTA complexes such as Ni-EDTA, nickel-loaded granular activated carbon (Ni/GAC) electrodes have shown remarkable effectiveness, achieving over 97% EDTA-Ni degradation while simultaneously facilitating nickel recovery through electrodeposition processes [2].

Experimental Protocols

Protocol 1: Preparation of Pt/ACF Electrodes

The fabrication method for Pt/ACF electrodes significantly influences their structural properties and electrochemical performance. Two primary approaches have been developed: conventional impregnation and electrodeposition methods [1].

  • Materials Required: Activated carbon fibers (ACF, 1 cm × 1.5 cm pieces), hydrogen hexachloroplatinate(IV) hydrate (H₂PtCl₆·6H₂O), deionized water, concentrated HCl, hydrogen gas cylinder.
  • ACF Pretreatment: Begin by thoroughly washing ACF in deionized water to remove particulate contaminants. Boil the ACF in concentrated HCl solution for 72 hours to dissolve metallic impurities, changing the acid solution every 24 hours. Subsequently, rinse the ACF repeatedly with deionized water until neutral pH is achieved, then dry in an oven at 100°C for 4 hours.
  • Impregnation Method: Prepare an aqueous H₂PtCl₆ solution with concentration calculated to achieve 3 wt% Pt loading on ACF. Immerse the pretreated ACF in the platinum precursor solution, ensuring complete saturation of the fiber pores. Maintain immersion for 2 hours with occasional agitation, then remove and air-dry at room temperature for 12 hours. Transfer the dried ACF to a vacuum desiccator and further dry at room temperature for 4 hours. Finally, reduce the platinum in a fixed-bed flow reactor under hydrogen atmosphere (30 mL/min flow rate) at 400°C for 2 hours.
  • Electrodeposition Method: Fix the pretreated ACF (0.1 g) in an electrode holder as the cathode. Prepare an electrodeposition solution containing 0.008 g H₂PtCl₆·6H₂O in 10 mL deionized water. Use a platinum sheet as the counter electrode and apply a constant current of 1 A for predetermined duration to achieve 3 wt% platinum loading. Maintain magnetic stirring during electrodeposition to ensure uniform platinum distribution.
  • Characterization: Analyze the prepared electrodes using scanning electron microscopy (SEM) to examine surface morphology and platinum distribution. Determine specific surface area and pore structure using nitrogen adsorption-desorption isotherms. Evaluate platinum dispersion through CO chemisorption measurements [1].
Protocol 2: Electrochemical Degradation of EDTA Using Pt/ACF Electrodes

This protocol describes the optimized procedure for electrochemical EDTA degradation using prepared Pt/ACF electrodes, with operational parameters systematically optimized for maximum efficiency [1].

  • Electrochemical System Setup: Employ the Pt/ACF electrode as the anode and a titanium plate (equivalent surface area) as the cathode in a single-compartment electrochemical cell with working volume of 250 mL. Maintain electrode separation distance of 1.0 cm throughout experiments. Use a magnetic stirrer set at 300 rpm to ensure homogeneous mixing during electrolysis.
  • Reaction Solution Preparation: Prepare synthetic wastewater containing 300 mg/L EDTA (Na₂EDTA·2H₂O) as the model pollutant. Add sodium sulfate (Na₂SO₄) as supporting electrolyte at concentration of 0.1 mol/L to enhance solution conductivity. Adjust initial pH to 5.0 using dilute H₂SO₄ or NaOH solutions as required.
  • Electrochemical Operation: Apply constant current density of 40 mA/cm² using a DC power supply. Maintain reaction temperature at 25±2°C using a water bath if necessary. Conduct experiments with reaction duration of 100 minutes, collecting samples at predetermined time intervals (e.g., 0, 20, 40, 60, 80, 100 min) for analysis.
  • Analytical Methods: Quantify residual EDTA concentration using high-performance liquid chromatography (HPLC) according to established methods [1]. Measure chemical oxygen demand (COD) according to standard methods. Calculate instantaneous current efficiency (ICE) using the formula: ICE = [(COD₀ - CODₜ) × F × V] / (8 × I × t) × 100%, where COD₀ and CODₜ represent COD values at time 0 and t, respectively; F is Faraday constant (96,487 C/mol); V is solution volume (L); I is current (A); and t is reaction time (s). Identify degradation intermediates using gas chromatography-mass spectrometry (GC-MS) with appropriate derivative procedures if necessary [1].
Protocol 3: Treatment of Ni-EDTA Wastewater with Ni/GAC Electrodes and Persulfate Activation

This protocol describes a three-dimensional electrochemical approach for simultaneous Ni-EDTA degradation and nickel recovery, incorporating persulfate activation for enhanced oxidation efficiency [2].

  • Ni/GAC Electrode Preparation: Prepare granular activated carbon (GAC, approximately Φ × H = 3 mm × 4 mm) by washing with deionized water and drying at 105°C for 24 hours. Load nickel onto GAC through electrodeposition using a solution containing Ni²⁺ ions from nickel sulfate. Apply constant current density of 10 mA/cm² for specified duration to achieve approximately 5-7% nickel loading as determined by mass difference.
  • Reactor Configuration: Employ a parallel plate reactor with dimensions L × W × H = 3 × 2.5 × 12 cm³. Position Ti mesh cathode and Ti/RuO₂ mesh anode (each 2.5 × 12 cm²) parallel with inter-electrode distance of 2.5 cm. Fill the interelectrode space with prepared Ni/GAC particles at packing density of approximately 0.6 g/cm³.
  • Operational Parameters: Prepare Ni-EDTA wastewater at initial concentration of 100 mg/L. Add potassium persulfate (K₂S₂O₈) at optimal concentration of 3 mM as oxidant activator. Adjust initial pH to neutral conditions (pH 7.0) unless studying pH effects. Apply current density of 40 mA using DC power supply. Conduct experiments at ambient temperature (25±2°C) with total reaction time of 90 minutes.
  • Analysis and Recovery: Monitor Ni-EDTA concentration decline using appropriate analytical methods (HPLC or UV-Vis spectroscopy). Quantify nickel recovery by measuring deposited nickel on electrodes or particulate matter after process completion. Identify reactive oxygen species through quenching experiments using specific scavengers such as methanol (for ·OH) and tertiary butanol (for SO₄·⁻). Analyze degradation intermediates using liquid chromatography-mass spectrometry (LC-MS) techniques [2].

Process Mechanisms and Degradation Pathways

Direct and Indirect Oxidation Mechanisms

The electrochemical degradation of EDTA proceeds through multiple simultaneous mechanisms that can be categorized as direct electron transfer and indirect oxidation processes. In direct anodic oxidation, EDTA molecules adsorbed on the electrode surface undergo electron transfer directly to the anode, leading to molecular breakdown. This mechanism predominates at lower anode potentials and is highly dependent on the electrode material's electrocatalytic properties [4].

The more significant degradation pathway involves indirect oxidation through generated oxidants, particularly hydroxyl radicals (·OH). These radicals form during water electrolysis at the anode surface when the applied potential exceeds the oxygen evolution potential. The weak interaction between ·OH radicals and non-active electrode surfaces allows these radicals to migrate into the solution where they non-selectively attack EDTA molecules [1] [4]. The exceptionally high standard oxidation potential of ·OH radicals (E° = 2.80 V/SHE) enables them to break stable chelate rings through hydrogen abstraction, decarboxylation, and cleavage of C-N bonds.

In chloride-containing waters, active chlorine species (Cl₂, HOCl, OCl⁻) form through chloride oxidation at the anode, providing additional indirect oxidation pathways. These chlorine species can effectively degrade EDTA through electrophilic attack, particularly at amine functional groups within the EDTA molecule [6]. When persulfate is added to the system, sulfate radicals (SO₄·⁻) generate through electrochemical activation, providing another potent oxidant (E° = 2.5-3.1 V) with longer lifespan than ·OH radicals, leading to enhanced EDTA degradation rates [2] [7].

EDTA Degradation Pathway

The degradation of EDTA follows a sequential breakdown pattern beginning with the initial metal-EDTA complex. The decomposition pathway typically progresses through the following stages:

  • Initial Decomplexation: The metal-EDTA complex undergoes oxidative cleavage, releasing free metal ions and EDTA ligand.
  • Formation of Primary Intermediates: EDTA decomposes to ethylenediaminetriacetic acid (ED3A) through decarboxylation, followed by further breakdown to ethylenediaminediacetic acid (ED2A).
  • Ring Formation and Cleavage: ED2A may undergo cyclization to form ethylenedimethacrylate acid (EDMA) or similar cyclic intermediates.
  • Further Degradation: Subsequent oxidation breaks the ethylene diamine backbone, producing smaller molecules such as nitrilotriacetic acid (NTA), iminodiacetic acid (IDAA), and glycine.
  • Mineralization: Ultimately, the degradation pathway yields simple organic acids (oxalic, formic, acetic) before final mineralization to CO₂, water, and ammonium ions [1] [2].

The following diagram illustrates the electrochemical degradation mechanism and pathway for EDTA:

G cluster_1 Electrode Processes cluster_2 EDTA Degradation Pathway Anode Anode H2O_Oxidation H₂O Oxidation Anode->H2O_Oxidation Chloride_Oxidation Cl⁻ Oxidation Anode->Chloride_Oxidation Persulfate_Activation Persulfate Activation Anode->Persulfate_Activation Cathode Cathode OH_Radicals ·OH Radicals H2O_Oxidation->OH_Radicals Active_Chlorine Active Chlorine Species Chloride_Oxidation->Active_Chlorine Sulfate_Radicals SO₄·⁻ Radicals Persulfate_Activation->Sulfate_Radicals Decomplexation Decomplexation OH_Radicals->Decomplexation Oxidative Attack Active_Chlorine->Decomplexation Electrophilic Attack Sulfate_Radicals->Decomplexation Electron Transfer Metal_EDTA Metal-EDTA Complex Metal_EDTA->Decomplexation Free_EDTA Free EDTA Decomplexation->Free_EDTA ED3A ED3A Free_EDTA->ED3A ED2A ED2A ED3A->ED2A NTA_IDA NTA/IMDA ED2A->NTA_IDA Glycine Glycine NTA_IDA->Glycine Simple_Acids Simple Organic Acids Glycine->Simple_Acids Mineralization CO₂ + H₂O + NH₄⁺ Simple_Acids->Mineralization

Figure 1: Electrochemical Degradation Mechanism and Pathway for EDTA

System Configuration and Reactor Design

Two-Dimensional vs. Three-Dimensional Systems

Electrochemical reactor configurations significantly impact the efficiency of EDTA wastewater treatment through their influence on mass transfer rates, current distribution, and residence time. Conventional two-dimensional electrochemical systems (2DES) feature parallel plate electrodes separated by a predetermined distance, creating a uniform electric field between them. While simple in design, these systems often suffer from limited mass transfer rates and decreasing current efficiency as pollutant concentration diminishes during treatment [2].

Three-dimensional electrochemical systems (3DES) address these limitations by incorporating particulate electrodes between the conventional anode and cathode. These systems fill the interelectrode space with conductive granular materials such as granular activated carbon (GAC), metal-loaded catalysts, or graphite particles, creating countless micro-electrodes when energized. The 3DES configuration offers significantly enhanced performance through several mechanisms: increased specific surface area for electrochemical reactions, improved mass transfer through reduced diffusion distances, and the creation of localized high electric fields around each particle [2].

Table 2: Comparison of Electrochemical Reactor Configurations for EDTA Treatment

Parameter Two-Dimensional System (2DES) Three-Dimensional System (3DES)
Electrode Surface Area Limited to planar electrodes Dramatically increased with granular materials
Mass Transfer Characteristics Diffusion-limited, especially at low concentrations Enhanced through convection and reduced diffusion paths
Current Efficiency Decreases with treatment time Maintained higher efficiency throughout treatment
Metal Recovery Potential Limited to cathode plates, requires acid stripping Metals deposit on granular electrodes, facilitating recovery
Energy Consumption Generally higher per unit EDTA removed Lower due to improved current utilization
System Complexity Simple design and operation More complex, potential for particle clogging
Scale-up Considerations Straightforward scale-up Requires careful hydraulic design
Advanced System Modifications

Recent innovations in electrochemical reactor design have focused on enhancing process efficiency through operational modifications. The application of alternating current (AC) instead of conventional direct current (DC) has demonstrated significant improvements in both EDTA degradation and heavy metal recovery. Research has shown that AC systems enhance the electrochemical removal efficiency of copper, lead, and cadmium by 1.49, 1.37, and 1.95 times respectively compared to DC systems [8]. This improvement is attributed to reduced electrode fouling, continuous polarity reversal preventing passivation, and induced electrocoagulation effects.

The integration of separated chamber electrolysis represents another significant advancement, particularly for facilitating EDTA recycling. By employing ion-exchange membranes to separate anodic and cathodic compartments, this configuration prevents oxidative degradation of EDTA in the anode chamber while allowing metal recovery at the cathode. This approach preserves the EDTA molecule for potential reuse, significantly improving process economics in industrial applications where EDTA represents a substantial operational cost [8].

Operational Parameters and Optimization

Critical Process Parameters

The efficiency of electrochemical EDTA oxidation depends strongly on several operational parameters that must be optimized for specific wastewater characteristics and treatment objectives. Understanding these parameter influences is essential for effective system design and operation:

  • Current Density: This parameter directly controls the rate of electrochemical reactions and oxidant generation. For Pt/ACF electrodes, optimal current density of 40 mA/cm² achieves balance between efficient EDTA degradation and minimized side reactions such as oxygen evolution [1]. Excessively high current densities increase energy consumption without proportional improvement in treatment efficiency.
  • Initial pH: The solution pH significantly influences the speciation of EDTA and the dominant oxidation mechanisms. Acidic conditions (pH 3-5) generally enhance degradation rates by promoting ·OH radical generation and affecting EDTA complex stability. However, specific optimal pH varies with electrode materials and wastewater composition [1].
  • Electrolyte Composition: The supporting electrolyte type and concentration directly impact solution conductivity and the formation of secondary oxidants. Sodium sulfate (0.1-0.5 mol/L) is commonly used for ·OH-mediated processes, while chloride electrolytes generate active chlorine species that can enhance degradation but potentially form harmful byproducts [1] [4].
  • Initial Pollutant Concentration: Higher EDTA concentrations typically result in better current efficiency due to reduced competition from side reactions, but require extended treatment time for complete removal. The electrochemical oxidation process generally follows pseudo-first-order kinetics at lower concentrations [1].
Energy Consumption and Economic Considerations

The economic feasibility of electrochemical EDTA treatment depends largely on energy consumption, electrode durability, and chemical requirements. Energy consumption typically ranges from 20-150 kWh/kg EDTA removed, depending on wastewater composition, electrode materials, and operational parameters. Systems incorporating persulfate activation or three-dimensional electrodes generally demonstrate lower specific energy consumption due to enhanced reaction rates [2].

Electrode lifespan represents another significant economic factor, with BDD electrodes lasting several thousand hours under proper operating conditions, while sacrificial iron electrodes in electrocoagulation processes require periodic replacement. The potential for heavy metal recovery significantly improves process economics in treating electroplating wastewaters containing valuable metals like nickel, copper, or precious metals [2] [8].

Future Perspectives and Emerging Technologies

The field of electrochemical EDTA wastewater treatment continues to evolve with several promising research directions emerging. Single-atom catalysts (SACs) represent a cutting-edge development, with recent studies demonstrating exceptional performance of cobalt-based SACs for persulfate activation in EDTA degradation [7]. These catalysts maximize atomic utilization efficiency and provide uniform active sites, significantly enhancing degradation kinetics while minimizing catalyst usage.

The integration of electrochemical processes with renewable energy sources represents another promising direction, particularly for reducing operational costs and environmental impact. Solar-powered electrochemical systems offer potential for sustainable wastewater treatment, especially in regions with high solar insolation. Similarly, the development of self-powered electrochemical systems utilizing microbial fuel cell principles could enable low-energy treatment options for specific applications [4].

Advanced catalyst design through molecular engineering and nanostructuring continues to push performance boundaries. Materials such as cobalt single-atom catalysts derived from ZIF-8 precursors have demonstrated remarkable efficiency in electro-assisted activation of persulfate for EDTA-Ni degradation, achieving removal rates exceeding 97% under optimized conditions [7]. These sophisticated catalyst systems represent the next generation of electrochemical treatment technologies with enhanced activity, stability, and specificity for complexed metal pollutants.

The following diagram illustrates the integrated electrochemical system for EDTA treatment and metal recovery:

G cluster_1 Electrochemical Reactor Options cluster_2 Treatment Outcomes Wastewater Wastewater PreTreatment Pretreatment Filtration/pH Adjustment Wastewater->PreTreatment Option1 3D System with Ni/GAC + Persulfate PreTreatment->Option1 Option2 Pt/ACF Electrode System + Na₂SO₄ Electrolyte PreTreatment->Option2 Option3 Fe(0) Electrocoagulation Anoxic/Oxic Process PreTreatment->Option3 Option4 BDD Electrode System High ·OH Production PreTreatment->Option4 Degraded_EDTA Degraded EDTA Intermediates Option1->Degraded_EDTA Recovered_Metals Recovered Metals (Ni, Cu, Cd, Pb) Option1->Recovered_Metals Option2->Degraded_EDTA Option2->Recovered_Metals Option3->Degraded_EDTA Option3->Recovered_Metals Option4->Degraded_EDTA Option4->Recovered_Metals Treated_Water Treated Water Safe Discharge/Reuse Degraded_EDTA->Treated_Water Recovered_Metals->Treated_Water

Figure 2: Integrated Electrochemical System for EDTA Treatment and Metal Recovery

Conclusion

Electrochemical oxidation technologies offer a versatile and effective approach for treating EDTA-containing wastewaters across various industrial contexts. The selection of appropriate electrode materials, system configurations, and operational parameters should be guided by specific wastewater characteristics and treatment objectives. The protocols outlined in this document provide reproducible methodologies for implementing these technologies at laboratory scale, with principles that can be extended to pilot and full-scale applications. Continued research advances in catalyst design, reactor engineering, and process integration promise further improvements in efficiency and cost-effectiveness for electrochemical EDTA treatment systems.

References

EDTA cell culture passaging chelating agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to EDTA in Cell Culture

Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that binds tightly to calcium and magnesium ions [1]. In cell culture, this property is harnessed to facilitate the detachment of adherent cells from culture vessels by disrupting calcium-dependent cell adhesion molecules, such as cadherins, which are essential for maintaining cell-cell and cell-matrix interactions [2]. EDTA is used both as a standalone agent for gentle dissociation and in combination with proteolytic enzymes like trypsin to enhance dissociation efficiency [3]. Its effectiveness, reliability, and relatively gentle action on cell surface proteins make it a fundamental reagent in laboratories working with a wide range of cell types, from common continuous lines to sensitive pluripotent stem cells [4] [2].

Mechanism of Action

Molecular Mechanism of Cell Detachment

Cell adhesion to the extracellular matrix (ECM) and to other cells is a critical process maintained by various transmembrane proteins, including integrins and cadherins. Many of these adhesion proteins require divalent cations, particularly Ca²⁺ and Mg²⁺, for their stability and function [2]. These cations act as ionic bridges that help stabilize the structure of cell adhesion complexes and their interaction with the ECM.

EDTA functions by chelating these divalent cations, effectively removing them from the cellular environment. The binding of calcium into a hexadentate complex by EDTA weakens cell-cell adhesion and compromises the integrity of the adhesion plaques that anchor the cell to the substrate [3]. This process is illustrated in the diagram below.

G A Extracellular Calcium (Ca²⁺) B Cell Adhesion Proteins (Cadherins, Integrins) A->B E Chelation of Ca²⁺ Ions A->E C Stable Cell-Cell and Cell-Matrix Junctions B->C D EDTA Application D->E F Weakened Adhesion Protein Structure E->F Disrupts G Cell Detachment F->G

Synergistic Action with Trypsin

While EDTA alone is sufficient for detaching some cell types, it is often used synergistically with trypsin and other proteases. EDTA's removal of calcium weakens the overall adhesion structure and improves the protease's access to its target peptide bonds in the extracellular matrix [3]. Trypsin-EDTA mixtures are therefore a very effective and common dissociation strategy for robust cell lines.

EDTA Solution Preparation and Specifications

Standard EDTA Solutions for Cell Culture

EDTA for cell culture is typically prepared in calcium- and magnesium-free phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) to avoid conflict with its chelating action [5] [3]. The concentration can vary significantly based on the application.

Table 1: Common EDTA Formulations for Cell Culture

Solution Name Typical Concentration Common Applications Notes
Versene Solution 0.53 mM EDTA (approx. 1:5,000 dilution) [3] Wash step prior to trypsinization; passaging weakly adherent epithelial cells [3]. Gentle, non-enzymatic dissociation.
EDTA for Stem Cells 0.5 mM [4] Passaging human pluripotent stem cells (e.g., on Matrigel or Vitronectin). Used alone for gentle, non-enzymatic dissociation.
Trypsin-EDTA (Low) 0.05% Trypsin + 0.53 mM EDTA [3] Continuous cell lines where cell surface protein integrity is important. Enhanced action of trypsin.
Trypsin-EDTA (High) 0.25% Trypsin + 1 mM EDTA [3] Strongly adherent early-passage cell lines; thick, multi-layered cultures. For more challenging dissociations.
Preparation Protocol
  • Material Required: EDTA disodium salt (e.g., 0.5 M stock solution), PBS without calcium and magnesium, pH meter, sterile filtration unit (0.2 µm).
  • Step-by-Step Guide:
    • Calculate and Dilute: Calculate the volume required to make the desired working solution. For example, to prepare 500 mL of 0.5 mM EDTA for stem cell passaging, add 500 µL of 0.5 M EDTA stock to 499.5 mL of PBS (-/-) [4].
    • Adjust pH (if needed): Verify the pH of the solution. It is typically used without adjustment, but it should be compatible with the cell type (e.g., pH ~7.4 for most mammalian cells).
    • Sterilize: Sterile-filter the solution using a 0.2 µm vacuum or syringe filter into a sterile container.
    • Store: Store the sterile solution at room temperature or 4°C for short-term use.

Experimental Protocols

Standard Protocol for Passaging Adherent Cells with Trypsin-EDTA

This protocol is adapted for general mammalian cell culture [5].

  • Materials:

    • Pre-warmed complete growth medium
    • Pre-warmed PBS without Ca²⁺ and Mg²⁺
    • Pre-warmed Trypsin-EDTA solution (e.g., 0.05% or 0.25%)
    • Culture vessel with cells at 70-90% confluency
    • 15 mL conical tube
    • Centrifuge
  • Procedure:

    • Remove Medium: Aspirate and discard the spent cell culture media from the culture vessel.
    • Wash: Gently wash the cell layer with a balanced salt solution without calcium and magnesium (e.g., ~2 mL per 10 cm² surface area) to remove any traces of serum, which contains trypsin inhibitors. Aspirate the wash solution [5].
    • Add Trypsin-EDTA: Add enough pre-warmed Trypsin-EDTA to cover the cell layer (e.g., ~0.5 mL per 10 cm²). Gently rock the vessel to ensure complete coverage [5].
    • Incubate: Incubate the vessel at room temperature or 37°C for approximately 2-5 minutes. The actual time varies with the cell line [5].
    • Check Detachment: Observe the cells under a microscope. Cells should round up and detach. If less than 90% are detached, tap the vessel gently and continue incubation, checking every 30 seconds [5].
    • Neutralize: When ≥90% of cells have detached, add 2 volumes of pre-warmed complete growth medium (containing serum to inactivate trypsin) to the vessel. Pipette the medium over the surface to ensure complete cell dispersal [5].
    • Collect and Centrifuge: Transfer the cell suspension to a conical tube and centrifuge at 200 × g for 5-10 minutes. Resuspend the cell pellet in fresh pre-warmed growth medium [5].
    • Count and Seed: Count the cells using a hemocytometer or automated cell counter. Seed the appropriate number of cells into new culture vessels at the recommended density [5].

The workflow for this standard protocol is summarized below.

G A1 Remove Spent Medium A2 Wash with PBS (-/-) A1->A2 A3 Add Trypsin-EDTA A2->A3 A4 Incubate (2-5 min) A3->A4 A5 Neutralize with Complete Medium A4->A5 A6 Collect & Centrifuge A5->A6 A7 Resuspend, Count & Seed A6->A7

Specialized Protocol: Passaging Pluripotent Stem Cells with EDTA

This protocol uses EDTA alone for a gentle, non-enzymatic dissociation that helps maintain pluripotency and cell viability [4].

  • Materials:

    • Pre-warmed DMEM/F-12 or PBS (-/-)
    • Pre-warmed 0.5 mM EDTA solution (in PBS -/-)
    • Pre-warmed Essential 8 or other stem cell medium
    • ECM-coated plates (e.g., Matrigel, Vitronectin)
  • Procedure:

    • Prepare Coated Plates: Prior to passaging, prepare new ECM-coated plates according to the manufacturer's instructions and equilibrate them with the appropriate volume of pre-warmed culture medium [4].
    • Rinse Cells: Remove the spent medium from the pluripotent stem cell culture and rinse each well with room temperature PBS (-/-) [4].
    • Add EDTA: Add room temperature 0.5 mM EDTA to the well(s) (e.g., 1 mL per well of a 6-well plate) [4].
    • Incubate: Incubate for 2-7 minutes at room temperature. Crucially, do not incubate until cells detach. They should remain adherent but become loosely attached and easily sloughed off with gentle washing [4].
    • Aspirate EDTA: Aspirate the EDTA solution from the well.
    • Harvest Cells: Add fresh, pre-warmed culture medium (e.g., Essential 8) to the well. Use a pipette to gently wash the cell layer, which will dislodge the cells into the medium as small clumps [4].
    • Seed Cells: Transfer the cell suspension into the new prepared ECM-coated plate. Gently shake the plate back and forth and front to back to distribute the cells evenly [4].
    • Return to Incubator: Return the culture vessel to the incubator. Cells will typically attach within 1-2 hours.

Application-Specific Guidelines

Choosing the correct dissociation method is critical for experimental success. The following table provides a guideline for selecting EDTA-based methods based on cell type and research goal.

Table 2: EDTA Application Guide by Cell Type and Research Goal

Cell Culture Type Recommended Method Rationale and Considerations
Weakly adherent cells (e.g., some epithelial cells) Cell Dissociation Buffer (EDTA-based) or Versene [3] Gentle, non-enzymatic action preserves delicate cell surface proteins, which is crucial for flow cytometry or immunohistochemistry [3].
Pluripotent Stem Cells (hPSCs) 0.5 mM EDTA alone [4] Prevents enzymatic damage to surface markers, promotes survival, and encourages clonal growth by passaging as small clumps.
Strongly adherent cell lines (e.g., fibroblasts) Trypsin-EDTA (0.25% Trypsin + 1 mM EDTA) [3] The combination of proteolysis and chelation is effective for breaking down strong adhesion and ECM connections.
Cells where surface protein integrity is critical (e.g., for receptor studies) TrypLE Express (recombinant enzyme) or Trypsin-EDTA (0.05%) [3] Gentler protease alternatives, enhanced by EDTA, can reduce damage to surface receptors and proteins.

Troubleshooting and Best Practices

Common Challenges and Solutions
  • Slow or Incomplete Detachment:
    • Cause: Insufficient incubation time, outdated or inactivated Trypsin-EDTA, over-confluent culture.
    • Solution: Ensure reagents are fresh and properly stored. Pre-warm all solutions. For over-confluent cultures, a slightly longer incubation may be needed.
  • Poor Cell Viability Post-Passage:
    • Cause: Over-exposure to Trypsin-EDTA, overly vigorous pipetting, inadequate neutralization of trypsin.
    • Solution: Minimize incubation time once cells detach. Neutralize trypsin immediately after detachment. Use gentle pipetting when resuspending cells.
  • Cells Detach in Clumps (for hPSCs with EDTA):
    • Cause: Incubation with EDTA was too long, causing cells to detach spontaneously.
    • Solution: Follow the protocol precisely; aspirate EDTA while cells are still loosely adherent and use medium to wash them off [4].
Key Considerations
  • Serum Inhibition: Always wash cells before adding trypsin-EDTA, as serum in growth media contains trypsin inhibitors [5] [3].
  • Sterile Technique: Perform all procedures using proper aseptic technique in a laminar flow hood [5].
  • Confluency: Passage cells during the log phase of growth, typically at 70-90% confluency, with viability greater than 90% [5].

Safety and Regulatory Aspects

EDTA is generally safe to handle but should be used with standard laboratory precautions. Avoid inhalation and contact with skin and eyes. From a regulatory perspective, for applications in drug development or cell therapy, it is crucial to use EDTA formulations that are manufactured under current Good Manufacturing Practices (cGMP) if the cells are intended for human use [3]. It is also classified as "animal origin-free," which is a critical consideration for regulatory filings of clinical-grade cell products.

Conclusion

EDTA is a versatile and indispensable chelating agent in cell culture. Its ability to selectively disrupt cell adhesion by chelating divalent cations makes it ideal for both standalone non-enzymatic passaging of sensitive cells like pluripotent stem cells and for enhancing enzymatic dissociation of robust cell lines. By following the detailed protocols and application-specific guidelines outlined in this document, researchers can effectively harness EDTA to maintain healthy, reproducible, and reliable cell cultures, thereby supporting robust and consistent scientific research and drug development.

References

Comprehensive Application Notes and Protocols for EDTA Buffer Preparation in Laboratory Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to EDTA and Its Laboratory Applications

Ethylenediaminetetraacetic acid (EDTA) is a versatile chelating agent with critical applications across biological, chemical, and pharmaceutical research. This aminopolycarboxylic acid features a hexadentate "six-toothed" structure that enables it to form strong, stable complexes with di- and trivalent metal ions including Mg²⁺, Ca²⁺, Fe²⁺/³⁺, and other transition metals [1]. This unique molecular architecture allows EDTA to sequester metal ions effectively, making it indispensable for inhibiting metal-dependent enzymes that require these ions as essential cofactors [2].

In molecular biology laboratories, EDTA's ability to chelate magnesium and calcium ions provides its fundamental mechanism for protecting nucleic acids from enzymatic degradation. Many nucleases require magnesium ions as essential cofactors, and by binding these ions, EDTA effectively inhibits nuclease activity, thereby preserving DNA and RNA integrity during extraction, purification, and storage procedures [3]. Beyond molecular biology, EDTA finds applications in clinical diagnostics as an anticoagulant in blood collection tubes (recognizable by their lavender or pink tops), where it chelates calcium ions to prevent coagulation cascades [2]. Additional applications include histopathology as a decalcifying agent, tissue culture for preventing cell clumping, and various analytical chemistry procedures including complexometric titrations and water hardness testing [2].

EDTA Properties and Mechanism of Action

Chemical and Physical Properties

EDTA possesses several important chemical characteristics that determine its laboratory use. The free acid form has limited water solubility at neutral pH, requiring basic conditions (typically achieved with sodium hydroxide) to facilitate dissolution through deprotonation of its carboxylic acid groups [4]. The disodium and tetrasodium salt forms offer improved solubility characteristics for various applications. EDTA exhibits four pKa values (approximately 2.0, 2.7, 6.16, and 10.26), with the fully deprotonated form at alkaline pH providing optimal chelating capacity [2]. The compound has a molecular weight of 292.24 g/mol for the free acid form, while the commonly used disodium salt dihydrate has a molecular weight of 372.24 g/mol [1].

Chelation Mechanism

EDTA functions through a six-coordinate binding mechanism, where its two amine nitrogen atoms and four carboxylate oxygen atoms form an octahedral complex around target metal ions [1]. This multidentate binding creates exceptionally stable complexes with stability constants (log K) ranging from approximately 8 for Mg²⁺ to over 15 for Fe³⁺, explaining its effectiveness across diverse applications [2]. The chelation is pH-dependent, with optimal binding occurring at pH 8.0 and above, where the carboxylate groups are fully deprotonated and available for coordination [4]. This metal ion sequestration capability directly inhibits metalloenzymes by stripping away essential cofactors, particularly magnesium ions required by nucleases, DNA polymerases, and other nucleic acid-modifying enzymes [1].

Table 1: Metal Binding Properties of EDTA

Metal Ion Primary Applications in Laboratory Settings Stability Constant (log K)
Mg²⁺ Nuclease inhibition, DNA preservation ~8.7
Ca²⁺ Anticoagulation, cell adhesion prevention ~10.7
Fe²⁺/³⁺ Inhibition of Fenton chemistry, redox control ~14.3 (Fe³⁺)
Mn²⁺ Catalase inhibition, enzyme suppression ~13.8

EDTA Buffer Preparation Protocols

Standard 0.5 M EDTA Stock Solution (pH 8.0)

The preparation of 0.5 M EDTA stock solution at pH 8.0 represents the foundational starting point for most laboratory applications requiring EDTA. The alkaline pH is critical for both complete dissolution and optimal chelating function [4].

3.1.1 Reagents and Equipment
  • EDTA disodium salt (FW 372.24) or EDTA free acid (FW 292.24) [1]
  • Sodium hydroxide (FW 40.00) pellets or concentrated solution (e.g., 2 M, 5 M, or 10 M)
  • High-purity water (Milli-Q or equivalent, 18 MΩ·cm resistivity)
  • pH meter with calibrated combination electrode
  • Magnetic stirrer and stir bar
  • Balance (analytical grade with 0.1 mg sensitivity for small volumes, top pan balance for larger volumes)
  • Heat plate (optional, for difficult dissolution)
  • Volumetric flask or graduated cylinder of appropriate volume
  • Autoclave (for sterilization if required)
  • Storage bottle (plastic or glass, with cap)
3.1.2 Step-by-Step Preparation Protocol
  • Calculate the required mass of EDTA for the desired volume and concentration. For 1 L of 0.5 M EDTA using disodium salt: Mass (g) = 0.5 mol/L × 372.24 g/mol × 1 L = 186.12 g. For the free acid form: 146.12 g/L [1].

  • Add approximately 800 mL of purified water to a 1 L beaker or volumetric flask. Adding less than the final volume initially facilitates more efficient dissolution and pH adjustment [4].

  • Weigh the calculated EDTA mass carefully using an appropriate balance. For the disodium salt dihydrate, use 186.12 g per liter; for the free acid, use 146.12 g per liter [1].

  • Slowly add the EDTA to the water while stirring magnetically. The solution will be cloudy and the EDTA will not completely dissolve at this stage, which is normal.

  • Begin pH adjustment by slowly adding sodium hydroxide solution (2-10 M) or pellets. As the pH rises toward 8.0, the EDTA will gradually dissolve. The complete dissolution of EDTA often requires extended time and basic pH conditions [4].

  • Continue adjusting pH to exactly 8.0 while stirring. Monitor carefully with a calibrated pH meter. EDTA dissolution is complete when the solution becomes clear.

  • Add purified water to bring the solution to the final volume (1 L in this example) once the EDTA is fully dissolved.

  • Sterilize by autoclaving if required (typically 121°C for 20 minutes). Filter sterilization (0.2 μm) is an alternative for heat-sensitive applications.

  • Store at 4°C for up to 3 months. For long-term storage, room temperature is acceptable, though periodic pH verification is recommended [4].

Table 2: EDTA Solution Preparation Parameters

Parameter Free Acid Form Disodium Salt Dihydrate
Molecular Weight 292.24 g/mol 372.24 g/mol
Mass for 0.5 M, 1 L 146.12 g 186.12 g
Solubility at Neutral pH Low Moderate
Dissolution Rate Slow, requires high pH Moderate, easier dissolution
Recommended pH for Storage 8.0 8.0
Critical Technical Considerations and Troubleshooting

Several technical challenges commonly arise during EDTA buffer preparation. Incomplete dissolution represents the most frequent issue, typically resolved by ensuring the pH is adequately raised toward 8.0 during preparation [4]. If precipitate forms during storage, gentle warming and re-dissolution with pH verification may be necessary. For pH drift over time, verify the calibration of the pH meter and use fresh NaOH solutions for adjustment. When preparing concentrated stock solutions (e.g., 0.5 M), the dissolution process requires patience—gradual addition of NaOH with continuous stirring over 30-60 minutes may be necessary for complete dissolution [1].

Contamination risks can be minimized by using high-purity water, clean glassware, and filtration (0.2 μm) when required. For molecular biology applications, nuclease-free water and sterile techniques are essential to maintain nucleic acid integrity. The quality of EDTA salt can impact performance—discolored or clumped reagents should be avoided. When scaling preparations, note that dissolution time increases disproportionately with volume, requiring extended stirring times for large batches.

Common EDTA-Containing Buffer Formulations

TE Buffer (Tris-EDTA)

TE Buffer is a fundamental protective storage medium for DNA and RNA, providing a stable environment for long-term nucleic acid preservation [3]. The Tris component maintains a stable pH, typically 7.5-8.0, while EDTA chelates metal ions to inhibit nucleases.

4.1.1 10× TE Buffer Recipe (pH 8.0)
  • 100 mM Tris-HCl (pH 8.0)
  • 10 mM EDTA (pH 8.0)

To prepare 1 L of 10× TE Buffer: dissolve 12.1 g Tris base and 3.72 g EDTA disodium salt dihydrate (or 20 mL of 0.5 M EDTA stock solution) in approximately 800 mL purified water. Adjust pH to 8.0 with HCl, then bring volume to 1 L. Sterilize by autoclaving or filtration.

TAE Buffer (Tris-Acetate-EDTA)

TAE Buffer serves as one of the primary running buffers for DNA agarose gel electrophoresis, especially useful for preparative work and larger DNA fragments [5].

4.2.1 50× TAE Stock Solution Recipe
  • 2 M Tris base
  • 1 M acetic acid
  • 50 mM EDTA (pH 8.0)

To prepare 1 L of 50× TAE Buffer: dissolve 242 g Tris base and 100 mL of 0.5 M EDTA solution (pH 8.0) in approximately 800 mL purified water. Add 57.1 mL glacial acetic acid, adjust pH to approximately 8.3 if necessary, then bring volume to 1 L [5]. For 1× working solution, dilute 1:50 with purified water.

TBE Buffer (Tris-Borate-EDTA)

TBE Buffer offers superior buffering capacity compared to TAE and is recommended for resolution of smaller DNA fragments (<1500 bp), RNA electrophoresis, and DNA automated sequencing gels [5].

4.3.1 10× TBE Stock Solution Recipe
  • 890 mM Tris base
  • 890 mM boric acid
  • 20 mM EDTA (pH 8.0)

To prepare 1 L of 10× TBE Buffer: dissolve 108 g Tris base, 55 g boric acid, and 40 mL of 0.5 M EDTA solution (pH 8.0) in approximately 900 mL purified water. Stir until completely dissolved, then bring volume to 1 L [5]. For 1× working solution, dilute 1:10 with purified water. Note that concentrated TBE (>5×) may precipitate during storage; warming to 37°C with mixing can redissolve precipitates.

Table 3: Comparison of Common EDTA-Containing Electrophoresis Buffers

Parameter TAE Buffer TBE Buffer
Tris Concentration (1×) 40 mM 89 mM
Acid Component Acetic acid Boric acid
EDTA Concentration (1×) 1 mM 2 mM
Buffering Capacity Lower, may exhaust during extended runs Higher, maintained for longer runs
DNA Migration Rate Faster Slower
Recommended Application Large DNA fragments, preparative work Small DNA fragments (<1500 bp), RNA, sequencing
Relative Cost Lower Higher

Quality Control and Storage Specifications

Rigorous quality control measures ensure consistent EDTA buffer performance across experimental applications. For EDTA stock solutions, confirm complete dissolution by visual inspection—the solution should be clear without visible particulate matter. Verify pH accuracy using a properly calibrated pH meter, with acceptable ranges typically within ±0.1 pH unit of the target (usually pH 8.0) [4]. For molecular biology applications, perform functional testing using nuclease sensitivity assays, where EDTA-containing buffers should protect DNA from degradation when compared to EDTA-free controls.

Proper storage conditions maximize buffer shelf life while maintaining functionality. Most EDTA solutions maintain stability for up to 3 months at 4°C, though some applications may require fresh preparation [4]. For long-term storage, room temperature is generally acceptable with protection from light. Monitor stored solutions for cloudiness or discoloration, which indicate contamination or degradation and warrant disposal [5]. For critical applications, implement periodic requalification of stock solutions through comparison with freshly prepared batches or functional performance testing.

Sterilization methods should align with intended applications. Autoclaving (121°C for 20 minutes) works well for heat-stable applications, while filtration (0.2 μm membrane) preserves heat-labile components. For molecular biology applications, maintain nuclease-free conditions through aseptic technique and use of certified nuclease-free water. Document preparation dates, lot numbers, and quality control results to ensure experimental reproducibility and traceability.

Experimental Workflow Visualization

The following diagram illustrates the complete EDTA buffer preparation workflow, highlighting critical decision points and quality control steps:

EDTA_Preparation Start Begin EDTA Buffer Preparation Calculate Calculate Required Mass Based on Volume and Concentration Start->Calculate Weigh Weigh EDTA Salt Calculate->Weigh InitialDissolution Add to 80% Final Volume of Purified Water Weigh->InitialDissolution AdjustpH Adjust pH to 8.0 with NaOH While Stirring InitialDissolution->AdjustpH CheckDissolution Check for Complete Dissolution AdjustpH->CheckDissolution CheckDissolution->AdjustpH Incomplete FinalVolume Bring to Final Volume with Purified Water CheckDissolution->FinalVolume Complete Sterilize Sterilize by Autoclaving or Filtration FinalVolume->Sterilize QC Quality Control Checks Sterilize->QC Storage Label and Store Appropriately QC->Storage

Diagram 1: EDTA buffer preparation workflow. Critical steps requiring specific attention are highlighted with colored nodes. The diamond shape represents a decision point in the protocol.

Applications in Research and Development

Nucleic Acid Protection and Storage

EDTA serves a fundamental role in protecting DNA and RNA from enzymatic degradation across diverse research applications. In DNA extraction and purification protocols, EDTA-containing buffers help lyse cell membranes while simultaneously protecting released nucleic acids from nucleases, with some laboratories reporting increases in DNA yield up to 30% and improved purity when using optimized EDTA formulations [3]. For long-term nucleic acid storage, TE Buffer (Tris-EDTA) provides a stable environment that maintains DNA and RNA integrity for months or years by chelating magnesium ions required for nuclease activity [3]. This preservation capability makes EDTA-containing solutions essential for biobanking, clinical sample archiving, and maintenance of reference strains in research laboratories.

Molecular Biology Techniques

In PCR and molecular amplification, EDTA contributes to reaction stability by maintaining pH and protecting DNA templates from nucleases during thermal cycling [3]. Its presence correlates with higher amplification efficiency and reduced rates of failed reactions, particularly valuable in high-throughput genetic testing laboratories processing thousands of samples weekly. For gel electrophoresis, both TAE and TBE buffers containing EDTA provide stable environments for DNA and RNA separation, allowing clear visualization and analysis while preventing nucleic acid degradation during the electrophoresis process [5]. EDTA also finds application in nucleic acid hybridization and blotting techniques, where it helps maintain optimal pH and ionic strength to ensure specific probe binding and improved detection sensitivity [3].

Specialized Research Applications

Beyond standard molecular biology, EDTA enables several specialized research applications. In histopathology, EDTA solutions serve as effective decalcifying agents for bone and calcified tissue samples, permitting microtome sectioning after demineralization [2]. For tissue culture, EDTA helps detach adherent cells for passaging by chelating calcium ions required for cadherin-mediated cell-cell adhesion [2]. In challenging sample preparation, such as DNA extraction from forensic bone samples or ancient DNA sources, EDTA assists in demineralizing the hard tissue matrix while protecting released DNA from degradation, though requires careful optimization to balance effectiveness against potential PCR inhibition [6]. These diverse applications highlight EDTA's versatility as a laboratory reagent across multiple scientific disciplines.

References

EDTA sample cross-contamination identification prevention

Author: Smolecule Technical Support Team. Date: February 2026

Understanding EDTA Contamination & Its Effects

What is EDTA Contamination? EDTA (Ethylenediaminetetraacetic acid) cross-contamination occurs when the anticoagulant from a dedicated EDTA blood collection tube (typically with a lavender or purple cap) is inadvertently carried over into samples intended for other tests, such as clinical chemistry assays [1] [2]. This is primarily a pre-analytical error that can lead to spurious laboratory results.

How Does It Happen? The main mechanisms identified are:

  • Syringe or Needle-Tip Transfer: During blood collection using an open system, trace amounts of EDTA can be transferred via the syringe tip when filling multiple tubes [1].
  • Improper Order of Draw: Filling serum tubes (e.g., for chemistry) after an EDTA tube using the same phlebotomy needle in a closed vacuum system increases the risk of carryover [3].
  • Direct Pouring: Pouring blood from an EDTA tube into another tube type, which should always be avoided [1].

What Are the Consequences on Key Analytes? EDTA contamination primarily affects tests for electrolytes and divalent cations. The table below summarizes its effects, which are crucial for identifying potential contamination.

Analyte Effect of EDTA Contamination Primary Mechanism
Potassium (K⁺) Falsely elevated (Spurious hyperkalemia) [1] [3] Direct addition of K⁺ from K₂EDTA or K₃EDTA salt [1].
Calcium (Ca²⁺) Falsely low (Spurious hypocalcemia) [1] [2] Chelation (binding) by EDTA [1].
Magnesium (Mg²⁺) Falsely low [1] Chelation by EDTA [1].
Alkaline Phosphatase (ALP) Falsely low activity [1] Enzyme is a metalloenzyme requiring Zn²⁺ and Mg²⁺; chelation inhibits activity [1].
Iron (Fe), Zinc (Zn) Falsely low (if measured by colorimetry) [1] Chelation by EDTA [1].

> Note: The extent of spurious hyperkalemia depends on the EDTA type. A 1.0 mmol/L increase in EDTA concentration can raise serum potassium by approximately 2.0 mmol/L with K₂EDTA and 3.0 mmol/L with K₃EDTA [1].

Troubleshooting & Identification Protocols

A definitive diagnosis of EDTA contamination requires specific testing, but a combination of suspicious results can trigger further investigation.

G Start Unexpected Lab Results HyperK Hyperkalemia (Potassium ↑) Start->HyperK HypoCa Hypocalcemia (Calcium ↓) Start->HypoCa LowALP Low Alkaline Phosphatase (ALP ↓) Start->LowALP Pattern Recognize combined abnormality pattern HyperK->Pattern HypoCa->Pattern LowALP->Pattern EDTA_Test Request Definitive Serum EDTA Test Pattern->EDTA_Test Confirmed EDTA Contamination Confirmed EDTA_Test->Confirmed

Definitive Identification Method: Measuring Serum EDTA

The most reliable method to confirm contamination is to measure the EDTA concentration in the suspect serum or plasma sample.

Experimental Protocol Overview:

  • Principle: The assay is based on EDTA's ability to chelate copper ions from a colored complex, leading to a measurable decrease in absorbance. A common method measures the extraction of copper from the 1-(2-pyridylazo)-2-naphthol-copper(II) complex [3].
  • Procedure:
    • Sample: Use the potentially contaminated serum sample.
    • Reaction: Mix the sample with a reagent containing the colored copper complex.
    • Measurement: The chelation of copper by EDTA disrupts the complex, causing a color change. Measure the decrease in absorbance at a specified wavelength (e.g., 562 nm).
    • Calculation: Quantify the EDTA concentration by comparing the absorbance change against a standard curve prepared with known EDTA concentrations.
  • Key Parameters:
    • Lower Limit of Detection: ~0.05 mmol/L [3].
    • Analytical Range: Up to 0.5 mmol/L [3].
    • Clinically Significant Level: Contamination is often considered significant at EDTA concentrations ≥0.10 - 0.20 mmol/L, though lower levels can still cause analytical interference [1] [3].

Prevention & Mitigation Strategies

Preventing EDTA contamination is more effective than correcting its consequences. The following table outlines core prevention strategies.

Strategy Description Key Action
Adhere to Order of Draw Follow a standardized sequence when collecting multiple blood samples to prevent anticoagulant carryover [4] [3]. Collect serum tubes (e.g., for chemistry) BEFORE EDTA tubes.
Use Closed Systems Prefer closed vacuum tube systems over open syringe-based systems where blood is transferred manually [1]. Avoid open phlebotomy methods to eliminate syringe-tip transfer risk.
Prohibit Sample Transfer Never pour or transfer blood from one collection tube to another [1] [4]. Each tube must be filled directly from the venipuncture.
Staff Training & Guidelines Implement regular, competency-based training for phlebotomists and laboratory staff on pre-analytical errors [1]. Emphasize the "order of draw" and consequences of contamination.

Mitigation in the Laboratory: If a contaminated sample is identified, the results for affected analytes (like potassium and calcium) should be rejected. However, the laboratory can consider reporting results for analytes that are unaffected by EDTA contamination, such as sodium, chloride, urea, and creatinine, which can still provide clinical value and avoid the need for a repeat blood draw from the patient [1].

Frequently Asked Questions (FAQs)

Q1: What is the typical prevalence of EDTA cross-contamination in a clinical laboratory? The reported prevalence varies significantly based on detection methods. When using surrogate markers like abnormal electrolytes, rates are lower. However, studies using direct EDTA measurement report much higher rates:

  • Point Prevalence: Up to 0.46% of all biochemistry samples [1].
  • In Hyperkalemic Samples: Prevalence can range from 2% to as high as 24% in samples with potassium ≥6.0 mmol/L, making EDTA contamination a leading cause of factitious hyperkalemia [1].

Q2: Are some blood collection tube brands more prone to causing this issue? Some multi-centre studies have indicated a potential variation in contamination rates between tube manufacturers, possibly due to differences in tube design or manufacturing. However, this may also reflect variations in local phlebotomy practices rather than the tube itself. Adherence to proper technique is the most critical factor regardless of brand [1].

Q3: K₂EDTA vs. K₃EDTA – does the type matter for contamination? Yes. Both K₂EDTA (spray-dried) and K₃EDTA (liquid) can cause contamination. However, because each molecule of K₃EDTA contains three potassium ions (compared to two in K₂EDTA), it can cause a more pronounced false increase in serum potassium levels for the same level of contamination [1] [5].

References

spurious hyperkalemia hypocalcemia EDTA contamination

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding kEDTA Contamination

What is kEDTA contamination and why is it a problem? kEDTA contamination occurs when the anticoagulant from a purple-top blood collection tube (used for hematology) inadvertently enters samples meant for biochemistry or coagulation testing [1]. This causes:

  • Spurious hyperkalemia: Direct release of potassium from the K₂EDTA or K₃EDTA salt into the serum or plasma [2] [1].
  • Spurious hypocalcemia and hypomagnesemia: Chelation (binding) of divalent cations by EDTA, making them undetectable by colorimetric methods [2] [1]. If undetected, these spurious results can lead to misdiagnosis, unnecessary treatments, and wasted resources [1].

How common is this issue? Prevalence varies, but studies using direct EDTA measurement found detectable EDTA in 0.46% to 23% of biochemistry samples [1]. One study focusing on hyperkalemic samples (K⁺ ≥ 6.0 mmol/L) found a contamination rate of 24% [1]. This indicates it is a frequent pre-analytical error.

What are the indirect signs of possible kEDTA contamination? The table below summarizes the classic pattern of spurious results that should raise suspicion. The key is the co-occurrence of these findings [2] [1].

Analyte Effect of kEDTA Contamination Typical Pattern
Potassium (K⁺) Marked Increase (Hyperkalemia) Disproportionately high relative to the patient's clinical state.
Calcium (Ca²⁺) Decrease (Hypocalcemia) Often occurs alongside hyperkalemia.
Magnesium (Mg²⁺) Decrease (Hypomagnesemia) A supportive indicator.
Zinc (Zn²⁺) Marked Decrease (Hypozincemia) A very sensitive indicator; may show a >70% reduction [2].
Alkaline Phosphatase (ALP) Decreased Activity (Hypophosphatasia) EDTA is a chelator and ALP is a metaloenzyme [2] [1].

What is the definitive method to confirm contamination? The most reliable method is the direct measurement of EDTA in the serum sample using a validated assay (e.g., on an Abbott Architect platform) [2] [1]. This method is highly sensitive and can detect even low-level contamination that might be missed by looking only for indirect signs. One study showed that an EDTA assay detected 31 cases of contamination in hyperkalemic samples, 20 of which were missed by their standard laboratory protocol based on calcium levels [2].

How does kEDTA contamination affect coagulation studies? Contamination of citrated (blue-top) tubes used for coagulation testing significantly interferes with assays that require calcium, such as Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) [3]. A novel method using fibrinogen clot waveform analysis has been shown to effectively identify this type of contamination [3].


Troubleshooting & Experimental Protocols

Guide to Identifying kEDTA Contamination

The following workflow outlines a systematic approach to detect and confirm kEDTA contamination in the laboratory. It integrates both indirect indicators and definitive testing methods.

G Start Start: Suspect kEDTA Contamination Step1 Check for Indirect Pattern: • Unexplained hyperkalemia • Hypocalcemia • Hypomagnesemia • Low Zn²⁺/ALP Start->Step1 Step2 Pattern Recognized? Step1->Step2 Step3 Confirm with Direct EDTA Assay Step2->Step3 Yes Step4b Investigate Other Causes (e.g., hemolysis, renal disease) Step2->Step4b No Step4a Contamination Confirmed Step3->Step4a Step5 Reject Sample & Request New Draw Step4a->Step5 Step4b->Step1 Re-evaluate Step6 Implement Preventive Measures Step5->Step6

Protocol 1: Validating an EDTA Assay for Definitive Confirmation

As established by Lorde et al. and Kalaria et al., direct EDTA measurement is the gold standard [2] [1].

  • 1. Principle: The assay quantifies EDTA concentration in serum or plasma. It should be validated for precision, linearity, and recovery on your specific analytical platform (e.g., Abbott Architect) [2].
  • 2. Procedure:
    • Sample: Use the potentially contaminated serum sample.
    • Analysis: Run the sample on the validated EDTA assay.
    • Interpretation: An EDTA concentration ≥0.10 mmol/L is typically considered significant contamination, though cut-offs between 0.10-0.20 mmol/L are used [1]. At an EDTA level of 0.19 mmol/L (equivalent to ~3% v/v contamination), one can expect a potassium increase of ~0.54 mmol/L and a ~70% drop in zinc [2].
  • 3. Verification: The positive stoichiometric relationship between the measured EDTA concentration and the elevation in serum potassium can be used as an independent check (e.g., 1.0 mmol/L EDTA from K₂EDTA should increase K⁺ by ~2.0 mmol/L) [1].
Protocol 2: Using Clot Waveform Analysis for Coagulation Samples

For contamination in citrated tubes, Imafuku et al. describe a method using clot waveform analysis [3].

  • 1. Principle: kEDTA contamination alters the kinetics of the fibrinogen clot formation, which can be visualized and quantified on modern coagul analyzers.
  • 2. Procedure:
    • Perform a standard fibrinogen assay on the potentially contaminated citrated sample using an analyzer capable of clot waveform analysis (e.g., Sysmex CN 6000).
    • Generate the second-derivative graph of the fibrinogen clotting curve.
  • 3. Interpretation: A min2 value above 0.31 on the fibrinogen second-derivative graph indicates a high likelihood of K₂EDTA contamination, with a sensitivity of 80.3% and specificity of 99.3% [3]. Significant changes in aPTT are seen at contamination levels above 17% [3].

Prevention and Mitigation Strategies

The most effective approach is to prevent contamination from occurring.

  • Use Closed Phlebotomy Systems: Systems that avoid open pouring of blood between tubes are crucial for prevention [1].
  • Adhere to Proper Order of Draw: Always follow the recommended sequence of blood collection. Filling tubes with less additive (like serum tubes) before tubes with more additive (like kEDTA tubes) minimizes backflow risk [1].
  • Provide Phlebotomy Training: Regular, explicit training and feedback on techniques to avoid cross-contamination are essential [1].
  • Mitigate Impact of Contaminated Samples: If a sample is contaminated but other tests were requested, laboratories can consider reporting results for analytes unaffected by kEDTA, such as sodium, creatinine, or urea [1].

References

EDTA interference clinical laboratory tests

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on EDTA Interference

  • What are the common laboratory tests affected by EDTA contamination? EDTA contamination can cause abnormal results in multiple tests. The table below summarizes its effects on specific analytes and the underlying mechanisms [1] [2] [3].
Affected Analyte Direction of Interference Primary Mechanism of Interference
Potassium (K+) Falsely Increased Introduction of K+ from K2EDTA or K3EDTA anticoagulant salts [1] [3].
Calcium (Ca2+) Falsely Decreased Chelation of calcium ions by EDTA [1] [3] [4].
Magnesium (Mg2+) Falsely Decreased (Method-Dependent) Chelation of magnesium ions; effect is pronounced with xylidyl blue dye methods, minimal with enzymatic methods [4].
Iron (Fe) Falsely Decreased Chelation of iron ions and/or production of sample turbidity [2] [3] [4].
Alkaline Phosphatase (ALP) Falsely Decreased ALP is a zinc/metallo-enzyme; EDTA chelates essential Zn2+ and Mg2+ cofactors, inactivating the enzyme [3] [4].
Zinc (Zn) Falsely Decreased Direct chelation of zinc ions [1].
Cortisol (via certain CEIA) Falsely Increased In competitive chemiluminescent enzyme immunoassays (CEIA) using alkaline phosphatase (AP) as a reporter; excess EDTA chelates Zn/Mg, inhibiting AP and artificially increasing reported cortisol [5].
  • How can I detect EDTA contamination in samples? A classic indicator is the co-occurrence of unexpected hyperkalemia (high potassium) with hypocalcemia (low calcium) in a single sample [1] [2] [3]. This pattern should always raise suspicion of EDTA contamination. For confirmation, laboratories can directly measure EDTA concentration in samples [1] or use rapid test strips that detect EDTA based on a colorimetric chelation reaction [6].

  • What are the main causes of EDTA contamination? The most common cause is a preanalytical error during blood collection [3]. This includes:

    • Incorrect Order of Draw: Drawing blood into serum tubes after using EDTA tubes can cause carry-over contamination if the needle is not changed [1] [3].
    • Underfilled Tubes: Tubes that are not filled to their optimal volume will have an excessively high concentration of EDTA relative to the blood, leading to stronger interference [5].
    • Tube Mix-ups: Accidentally transferring plasma or serum into an EDTA-containing tube [5].
  • How does EDTA interfere with research assays like luciferase-based HTS? The effects are bidirectional and depend on the assay design:

    • Direct Inhibition: Metal ions like Zn²⁺, Cu²⁺, and Fe²⁺ can directly inhibit luciferase enzymes (FLuc, RLuc, NLuc), reducing the bioluminescent signal [7] [8].
    • Assay Rescue: Conversely, adding EDTA to these assays can chelate inhibitory metal ions present as contaminants in buffers, plastics, or compound libraries, thereby restoring or increasing the luminescent signal [7] [8]. The interference follows the Irving-Williams series of metal-ligand affinity (Cu > Zn > Fe > Mn > Ca > Mg) [7] [8].

The following diagram illustrates the two primary mechanisms of EDTA interference in clinical and research assays.

G EDTA EDTA Contamination Mech1 Chelation of Metal Ions (Ca²⁺, Mg²⁺, Zn²⁺, Fe²⁺) EDTA->Mech1 Mech2 Introduction of K⁺ Ions (from K₂/K₃EDTA salt) EDTA->Mech2 AssayType Assay Type Determines Final Effect on Result Mech1->AssayType Effect2 Falsely Increased Results: • Potassium Mech2->Effect2 Effect1 Falsely Decreased Results: • Calcium • Magnesium • Iron • Zinc • Alkaline Phosphatase Effect3 Variable Effect on Research Assays: • Can inhibit metal-dependent enzymes • Can rescue assays from metal contamination AssayType->Effect1 Clinical Chemistry AssayType->Effect3 Research HTS

Experimental Protocol: Verifying and Counteracting EDTA Interference

This protocol is adapted from studies investigating how excess EDTA affects cortisol measurement via chemiluminescent enzyme immunoassay (CEIA) [5].

1. Objective: To determine the threshold of EDTA interference in a specific assay and test the efficacy of magnesium supplementation to reverse it.

2. Materials:

  • Test sample (e.g., serum or plasma pool).
  • Powdered K₂EDTA or K₃EDTA.
  • Magnesium Chloride (MgCl₂) solution.
  • Deionized water.
  • Equipment for your specific assay (e.g., clinical chemistry analyzer, luminometer).

3. Methodology:

  • Sample Spiking: Create a series of sample aliquots spiked with increasing concentrations of K₂EDTA (e.g., 0, 4.1, 5.1, 6.8, 10, 20 mmol/L) to simulate different levels of contamination or underfilled tubes [5].
  • Magnesium Rescue: To another set of EDTA-spiked samples, add a constant concentration of MgCl₂ (e.g., 5 mmol/L) to investigate if it can restore accurate measurement by saturating EDTA's chelating capacity [5].
  • Assay Performance: Run all treated and control samples through your target assay in replicates.

4. Data Analysis:

  • Calculate the mean and standard deviation for each treatment group.
  • Determine the effective concentration of EDTA (EC₅₀) that causes a 50% change in the measured analyte [4].
  • Use statistical analysis (e.g., one-way ANOVA) to compare the results of the EDTA-spiked samples with and without MgCl₂ against the untreated control [5].

Troubleshooting & Prevention Guide

Problem Possible Cause Corrective & Preventive Action

| Abnormal results showing high K⁺ and low Ca²⁺/Mg²⁺ in a single sample. | Gross EDTA contamination from tube mix-up or carry-over during phlebotomy. | 1. Re-collect the sample using proper venipuncture technique [1]. 2. Implement and train staff on the correct order of draw: blood culture tubes → citrate → serum → heparin → EDTA → glycolytic inhibitors [1]. | | Subtle, unexplained interference in metal-sensitive assays (e.g., ALP, luciferase). | Underfilled EDTA tubes or low-level metal contamination in reagents. | 1. Ensure blood collection tubes are filled to optimal capacity [5]. 2. For research assays, include EDTA and/or metal ion controls to characterize the assay's susceptibility [7] [8]. | | Need to use EDTA plasma for analyte stability, but the assay is susceptible. | Inherent conflict between sample type and assay chemistry. | 1. Consider switching to serum if analyte stability permits [5]. 2. Optimize the assay protocol by adding a defined, low concentration of MgCl₂ to the reagent to counteract trace EDTA without affecting the chemistry [5]. |

References

optimizing EDTA concentration decalcification time

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Evidence-Based Answer & Key Considerations
What is the primary advantage of EDTA? Superior preservation of tissue morphology, antigenicity, and nucleic acid integrity for IHC, FISH, and PCR, compared to acids [1] [2] [3].
What is EDTA's main disadvantage? Slow decalcification speed, often taking days or weeks, which can delay results and potentially damage tissue with prolonged exposure [4] [5] [3].
How can I speed up EDTA decalcification? Combine multiple acceleration methods: use higher concentrations (e.g., 26% EDTA), elevated temperature (e.g., 45°C), agitation, and novel additive mixtures containing hypertonic saline and detergents [4] [5].
Does decalcification affect biomarker testing? Yes, significantly. Strong acids and long formic acid treatments can cause false-negative IHC results and compromise molecular analysis. EDTA and short-formic acid cycles are recommended for reliable results [1] [2].
What is the most critical pre-decalcification step? Adequate and thorough fixation (e.g., in 10% Neutral Buffered Formalin). Incomplete fixation leads to tissue degradation during decalcification. Proper grossing to reduce sample size is also essential [5] [3].

Troubleshooting Guide

Problem Potential Cause Solution
Very Slow Decalcification Low EDTA concentration; low temperature; no agitation; large, dense bone sample. Increase EDTA concentration to 14-26%; raise temperature to 45°C with validation; use a rocker or stirrer for agitation; gross tissue to the minimal possible size [4] [5].
Poor Histology/ Nuclear Staining Over-exposure to decalcifier, especially strong acids; incomplete fixation. Switch to a gentler agent (EDTA or formic acid); monitor decalcification endpoint closely to avoid over-processing; ensure fixation is complete before decalcification [3].
Loss of Antigenicity (Poor IHC) Harsh decalcifier (e.g., hydrochloric acid); excessively long decalcification time. Use EDTA or short-cycle formic acid; for critical IHC/FISH, validate EDTA protocol internally; include a disclaimer in reports noting the decalcification method used [1] [2].
Inconsistent Results Between Samples Variable sample sizes decalcified together; inconsistent solution volumes or freshness. Group samples by size and density; use a large volume of fresh decalcifier (10:1 reagent-to-tissue ratio); change solutions regularly [5].

Detailed Protocol: Accelerated EDTA Decalcification

This protocol is adapted from a 2024 study that completed decalcification of adult mouse ankle joints in 24 hours instead of the conventional 7 days, while better preserving mRNA [4].

Reagent Preparation: 26% EDTA-Plus Mixture
  • EDTA: 26% (w/v) EDTA in distilled water.
  • Additives:
    • 5% (w/v) Sodium Chloride (NaCl) - hypertonic saline masks electric charges in the tissue.
    • 0.5% (v/v) Tween-20 - detergent for delipidation.
    • 1% (v/v) Triton X-100 - detergent for delipidation.
  • pH: Adjust to 7.0 [4].
  • Note: The original study verified that these additives do not interfere with EDTA's chelation reaction [4].
Step-by-Step Procedure
  • Fixation: Fix tissue samples thoroughly in an appropriate fixative like 10% Neutral Buffered Formalin. Critical: Rinse fixed samples to remove formalin before placing in the EDTA-plus mixture [5] [3].
  • Decalcification:
    • Place the fixed and rinsed tissue in a sufficient volume of the 26% EDTA-plus mixture.
    • Incubate at 45°C with constant agitation (using a rocker or magnetic stirrer) for the required time (e.g., 24 hours for small rodent joints) [4].
  • Endpoint Testing & Rinsing:
    • Confirm complete decalcification using a chemical test (e.g., ammonium oxalate test) or physical flexibility test.
    • Once decalcified, rinse the tissue thoroughly in water or 70% ethanol to stop the reaction and remove excess reagent [6].

Experimental Workflow & Method Comparison

To help visualize the core principles of optimization and method selection, the following diagrams outline the decision-making workflow and compare the key characteristics of different decalcification agents.

G Decalcification Method Selection Workflow Start Start Goal Define Primary Goal Start->Goal Morphology Best Morphology & Biomarkers Goal->Morphology  Priority Speed Speed for Diagnosis Goal->Speed  Priority Morphology->Speed  No UseEDTA Use EDTA-Based Method (Gentle, preserves nucleic acids and antigens) Morphology->UseEDTA  Yes Speed->UseEDTA  No (if time permits) UseFormic Use Formic Acid-Based Method (Faster, acceptable for some IHC) Speed->UseFormic  Yes Accelerate Apply Acceleration Methods UseEDTA->Accelerate To reduce time AvoidHCl Avoid Strong Mineral Acids (Can damage tissue and biomarkers) UseFormic->AvoidHCl Short cycles only

Comparison of Decalcifying Agents
Agent Typical Concentration Speed Tissue & Biomolecule Preservation Best For
EDTA (Chelator) 10-26% Very Slow Excellent: Morphology, DNA, RNA, IHC, FISH [4] [1] [2] Research, molecular studies, critical IHC
Formic Acid (Weak Acid) 5-20% Moderate Good: Fair morphology, can affect some antigens with long exposure [5] [2] [3] Routine diagnostic pathology (shorter cycles)
Hydrochloric Acid (Strong Acid) 5-10% Very Fast Poor: Damages morphology, destroys antigens, not for IHC/FISH [1] [2] [3] Urgent cases where morphology is secondary

References

EDTA sodium hypochlorite interaction minimization

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide

Q1: What is the fundamental chemical problem when EDTA and NaOCl are mixed?

When EDTA and NaOCl solutions are combined, they undergo a chemical reaction that is primarily an acid-base neutralization [1]. This reaction leads to two main consequences:

  • Rapid Loss of Efficacy: A dramatic and rapid decrease in Free Available Chlorine (FAC) occurs, which is directly responsible for NaOCl's antimicrobial and tissue-dissolving actions [1]. One study found that a 1:1 mixture of 1% NaOCl and 17% EDTA lost 90% of its FAC within one minute and 100% within one hour [1].
  • Gas Formation: The reaction can produce chlorine gas, which has been linked to clinical reports of subcutaneous emphysema [1]. Low-level chlorine gas emissions have been measured in vitro [1].
Q2: Does a final rinse with NaOCl effectively stop EDTA's activity?

No, using a NaOCl flush to deactivate EDTA is not effective within a clinically realistic or experimentally practical time frame. Nuclear Magnetic Resonance (NMR) analysis has confirmed that while NaOCl does lead to a slow, progressive oxidation and degradation of EDTA, the reaction kinetics are extremely slow [2] [3]. Therefore, a brief rinse with NaOCl is insufficient to neutralize EDTA's chelating effect and may primarily serve to mechanically rinse it out [2] [3].

Q3: How does temperature affect the interaction between chelators and NaOCl?

Temperature is a critical and often overlooked variable. Raising the temperature from room temperature (23°C) to a physiologically or experimentally relevant temperature (35°C) significantly accelerates the loss of FAC when NaOCl is mixed with chelators [4] [5].

The table below quantifies this effect on two chelator mixtures, demonstrating a drastically reduced "therapeutic window" or effective timeframe at higher temperatures.

Chelator Mixture Temperature Free Available Chlorine (FAC) Loss Over Time Experimental Implication

| 18% Na₄ Etidronate / 5% NaOCl [5] | 23°C | 1 min: ~0% 20 min: 4% 60 min: 18% | Stable for short experiments (~60 min). | | | 35°C | 1 min: ~0% 20 min: 20% 60 min: 92% | Effective window reduced to under 20 minutes. | | 5% Na₄ EDTA / 2.5% NaOCl [5] | 23°C | 20 min: 88% 60 min: 97% | Highly unstable, nearly immediate FAC loss. | | | 35°C | 20 min: 96% 60 min: 100% | Not useful for continuous chelation. |

Q4: What are the established protocols to minimize interactions?

Two primary methodological approaches are recommended to circumvent the detrimental EDTA-NaOCl interaction.

1. Sequential Rinse Protocol (Most Common) This method relies on strict physical separation and thorough intermediate flushing.

  • Step 1: Irrigate with NaOCl for disinfection and organic tissue dissolution.
  • Step 2: Perform a copious intermediate flush with distilled water or another inert solution (e.g., saline) to thoroughly rinse the NaOCl from the system [1]. This step is crucial to prevent the two active irrigants from mixing.
  • Step 3: Apply EDTA for the desired duration to remove the smear layer or demineralize dentin.
  • Step 4: Perform a final flush with distilled water or saline to remove EDTA residues [1].

2. Single-Mix "Continuous Chelation" Protocol (Advanced) This approach uses alternative chelators that are chemically compatible with NaOCl, allowing them to be mixed in a single solution.

  • Recommended Chelator: Etidronic acid (HEDP). HEDP is a bisphosphonate that chelates calcium but does not rapidly degrade NaOCl [1] [6] [7].
  • Protocol: A commercially available combination product like Dual Rinse HEDP can be used, where HEDP is mixed directly with NaOCl according to the manufacturer's instructions [6] [7]. This provides simultaneous tissue dissolution and chelation without the need for intermediate rinses.
  • Critical Note: Even with HEDP, the stability of NaOCl is time- and temperature-dependent. Refer to the data in Q3 for guidance on effective timeframes, especially at elevated temperatures [4] [5].

The following workflow diagram summarizes the decision-making process for these two protocols:

Start Start Irrigation Protocol Decision1 Need simultaneous chelation and disinfection? Start->Decision1 Seq Sequential Rinse Protocol Decision1->Seq No Cont Continuous Chelation Protocol Decision1->Cont Yes Step1 1. Irrigate with NaOCl Seq->Step1 MixStep Mix and use NaOCl with HEDP (e.g., Dual Rinse) Cont->MixStep Step2 2. Copious intermediate flush with distilled water/saline Step1->Step2 Step3 3. Irrigate with EDTA Step2->Step3 Step4 4. Final flush with distilled water/saline Step3->Step4 NoteSeq Prevents chemical interaction by physical separation NoteSeq->Seq NoteCont Maintains NaOCl efficacy for a limited time NoteCont->Cont

Key Experimental Considerations

  • Monitor pH: Decreases in FAC are accompanied by a decline in pH [4] [5]. Tracking pH changes can be a simple and effective method to estimate NaOCl degradation in your experimental mixtures in real-time.
  • Alternative Chelators: Research is exploring other chelators like Phytic Acid (IP6) and Glycolic Acid (AHA), which appear to have a less detrimental effect on NaOCl's FAC compared to EDTA [8].
  • Instrument Compatibility: Be aware that irrigants can affect experimental tools. While one recent study found that 3% NaOCl, NaOCl-HEDP, and 17% EDTA did not significantly affect the bending or torsional resistance of nickel-titanium instruments, EDTA exposure did increase their angular deflection at fracture [6] [7].

References

Quantitative Effects of Irrigants on Dentin Microhardness

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings from recent studies on how different irrigants affect dentin microhardness.

Irrigating Solution Concentration Exposure Time Mean Reduction in Microhardness Key Finding / Mechanism
EDTA [1] [2] 17% 5 minutes 28% (from 53 to 38 VHN) Most significant reduction; chelates calcium from dentin's inorganic matrix [1] [2].
Sodium Hypochlorite (NaOCl) [1] [2] 2.5% 5 minutes 18% (from 55 to 45 VHN) Degrades the organic collagen matrix in dentin [1] [2].
Chlorhexidine (CHX) [1] [2] 2% 5 minutes 5% (from 54 to 51 VHN) Minimal impact on dentin microhardness [1] [2].
QMix [3] As per manufacturer 2 minutes Least reduction vs. EDTA & Citric Acid Combination of EDTA and CHX; less detrimental to dentin [3].
Phytic Acid [4] [5] 1% 1 minute Significantly less than 17% EDTA Herbal alternative; causes less calcium ion loss and microhardness reduction [4] [5].

Detailed Experimental Protocol: Dentin Microhardness Testing

For researchers replicating or validating these findings, here is a standardized in vitro protocol based on the cited methodologies [1] [2] [4].

  • 1. Sample Selection and Preparation

    • Teeth: Use 40-45 extracted, non-carious, single-rooted human premolars. Store in saline or distilled water to prevent dehydration.
    • Sectioning: Remove the crown at the cementoenamel junction using a low-speed diamond saw with water cooling.
    • Dentin Disc Creation: Section the root transversely to create uniform dentin discs, approximately 2 mm thick, from the middle third of the root.
    • Polishing: Polish the dentin surfaces sequentially with 600-grit silicon carbide paper under running water to create a standardized smooth surface.
  • 2. Baseline Measurement and Group Allocation

    • Initial Microhardness: Measure the Vickers microhardness (VHN) of each disc before irrigation. Use a microhardness tester with a 50 gf load applied for 10 seconds. Take 3 indentations per sample and calculate the average.
    • Randomization: Randomly assign the samples into experimental and control groups (e.g., n=10 per group).
  • 3. Irrigation Protocol

    • Experimental Groups: Submerge each dentin disc in 5 mL of the test irrigant (e.g., 17% EDTA, 1% Phytic Acid, 2.5% NaOCl, 2% CHX).
    • Control Group: Submerge discs in 5 mL of distilled water.
    • Exposure Time: A common exposure time is 5 minutes, though some studies use shorter times (1-2 minutes) to simulate clinical practice [1] [4]. Maintain the temperature at room or body temperature (35°C) as required.
    • Rinsing: After exposure, rinse each specimen with distilled water for 1 minute to stop the chemical reaction and dry with air.
  • 4. Post-Treatment Measurement and Analysis

    • Final Microhardness: Measure the Vickers microhardness again using the same parameters as the baseline measurement. Ensure new indentations are placed close to, but not overlapping, the initial ones.
    • Data Analysis: Calculate the percentage change in microhardness. Use statistical analysis (e.g., ANOVA with post-hoc tests like Tukey's HSD) to determine significant differences between groups (P < 0.05).

Troubleshooting Common Experimental Challenges

FAQ: The measured microhardness drop in my experiment is lower than the literature values. What could be the cause?

  • Solution: Verify the concentration and pH of your EDTA solution, as these can degrade over time. Ensure the exposure time is precisely controlled and the irrigant is fully covering the dentin surface. Check the calibration of your microhardness tester and the consistency of the load/dwell time.

FAQ: How can I minimize EDTA's negative impact on dentin in my research protocol?

  • Solution: Consider these protocol adjustments based on recent findings [3] [4] [5]:
    • Use Alternative Chelators: Replace 17% EDTA with 1% Phytic Acid or QMix, which have demonstrated effective smear layer removal with significantly less reduction in microhardness.
    • Reduce Exposure Time: Limit the contact time of EDTA to the minimum required for the desired effect (e.g., 1 minute instead of 5).
    • Adopt "Continuous Chelation": Investigate the use of newer irrigants like Dual Rinse HEDP (a NaOCl-HEDP combination), which is less aggressive than EDTA and can be used simultaneously with NaOCl, potentially preserving dentin properties [6].

Experimental Workflow and Chelator Decision Guide

To help visualize the experimental process and the decision-making logic for chelator selection, I have created the following diagrams using Graphviz.

G Start Start Experiment: Dentin Microhardness SamplePrep Sample Preparation: • Select & section teeth • Create dentin discs • Polish surfaces Start->SamplePrep BaselineTest Baseline Microhardness Test (Vickers Hardness Tester) SamplePrep->BaselineTest GroupAllocate Random Group Allocation BaselineTest->GroupAllocate Irrigation Apply Irrigating Solution (5 min immersion) GroupAllocate->Irrigation FinalTest Final Microhardness Test Irrigation->FinalTest Analysis Data Analysis & Comparison FinalTest->Analysis End Report Findings Analysis->End

Microhardness Test Workflow

G Start Goal: Minimize Dentin Microhardness Loss Q1 Is effective smear layer removal a primary requirement? Start->Q1 Q2 Is a herbal/natural alternative preferred? Q1->Q2 Yes Standard Use 17% EDTA with Caution (Limit exposure time to 1-2 min) Q1->Standard No Q3 Can a combination irrigant be used for simplicity? Q2->Q3 No Alt1 Recommended: 1% Phytic Acid (Low Ca²⁺ loss, Low hardness impact) Q2->Alt1 Yes Alt2 Recommended: QMix (Effective cleaning, Low hardness impact) Q3->Alt2 Yes Alt3 Consider: NaOCl + HEDP (Continuous chelation protocol) Q3->Alt3 No

Chelator Selection Guide

References

EDTA recovery regeneration heavy metal removal

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Here are solutions to common problems encountered during EDTA recovery and regeneration processes.

Problem Possible Causes Suggested Solutions

| Low Heavy Metal Precipitation Efficiency | • Insufficient Fe(III) dosage • Incorrect pH for target metal • Inadequate reaction time | • Optimize Fe(III) dosage to ensure complete complex destabilization [1]. • Adjust pH for optimal phosphate precipitation of target metals [1]. • Allow at least 2 hours for both destabilization and precipitation reactions to reach equilibrium [1]. | | Incomplete EDTA Recovery | • Co-precipitation of EDTA with metal phosphates • Incomplete removal of excess Fe(III) | • Fine-tune the stoichiometry of Fe(III) and PO₄³⁻ to minimize EDTA loss [1]. • Ensure proper precipitation and filtration of excess Fe(III) as hydroxide [1]. | | Slow De-chelation Kinetics | • High stability of EDTA-metal complexes requires long processing times | • Employ a facile chilling process to accelerate de-chelation, reducing time from days to 1-3 hours [2]. | | Reduced Adsorbent Performance After Regeneration | • Loss of functional groups during acid washing • Physical degradation of the adsorbent matrix | • For composite beads, use a mild acid-base treatment; expect a ~15% capacity loss after 5 cycles [3]. • For functionalized cellulose, use 0.2M HCl for desorption; similar capacity loss over 5 cycles is typical [4]. | | Poor Adsorption in Multi-Metal Systems | • Competition between different metal ions for binding sites | • Use a broad-spectrum adsorbent like MOF-808-EDTA, which has >99% removal efficiency for 22 different metal ions, even in multi-component mixtures [5]. |

Experimental Protocols for EDTA Recovery & Regeneration

Here are detailed methodologies for two key processes: a general closed-loop recovery and a rapid de-chelation method.

Protocol 1: Closed-Loop EDTA Recovery and Heavy Metal Removal [1]

This protocol is designed to recover EDTA and precipitate heavy metals from a contaminated soil wash solution.

  • Objective: To establish an optimized process for recovering spent EDTA and removing heavy metals (Pb, Cd, Ni) through sequential precipitation.
  • Materials:
    • Spent EDTA solution (containing Pb, Cd, Ni complexes)
    • FeCl₃ (Ferric chloride)
    • Phosphate source (e.g., Na₂HPO₄)
    • NaOH and HCl for pH adjustment
  • Procedure:
    • Complex Destabilization: Add a calculated dosage of Fe(III) (as FeCl₃) to the spent EDTA solution. The Fe(III) displaces the target metals (Pb, Cd, Ni) from the EDTA complexes, liberating them into the solution.
    • Metal Phosphate Precipitation: Add a PO₄³⁻ source to the solution to precipitate the liberated heavy metals as highly insoluble phosphate salts. Adjust the pH to the optimal range for precipitation.
    • Excess Fe(III) Removal: Precipitate the remaining free Fe(III) in the solution as Fe(OH)₃ by increasing the pH.
    • EDTA Recovery: The supernatant now contains regenerated, free EDTA, which can be separated and reused.
  • Key Parameters:
    • Reaction Time: 2 hours for both destabilization and phosphate precipitation steps [1].
    • Performance: This optimized process can precipitate 95% of Pb, 89% of Cd, and 90% of Ni, with an 84% recovery of EDTA [1]. The regenerated EDTA retains over 90% of its original extraction power.
Protocol 2: Accelerated De-chelation via Chilling [2]

This novel method rapidly breaks down EDTA-metal complexes from processes like treating sewage sludge incineration ash (SSIA).

  • Objective: To rapidly de-chelate EDTA-metal complexes and sequentially recover high-purity heavy metal compounds.
  • Materials:
    • EDTA-metal complexes (e.g., from SSIA treatment)
    • Equipment for temperature control (chilling)
  • Procedure:
    • Chelation: Perform the initial chelation of heavy metals from the waste source (e.g., SSIA) using EDTA.
    • De-chelation: Subject the resulting EDTA-metal complexes to a facile chilling process.
    • Sequential Precipitation: Separate the metal ions and regenerated EDTA as they de-chelate. Various high-purity compounds can be sequentially precipitated from the solution.
  • Key Parameters:
    • Processing Time: 1 to 3 hours (significantly faster than traditional methods which can take ~3 days) [2].

Adsorbent Performance Data

The table below summarizes the adsorption capacities of various advanced materials that incorporate EDTA or similar functional groups, which can inform your selection of adsorbents.

Adsorbent Material Target Pollutant Maximum Adsorption Capacity Optimal pH Regeneration & Reusability
EDTA-Chitosan/Alginate Beads (EC–AB) [3] Pb(II) 504.11 mg g⁻¹ Wide range 5 cycles, ~78% efficiency for Pb(II)
Methylene Blue (MB) 660.76 mg g⁻¹ Wide range 5 cycles, ~80% efficiency for MB
EDTA-like Cellulose (EDTA-CL) [4] Pb²⁺ 438.3 mg g⁻¹ 4 - 6 5 cycles, 17% capacity loss
Cd²⁺ 287.2 mg g⁻¹ 4 - 6 5 cycles, 14% capacity loss
MOF-808-EDTA [5] 22 different metal ions >99% Removal Efficiency Not Specified Good stability, multiple uses

Workflow for EDTA-Based Heavy Metal Removal

The following diagram illustrates the logical sequence of a complete EDTA-based heavy metal removal and recovery process, integrating the protocols above.

EDTA_Workflow Start Start: Heavy Metal Contaminated Source A EDTA Chelation Start->A Mix with EDTA B Spent EDTA Solution (Metal Complexes) A->B C Complex Destabilization (Add Fe(III)) B->C Option 1: Standard Recovery [1] F Recovered EDTA (Reuse) B->F Option 2: Accelerated De-chelation (Chilling) [2] D Metal Phosphate Precipitation C->D Add PO₄³⁻ E Separate Precipitated Metal Salts D->E E->F Supernatant

References

Understanding EDTA Carryover and Its Consequences

Author: Smolecule Technical Support Team. Date: February 2026

EDTA carryover occurs when the anticoagulant from one sample is inadvertently transferred to another sample or reaction vessel. This is a significant pre-analytical error because EDTA's primary function is to chelate metal ions like calcium and magnesium [1] [2].

In downstream applications, this can lead to:

  • Inhibition of Metal-Dependent Enzymes: Many molecular biology enzymes (e.g., PCR polymerases, restriction enzymes) require magnesium ions as essential cofactors. EDTA carryover can sequester these ions, leading to reaction failure or substantial reduction in efficiency [2].
  • Altered Cell Morphology: In hematology, excess EDTA can cause cell shrinkage and other morphological changes, affecting the accuracy of complete blood count (CBC) results [1].
  • Interference with Clinical Assays: Carryover into samples intended for coagulation studies or other chemistry tests can invalidate the results, as these assays often require calcium to function [1].

Prevention Strategies and Best Practices

The most effective approach to EDTA carryover is prevention. The table below summarizes the key quality control measures based on established laboratory practices [1].

Prevention Measure Technical Description Primary Rationale
Proper Tube Filling Ensure blood samples are drawn to the stated volume indicated on the tube. Prevents an excessive concentration of EDTA relative to the blood volume, which can exacerbate carryover effects [1].
Immediate & Gentle Mixing Invert the tube 8-10 times immediately after collection. Avoid vigorous shaking. Ensures even distribution of the anticoagulant and prevents clot formation, without causing hemolysis that could spread EDTA [1].
Equipment Decontamination Thoroughly clean laboratory work surfaces and equipment (e.g., pipettes, tube racks) with a recommended disinfectant between samples. Physically removes residual EDTA from previous samples, preventing cross-contamination [1].
Workflow Management Process and handle EDTA-containing tubes after other sample types (e.g., serum tubes). Minimizes the risk of transferring EDTA to samples that are sensitive to metal chelation [1].

Troubleshooting Guide: Suspected EDTA Carryover

If you suspect EDTA carryover is affecting your experiments, here is a step-by-step guide to diagnose and address the issue.

Q1: How can I confirm that my experiment is being affected by EDTA carryover?

  • Observe Reaction Failure: Unexplained failure of enzymatic reactions like PCR or issues with blood clotting assays can be a primary indicator.
  • Check for Low Yield/Purity: In DNA/RNA work, you may observe low yields or an abnormal absorbance ratio (e.g., A260/A280) due to interference.
  • Review Sample Handling Logs: Trace the steps your samples have undergone, paying close attention to whether EDTA tubes were processed in the same area or with the same equipment as your affected samples just prior.

Q2: What steps should I take if I suspect carryover?

  • Inspect the Sample: Check for signs of improper collection, such as underfilled EDTA tubes or small clots [1].
  • Audit Laboratory Surfaces: Systematically clean all potential contamination sources, including pipette exteriors, centrifuge rotors, and tube openers.
  • Use a Dedicated Workstation: If possible, designate specific pipettes and lab areas for handling EDTA-containing samples.
  • Request a Re-draw: In a clinical setting, if the original sample is compromised, the most reliable solution is to collect a new sample following proper venipuncture and handling protocols [1].

Q3: Are there any methods to "rescue" a sample with suspected EDTA contamination?

  • For Molecular Biology Samples: While not always ideal, you can attempt to mitigate the effects by adding a supplemental source of magnesium ions (e.g., MgCl₂) to your reaction mix to compensate for the chelated ions. However, this requires optimization and is not a guaranteed solution. The most robust approach is to repeat the experiment with a new, uncontaminated sample.
  • For Clinical Blood Samples: It is not recommended to try and correct a contaminated sample. The alterations to cell morphology and chemistry are often irreversible, and the results will not be reliable [1]. A new sample collection is necessary.

Experimental Workflow for Carryover Prevention

The following diagram outlines a generalized standard operating procedure (SOP) for handling samples with EDTA to minimize carryover risk.

Start Start Sample Processing Clean Clean Work Area & Equipment with Disinfectant Start->Clean SP Separate Plasma/Serum from Cells Process Process/Aliquot Samples SP->Process Clean->SP Store Store Samples Appropriately (per protocol) Decision Are all samples from one patient processed? Process->Decision Decision->Clean No Decision->Store Yes

Key Takeaways for Researchers

  • Vigilance is Key: EDTA carryover is an invisible contaminant that can ruin expensive and time-sensitive experiments. Consistent adherence to preventative protocols is the most cost-effective strategy.
  • Document Your Procedures: Clearly document the steps for handling EDTA samples in your lab's Standard Operating Procedures (SOPs) and ensure all personnel are trained on them.
  • When in Doubt, Re-draw: The integrity of your data is paramount. If there is any suspicion of contamination, the most scientifically sound approach is to start with a new sample.

References

Troubleshooting Guide: EDTA in Biomolecule Preservation

Author: Smolecule Technical Support Team. Date: February 2026

Q: My DNA is degrading during extraction from frozen tissue. How can EDTA help? DNA degradation often occurs when frozen tissues thaw during processing, activating nucleases that fragment DNA. EDTA addresses this by chelating divalent cations (like Mg²⁺ and Ca²⁺) that are essential cofactors for DNase enzymes [1] [2].

  • Problem: Thawing frozen tissue before or during DNA extraction leads to significant DNA fragmentation, unsuitable for long-read sequencing [1] [2].
  • Solution: Thaw tissue in a high-pH EDTA solution. This chelates cations more effectively, inhibiting nuclease activity and preserving high molecular weight (HMW) DNA [1] [2].
  • Key Advantage: This method is simpler and safer than grinding tissue in liquid nitrogen and more effective than using ethanol for thawing [1] [2].

Q: The RNA from my frozen EDTA blood samples is too degraded for sequencing. What can I do? RNA degradation in frozen blood happens when freeze-thaw cycles cause hemolysis, releasing RNases. The critical step is to lyse cells and inactivate RNases during the thawing process itself [3].

  • Problem: Conventional RNA extraction from frozen EDTA blood yields fragmented, low-quality RNA (RIN < 5) [3].
  • Solution: Thaw frozen EDTA blood directly in a cell lysis or RNA stabilization buffer (e.g., from Nucleospin or Paxgene kits) [3].
  • Key Advantage: This "mixed thawing" method improves RNA Integrity Number (RIN) from below 5 to above 7, making it suitable for RNA-seq [3].

Experimental Protocols & Data

Here is a detailed methodology and summary data for using EDTA in DNA extraction from frozen tissues.

Protocol: Thawing Frozen Tissues in EDTA for HMW DNA Recovery [1] [2]

  • Preparation: Prepare a 250 mM EDTA solution and adjust its pH to 10.0. The higher pH increases EDTA's chelation capacity.
  • Tissue Sampling: On a pre-chilled surface, dissect the frozen specimen to obtain tissue samples (e.g., ~100 mg). Work quickly to minimize thawing.
  • EDTA Treatment: Place the frozen tissue sample into a microcentrifuge tube and immediately add 1 mL of the EDTA solution (250 mM, pH 10).
  • Incubation: Store the tube at 4°C overnight (or approximately 16-24 hours) to allow the tissue to thaw completely in the preservative.
  • DNA Extraction: After incubation, subsample the tissue (e.g., 25 mg) and proceed with your standard DNA extraction protocol, such as the Qiagen DNeasy Blood and Tissue kit.

The following workflow diagram illustrates this key procedure:

cluster_workflow Workflow: EDTA Treatment for Frozen Tissues Start Start with Frozen Tissue Sample Prep Prepare EDTA Solution (250 mM, pH 10) Start->Prep Chill Dissect on Chilled Surface Prep->Chill Add Add Tissue to 1 mL EDTA Solution Chill->Add Incubate Incubate Overnight at 4°C Add->Incubate Extract Proceed with Standard DNA Extraction Incubate->Extract Result High Molecular Weight DNA Extract->Result

Table 1: Effectiveness of EDTA vs. Ethanol for DNA Preservation [1] [2]

Preservative Treatment Concentration & pH Key Finding: HMW DNA Recovery Key Finding: Normalized Yield Practical Notes
EDTA 250 mM, pH 10 Significantly improved in 8 out of 10 species tested Significantly improved in 5 out of 10 species tested Non-flammable, safer for shipping [1]
Ethanol (EtOH) 95% No significant improvement in 9 out of 10 species tested No significant improvement in 9 out of 10 species tested Flammable, shipping restrictions [1] [2]

Key Mechanisms & FAQs

Q: How does EDTA actually work to protect DNA and RNA? EDTA (Ethylenediaminetetraacetic acid) is a chelating agent. It binds tightly to metal ions. Its protective action is mechanical:

  • Mechanism: It chelates divalent cations like Mg²⁺ and Ca²⁺ [1] [2].
  • Effect: These ions are essential cofactors for nucleases (DNases and RNases). By removing them, EDTA inhibits the activity of these degradative enzymes [1] [2] [3].
  • pH Effect: At a higher pH (e.g., 10), EDTA's ability to chelate ions is enhanced, making it a more effective preservative [1].

Q: Is EDTA biodegradable, and what are the environmental considerations?

  • Biodegradability: Conventional biological water treatment methods do not effectively degrade EDTA [4].
  • Environmental Impact: This persistence means it can be found at high concentrations in surface and drinking waters [4].
  • Disposal: Specialized bacterial cultures or wastewater treatment plants are required for its breakdown. Always follow your institution's environmental health and safety guidelines for disposal of EDTA solutions [4].

References

EDTA concentration optimization growth factor release

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Conditions & TGF-β1 Release

Experimental Variable Comparison / Groups Key Findings on TGF-β1 Release Cited Study
EDTA vs. Citric Acid (CA) Concentration 17% EDTA vs. 10% CA Highest release with 17% EDTA, but not statistically different from 10% CA. [1] [1]
10% EDTA vs. 10% CA 10% CA resulted in a higher release than 10% EDTA. [2] [2]
Combination with Chitosan Nanoparticles (CNP) 17% EDTA vs. 17% EDTA + CNP The combination with CNP yielded significantly higher TGF-β1 levels than EDTA alone. [3] [4] [5] [3] [4] [5]
Irrigation Activation Method Syringe < PUI < EDDY < SWEEPS TGF-β1 release increased progressively, with SWEEPS achieving the highest release. [3] [4] [5] [3] [4] [5]

Detailed Experimental Protocols

Here are the detailed methodologies from the key studies cited, which you can adapt or reference for your own experiments.

Protocol: Comparing EDTA and Citric Acid Concentrations

This method is used to test the effect of different chelator types and concentrations. [1]

  • Sample Preparation: Use single-rooted human teeth. Create 8-mm long cylindrical root segments.
  • Initial Irrigation: Irrigate all samples with 1.5% sodium hypochlorite (NaOCl) to simulate a clinical disinfection protocol.
  • Final Irrigation Groups: Divide the root segments into groups and treat each with 20 mL of the final irrigant for 5 minutes:
    • Group 1: Saline (control)
    • Group 2: 10% EDTA
    • Group 3: 17% EDTA
    • Group 4: 10% Citric Acid
    • Group 5: 20% Citric Acid
  • Growth Factor Extraction: Place the conditioned root segments into a cell culture medium and incubate at 37°C for 24 hours.
  • Measurement: Collect the supernatants (the liquid surrounding the samples) and measure the levels of TGF-β1 using an enzyme-linked immunosorbent assay (ELISA).
Protocol: EDTA with Chitosan Nanoparticles and Activation

This protocol investigates the synergistic effect of irrigant composition and activation methods. [3] [4] [5]

  • Sample Preparation & Irrigation: Prepare 120 extracted human teeth with an open apex. Perform initial irrigation with 20 mL of 1.5% NaOCl.
  • Experimental Groups:
    • Irrigant Solution:
      • 17% EDTA alone
      • 0.2% Chitosan Nanoparticles (CNP) alone
      • Combination of 17% EDTA + CNP
    • Activation Method (applied to each irrigant group):
      • Syringe-needle irrigation
      • Irriflex
      • Passive Ultrasonic Irrigation (PUI)
      • Sonic activation (EDDY)
      • Laser activation (SWEEPS)
  • Measurement: Use ELISA to measure TGF-β1 release in the supernatant on day 1 and day 7.

Troubleshooting Guide & FAQs

Q1: Which concentration of EDTA is most effective for releasing growth factors?

  • A: While 17% EDTA is a common and effective concentration, evidence suggests that 10% Citric Acid can perform similarly or even better in some cases. [2] [1] The choice may depend on whether your protocol prioritizes maximum TGF-β1 release or other factors like stem cell migration.

Q2: How can I further enhance growth factor release beyond just changing the EDTA concentration?

  • A: The most significant enhancements come from:
    • Combining EDTA with Chitosan Nanoparticles: This creates a synergistic effect, likely due to improved demineralization and stability, leading to higher TGF-β1 release. [3] [4] [5]
    • Using Advanced Activation Methods: Passive irrigation is suboptimal. Sonic (EDDY) and especially laser-activated (SWEEPS) irrigation significantly improve the efficacy of the irrigant in releasing growth factors from the dentin matrix. [3] [4] [5]

Q3: Does a higher release of TGF-β1 directly lead to better biological outcomes?

  • A: Not necessarily. While TGF-β1 is crucial for cell recruitment and differentiation, one study noted that EDTA-conditioned dentin did not significantly impact stem cell migration, suggesting other components in the dentin matrix may also play a role. [6] Always correlate release data with functional cell-based assays like migration, proliferation, or differentiation.

Experimental Workflow Visualization

The following diagram illustrates the logical decision-making pathway for optimizing growth factor release based on the current findings:

EDTA_Optimization EDTA Optimization Workflow cluster_decision Decision Flow start Goal: Optimize Growth Factor Release step1 Select Chelating Agent start->step1 d1 17% EDTA or 10% Citric Acid? (Similar High Efficacy) step1->d1 step2 Consider Combination with Chitosan Nanoparticles d2 EDTA + Chitosan Nanoparticles (Synergistic Effect) step2->d2 step3 Apply Advanced Irrigation Activation d3 Use SWEEPS or EDDY (Highest Performance) step3->d3 result Maximized TGF-β1 Release d1->step2 d2->step3 d3->result info1 Systematic Review Finding info1->d1 info2 Laboratory Study Finding info2->d2 info3 Laboratory Study Finding info3->d3

References

Comparison of Growth Factor Release: EDTA vs. HEDP

Author: Smolecule Technical Support Team. Date: February 2026

Aspect of Comparison 17% EDTA 9% HEDP
Overall GF Release Significantly higher than control [1] [2] Significantly higher than control; often comparable or superior to EDTA [1] [2] [3]
TGF-β1 Release Effective at releasing TGF-β1 [4] The highest release observed among tested agents (EDTA, IP6) in multiple studies [3] [4]
VEGF Release Effective at releasing VEGF [3] Released the maximum amount of VEGF from dentin, outperforming EDTA [3]
Cell Migration Promotes dental pulp stem cell (DPSC) migration [4] More effective than EDTA at promoting DPSC migration [4]
Cell Proliferation/Viability Maintains or increases DPSC proliferation [4] Does not induce cell proliferation; lower viability compared to EDTA and control [4] [5]
Clinical Postoperative Pain Lower postoperative pain levels [6] Causes significantly more postoperative pain than EDTA [6]
Key Clinical Advantage Proven protocol, lower postoperative discomfort [6] Can be mixed with sodium hypochlorite (NaOCl) for single-step irrigation [5]

Detailed Experimental Findings and Protocols

The data in the table is derived from specific laboratory methodologies designed to simulate clinical conditions and measure biological responses.

  • Summary of Key Findings: Research indicates that both 17% EDTA and 9% HEDP are significantly more effective at releasing growth factors from the dentin matrix than control irrigants [1] [2]. However, HEDP often shows a superior capacity, releasing the highest levels of key growth factors like TGF-β1 and VEGF [3] [4]. This release directly influences cell behavior, with HEDP demonstrating a stronger effect on stimulating the migration of dental pulp stem cells, which is crucial for tissue regeneration [4]. A critical trade-off is cell viability; unlike EDTA, HEDP treatment does not promote cell proliferation and can result in lower cell viability [4] [5]. A recent clinical trial also found that HEDP use led to significantly higher postoperative pain compared to EDTA [6].

  • Experimental Protocols: The core findings are based on standardized in vitro models.

    • Dentin Sample Preparation: Studies used human dentin disks or decoronated teeth prepared to simulate open apices. Samples were disinfected with NaOCl before application of the chelating agents [1] [2] [4].
    • Irrigation Protocol: Chelating agents (17% EDTA or 9% HEDP) were applied for a standard duration, often 5 minutes. Studies also tested various irrigant activation techniques (e.g., sonic, ultrasonic) to enhance efficacy [1] [2].
    • Growth Factor Quantification: Released growth factors (TGF-β1, VEGF, BMP-7, IGF-1) in the solution were measured using Enzyme-Linked Immunosorbent Assay (ELISA) [1] [3] [4].
    • Cell Behavior Assays: To assess biological activity, studies measured dental pulp stem cell (DPSC) migration using Transwell assays, cell proliferation/viability using MTT assays, and cell morphology via scanning electron microscopy (SEM) [4] [5].

Mechanism of Action and Clinical Workflow

The following diagram illustrates the mechanism of these chelators and a general experimental workflow, integrating the role of irrigant activation.

Chelator Chelator (EDTA or HEDP) Demineralization Demineralizes Dentin Matrix Chelator->Demineralization GFRelease Release of Embedded Growth Factors (TGF-β1, VEGF, BMP-7, IGF-1) Demineralization->GFRelease CellularEffects Cellular Response GFRelease->CellularEffects Migration Stem Cell Migration CellularEffects->Migration Proliferation Cell Proliferation CellularEffects->Proliferation Differentiation Cell Differentiation CellularEffects->Differentiation

The general workflow for conducting these experiments, from sample preparation to data analysis, is outlined below.

Start Sample Collection & Preparation (Human dentin disks/teeth) A1 Disinfection with NaOCl Start->A1 A2 Application of Chelating Agent (EDTA or HEDP for 5 min) A1->A2 A3 Irrigant Activation (CNI, PUI, Sonic, XPF) A2->A3 A4 Analysis and Measurement A3->A4 B1 ELISA for Growth Factors A4->B1 B2 Cell Culture Assays (Migration, Viability) A4->B2 B3 Microscopy (SEM) A4->B3

Key Insights for Clinical and Research Decisions

  • Activation Techniques Are Crucial: The method of applying the chelator significantly impacts growth factor release. Sonic activation (like EDDY) has been shown to be the most effective technique, outperforming conventional needle irrigation and other methods when used with both EDTA and HEDP [1] [2].
  • Consider the HEDP-NaOCl Compatibility: A key clinical advantage of HEDP is its ability to be mixed with NaOCl without significantly reducing the latter's effectiveness. This allows for simultaneous disinfection and chelation in a single step, simplifying the clinical procedure [5].
  • Balance Efficacy with Biocompatibility: While HEDP shows strong performance in growth factor release, its potential negative effects on cell proliferation and newly identified link to higher postoperative pain are critical factors that must be weighed against its benefits [6] [4].

References

EDTA vs Irganox antioxidant capability comparison

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Protocols

The table below shows key quantitative parameters from the DFT study, where lower values generally indicate higher antioxidant activity [1] [2].

Calculated Parameter Implications for Antioxidant Activity EDTA Performance Irganox Performance
Bond Dissociation Enthalpy (BDE) Lower BDE = easier for antioxidant to donate H• to quench radicals [1] [2] Lower Higher
Ionization Potential (IP) Lower IP = easier for antioxidant to transfer an electron (SET mechanism) [1] [2] Lower Higher
Proton Affinity (PA) Lower PA = higher likelihood for the radical cation to deprotonate (SPLET mechanism) [1] [2] Lower Higher

For biological contexts, a 2013 experimental study on rats with induced liver fibrosis provides supporting data for EDTA's efficacy [3].

  • Experimental Protocol: Rats with CCl4-induced liver injury were treated with EDTA (60 mg/kg, intraperitoneally, three times per week for 3 weeks). Key biomarkers were analyzed [3].
  • Key Findings [3]:
    • Lipid Peroxidation: Decreased by 22% (measured as TBARS).
    • Hepatic Fibrosis: Reduced by 20% (morphometric analysis).
    • Inflammation: mRNA expression of pro-inflammatory cytokines (TNF-α, IL-6) and pro-fibrotic factors (TGF-β1) decreased by 50-55%.
    • Antioxidant Enzymes: Biological activity of superoxide dismutase (SOD) increased by 25% and ceruloplasmin by 62%.

Mechanisms of Action

The following diagram illustrates the distinct pathways through which EDTA and Irganox exert their antioxidant effects.

Advantages and Limitations

EDTA

  • Advantages: Highly effective in metal-rich environments; versatile uses beyond oxidation inhibition (e.g., anticoagulant, disinfectant) [4] [5]; can enhance activity of other antioxidants [5].
  • Limitations: Its chelating action is non-regenerative [5]. At sub-stoichiometric concentrations (less than metal concentration), it can become pro-oxidant by increasing metal solubility [5].

Irganox

  • Advantages: Excellent for direct radical scavenging in polymers; broad compatibility with polyolefins; high molecular weight versions (e.g., Irganox 1076) offer low volatility and good polymer compatibility [6] [7].
  • Limitations: Can potentially migrate from packaging into food/water [7]; some forms are toxicological concerns (e.g., Irganox 1076 is potentially toxic to reproduction) [7].

How to Choose

Your choice between EDTA and Irganox should be guided by the primary cause of oxidation in your specific application:

  • Choose EDTA if the oxidation is primarily metal-ion catalyzed. This is typically the case in:

    • Food and beverage preservation [1] [5].
    • Biological and pharmaceutical systems [4] [3].
    • Aqueous systems or products containing trace metal contaminants.
  • Choose Irganox if you need to directly scavenge radicals already present in the system, especially in:

    • Polymer and plastic stabilization during high-temperature processing and throughout service life [6] [8].
    • Protecting organic substrates like synthetic rubber and adhesives.

For comprehensive protection against both metal-catalyzed and radical-driven oxidation, using EDTA and Irganox together can have a synergistic effect.

References

comparative effects different EDTA activation techniques

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Effectiveness of EDTA Activation Techniques

The following tables compare different techniques for activating EDTA based on recent in-vitro studies. "CNI" stands for Conventional Needle Irrigation.

Table 1: Smear Layer and Debris Removal Efficacy [1] [2] [3]

Activation Technique Key Findings (Compared to CNI)
Passive Ultrasonic (PUI) Superior smear layer removal in apical and middle root thirds [3]. Generally more effective for EDTA [2].
Sonic (e.g., EDDY) Effective for smear layer removal; shows superior dentinal tubule penetration for sealers [4]. Triggers highest growth factor release from dentin [5].
XP-endo Finisher (XPF) Highly effective for apical debris removal when used with QMix (a commercial EDTA-containing solution) [1]. Shows similar efficacy to PUI for growth factor release with EDTA [5].
EndoActivator (Sonic) Effective activation method, though may be less effective than PIPS and XP for certain tasks [1].

Table 2: Impact on Biological and Physical Properties [5] [4] [6]

Evaluated Parameter Activation Technique Effect Observed
Growth Factor Release EDDY (Sonic) Highest release of TGF-β1, VEGF-A, BMP-7, and IGF-1 from dentin [5].
Dentinal Tubule Penetration Sonic Activation Significantly higher sealer penetration area compared to needle activation [4].
Dentin Microhardness All (Inherent to EDTA) All chelation protocols, including EDTA with activation, reduce dentin microhardness [6].

Detailed Experimental Protocols

Here are the methodologies from the key studies cited above.

1. Protocol for Smear Layer Removal and Sealer Penetration [3]

  • Sample Preparation: 80 single-rooted human teeth were instrumented and randomly assigned to experimental groups.
  • Final Irrigation Protocol: Canals were irrigated with 3 mL of the final irrigant (17% EDTA or QMix) using a 30-gauge needle.
  • Activation Method (PUI): The irrigant was activated for 60 seconds using an ultrasonic tip (e.g., Irrisonic) inserted 1 mm short of the working length, set at a low power (10%).
  • Evaluation:
    • Smear Layer: Samples were split and analyzed using Scanning Electron Microscopy (SEM).
    • Sealer Penetration: Canals were filled with fluorescently-tagged sealer and analyzed using Confocal Laser Scanning Microscopy (CLSM).

2. Protocol for Growth Factor Release Study [5]

  • Sample Preparation: 72 teeth with simulated open apices were prepared.
  • Irrigation & Activation: Roots were irrigated with 1.5% NaOCl and saline. They were then divided into groups based on chelator (17% EDTA or 9% HEDP) and activation technique (CNI, PUI, EDDY, or XPF).
  • Analysis: Levels of growth factors (TGF-β1, VEGF-A, BMP-7, IGF-1) in the eluate were quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

The experimental workflow for such a comparison can be summarized as follows, from sample preparation to data analysis:

Interpretation and Considerations for Researchers

When interpreting this data for broader application, consider these points:

  • Mechanism of Action: Activation techniques enhance EDTA's efficacy through acoustic microstreaming (PUI) and aggressive agitation (Sonic, XPF), improving fluid exchange in complex geometries and dislodging debris.
  • Technique Selection: No single technique is superior in all metrics. The choice involves trade-offs:
    • PUI is highly effective for smear layer removal [2] [3].
    • Sonic devices (EDDY) may be preferable for achieving biological effects like growth factor release [5].
  • Key Consideration: EDTA use softens dental structures by demineralization [6]. Application time and concentration must be controlled to balance efficacy with preserving tissue integrity, a principle that may extend to other biological materials.

References

EDTA vs maleic acid antimicrobial activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Feature EDTA (Ethylenediaminetetraacetic Acid) Maleic Acid (MA)
Primary Type Potent synthetic chelating agent [1] Mild organic acid [2]
Key Mechanism Chelates metal ions (Ca²⁺, Mg²⁺, Fe³⁺), disrupting cell membrane integrity and biofilm structure [1] [3] Demineralizes dentin and effectively removes smear layer; inherent antimicrobial action [2] [4] [5]
Antimicrobial Spectrum Broad; enhances efficacy against various Gram-negative bacteria (e.g., E. coli, K. pneumoniae, P. aeruginosa) [3] [6] Effective against common endodontic pathogens (e.g., E. faecalis, C. albicans, S. aureus) [7] [8]
Key Advantage Synergistic Potentiator: Disrupts outer membrane, increasing permeability to other antibiotics [1] [3] [6] Superior Penetration: Often shows better performance in apical root regions for sealer penetration [5] [9]
Noted Limitation Can reduce flexural strength and modulus of elasticity of radicular dentin [10] Can reduce flexural strength and modulus of elasticity of radicular dentin [10]

Mechanisms of Action

Understanding their distinct pathways is crucial for selecting the right agent for your application. The following diagram illustrates their primary mechanisms.

G cluster_EDTA EDTA Pathway cluster_MA Maleic Acid Pathway Start Start: Antimicrobial Agent Application EDTA EDTA Chelates Metal Ions (Ca²⁺, Mg²⁺) Start->EDTA Path A MA Maleic Acid Demineralizes Dentin Start->MA Path B EDTA_Effect1 Disrupts Bacterial Outer Membrane EDTA->EDTA_Effect1 EDTA_Effect2 Destabilizes Biofilm EPS Structure EDTA->EDTA_Effect2 EDTA_Outcome Outcome: Increased Membrane Permeability & Enhanced Antibiotic Efficacy EDTA_Effect1->EDTA_Outcome EDTA_Effect2->EDTA_Outcome MA_Effect1 Removes Smear Layer MA->MA_Effect1 MA_Effect2 Direct Antimicrobial Action MA->MA_Effect2 MA_Outcome Outcome: Unclogged Dentinal Tubules & Improved Sealer Penetration MA_Effect1->MA_Outcome MA_Effect2->MA_Outcome

Experimental Data and Efficacy

Antimicrobial and Antibiofilm Efficacy
  • EDTA: Shown to significantly enhance the effectiveness of antibiotics like Meropenem, Amikacin, and Piperacillin-tazobactam against multidrug-resistant (MDR) E. coli and K. pneumoniae, increasing inhibition zone diameters by 2-5 mm [6]. It functions as an efflux pump inhibitor, helping to overcome bacterial resistance mechanisms [3].
  • Maleic Acid: Demonstrates potent activity on its own. A study found that a 0.88% concentration was sufficient to eradicate E. faecalis biofilms after just 30 seconds of contact [4]. When combined with 0.2% cetrimide, 15% EDTA, and 15% citric acid, it achieved a 99.99% reduction of E. faecalis biofilms within one minute [4].
Application-Specific Performance in Endodontics

Research directly comparing these agents in root canal treatment provides clear performance differences:

  • Sealer Penetration: A 2025 study evaluated the depth of sealer penetration into dentinal tubules after using 7% maleic acid or 17% EDTA as a final irrigant [5] [9]. Maleic acid demonstrated significantly superior penetration in the critical apical region of the root canal, which is often the most difficult to seal effectively [5] [9].
  • Smear Layer Removal: Both 7% maleic acid and 17% EDTA are effective in removing the smear layer, a crucial step for disinfection [2] [5].

Representative Experimental Protocols

To help you evaluate or replicate these findings, here are summaries of key methodologies from the cited literature.

Protocol 1: Broth Checkerboard Assay for Synergy Testing

This method is used to quantify the synergistic effect between EDTA and antibiotics [3] [6].

  • Preparation: Prepare serial dilutions of the antibiotic and EDTA in a broth medium in a 96-well microtiter plate.
  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., ~1.5 × 10^8 CFU/mL).
  • Incubation: Incub the plate aerobically at 37°C for 18-24 hours.
  • Analysis: Determine the Minimum Inhibitory Concentration (MIC) for the antibiotic alone and in combination with EDTA. The Fractional Inhibitory Concentration (FIC) Index is calculated to confirm synergy.
Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Sealer Penetration

This protocol assesses the effectiveness of smear layer removal by measuring subsequent sealer penetration into dentinal tubules [5] [9].

  • Sample Preparation: Instrument single-rooted teeth using a standard protocol (e.g., ProTaper Universal files up to F3) with irrigation.
  • Final Irrigation: Apply the test irrigant (e.g., 5 mL of 7% MA or 17% EDTA for 1 minute) as a final rinse.
  • Obturation: Obturate the canals with a fluorescently-tagged sealer (e.g., AH Plus with 0.1% Rhodamine B).
  • Sectioning and Imaging: After setting, section the roots transversely and examine under CLSM.
  • Measurement: Use image analysis software (e.g., ImageJ) to measure the maximum depth of sealer penetration from the canal wall into the dentinal tubules.

Conclusion for Research and Development

Your choice between EDTA and maleic acid should be guided by your primary objective:

  • For research focused on overcoming multidrug resistance in Gram-negative bacteria or potentiating existing antibiotics, EDTA is the more compelling candidate due to its well-documented role as a synergistic permeabilizing agent [1] [3] [6].
  • For applications in dental material science or endodontic disinfection, where superior penetration of sealers and efficient smear layer removal in complex anatomies are the goals, maleic acid may offer a performance advantage, particularly in the critical apical third of the root [2] [5] [9].

References

EDTA vs other chelators microhardness effects

Author: Smolecule Technical Support Team. Date: February 2026

Chelator Comparison Summary

The table below synthesizes key findings from multiple studies on how different chelating agents affect dentin microhardness.

Chelating Agent Reported Effect on Dentin Microhardness (vs. EDTA) Key Supporting Findings
QMix Least reduction Shows the least detrimental effect, making it a preferable choice for preserving dentin structure [1].
Chitosan Nanoparticles (CNPs) Significantly less reduction Not only causes less reduction but can also increase microhardness compared to untreated dentin, suggesting a potential protective effect [2] [3].
Phytic Acid (PA) Significantly less reduction Shows no significant detrimental effect on microhardness or flexural strength compared to a control group, performing much better than EDTA [4] [5] [6].
Etidronic Acid (HEDP) Significantly less reduction Causes the least reduction in microhardness among tested agents and shows no significant compromise of dentin's mechanical properties [4] [6].
Citric Acid (CA) Less reduction Causes a substantial reduction but is consistently found to be less aggressive than EDTA [2] [1].
EDTA Greatest reduction Consistently demonstrates the most significant drop in dentin microhardness across studies, potentially weakening the tooth structure [4] [2] [3].

Experimental Data & Methodologies

For researchers to critically evaluate these findings, understanding the underlying experimental design is crucial.

Standard Microhardness Testing Protocol

A common methodology across the cited studies involves the Vickers microhardness test [4] [3] [5]. The standard workflow is as follows:

G A Sample Preparation (Extracted human teeth sectioned and polished) B Baseline Microhardness Measurement (Vickers indenter, load: 50-300 gf, dwell time: 10-20 s) A->B C Treatment Application (Immersion in or irrigation with chelating solution for 1-5 minutes) B->C D Final Microhardness Measurement (Same parameters as baseline at identical locations) C->D E Data Analysis (Compare pre- vs. post-treatment values using statistical tests e.g., ANOVA) D->E

Key Experimental Variables

When interpreting data, note these critical experimental variables:

  • Concentration & Exposure Time: Higher concentrations and longer exposure times generally increase demineralization [4] [5].
  • Application Technique: Agitation (e.g., ultrasonic activation, XP-endo Finisher) can enhance efficacy but may also influence the effect on dentin [2] [5].
  • Solution pH: The pH of the chelator (e.g., EDTA pH ~8, Phytic Acid pH ~1.3-1.35) influences its mechanism of action and interaction with dentin [4] [5].
  • Dentin Region: Effects can vary between the coronal, middle, and apical thirds of the root, with the apical region often showing less reduction in microhardness [3] [7].

Interpretation for Research & Development

The collective evidence strongly supports the development and adoption of alternatives to EDTA, particularly for cases where preserving the biomechanical integrity of the tooth is paramount.

  • Biocompatibility & Environmental Impact: Agents like chitosan and phytic acid are noted for their biodegradability and lower cytotoxicity, offering significant advantages over non-biodegradable EDTA [4] [7].
  • Innovative Protocols: Etidronic acid (HEDP) is compatible with continuous chelation protocols, as it can be mixed with sodium hypochlorite without negating the latter's efficacy, thereby simplifying the clinical workflow [6].

References

EDTA vs alternative chelators heavy metal removal

Author: Smolecule Technical Support Team. Date: February 2026

EDTA vs. Alternatives: Performance and Data

The following tables summarize experimental data for EDTA and its alternatives in different applications, from environmental remediation to clinical therapy.

Chelators in Environmental Remediation

The table below compares the heavy metal removal efficiency of EDTA and biodegradable alternatives in washing contaminated municipal solid waste (MSW) compost [1].

Chelating Agent Optimal Conditions Removal Efficiency (%) Key Findings
EDTA 150 mM, pH 2.9, 120 min Cd: ~90%, Cu: ~82%, Pb: ~92%, Zn: ~80% [1] Effective but poorly biodegradable, posing potential secondary contamination risks [1].
GLDA 150 mM, pH 2.9, 120 min Cd: ~90%, Cu: ~82%, Pb: ~92%, Zn: ~80% [1] Plant-based, biodegradable (>80% in 28 days), with efficiency matching EDTA and lower environmental risk [1].
Chelators in Plant Phytoextraction

This table compares the effects of EDTA and Citric Acid (CA) on enhancing lead (Pb) tolerance and accumulation in harmel plants (Peganum harmala) [2].

Chelating Agent Concentration Effect on Plant Growth Effect on Pb Translocation
EDTA 2.5 mM Reduced lipid peroxidation, improved biomass [2]. Significantly increased the translocation factor (TF) of Pb from roots to shoots [2].
EDTA 5.0 mM Adversely affected plant growth [2]. Highest TF observed at Pb 5 mg/L + EDTA 5 mM [2].
Citric Acid (CA) 2.5 & 5.0 mM Enhanced plant growth, reduced oxidative stress [2]. Significantly increased the TF, though less than EDTA [2].
Clinically Used Chelation Therapies

For a complete perspective, the table below compares key features of clinically used chelators for heavy metal detoxification [3]. Note that this data comes from a pharmacy compounding website.

Feature DMSA DMPS EDTA (Ca-Na₂)
FDA Approval Yes (for lead) [3] No (in the U.S.) [3] Yes (for lead/cadmium) [3]
Administration Oral [3] Oral or IV [3] IV only [3]
Primary Metals Lead, Mercury, Arsenic [3] Mercury, Lead [3] Lead, Cadmium [3]
Safety Profile High [3] Moderate [3] Moderate [3]
Pediatric Use Approved [3] Limited data [3] Use with caution [3]

Detailed Experimental Protocols

To aid in the evaluation and replication of these findings, here are the detailed methodologies from the key studies cited above.

Protocol: GLDA/EDTA-Assisted Leaching for Compost [1]
  • Material Preparation: Contaminated MSW compost samples were oven-dried at 70°C for 24 hours to remove moisture.
  • Experimental Setup: Batch experiments were conducted in acid-cleaned polyethylene tubes using a one-variable-at-a-time approach.
  • Process Optimization: Key variables investigated included GLDA/EDTA concentration (150 mM found optimal), pH (2.9 found optimal), and retention time (120 min found optimal).
  • Efficiency Measurement: The removal efficiency of Cd, Cu, Pb, and Zn was analyzed using an AVIO200 ICP-OES (Inductively Coupled Plasma - Optical Emission Spectroscopy).
Protocol: CA/EDTA-Assisted Phytoextraction in Plants [2]
  • Plant Growth: P. harmala seedlings were grown in a controlled greenhouse for 40 days before treatment.
  • Treatment Application: Seedlings were subjected to a 14-day hydroponic treatment with combinations of Pb (0, 5, 25 mg/L), CA (0, 2.5, 5 mM), and EDTA (0, 2.5, 5 mM).
  • Growth & Stress Measurement: Post-harvest, dry biomass of roots and shoots was measured. Oxidative stress was assessed by measuring lipid peroxidation (Malondialdehyde content).
  • Metal Uptake Analysis: Plant tissues were digested in a microwave system with HNO₃ and H₂O₂. Lead concentration was determined by Flame Atomic Absorption Spectrometry (FAAS), and the Translocation Factor (TF) was calculated.

Chelator Selection Pathway

The diagram below outlines a decision-making process for selecting a chelator based on the application and primary objectives identified in the search results.

Chelator Selection Guide for Heavy Metal Removal Start Start: Objective for Heavy Metal Removal? EnvRem Environmental Remediation Start->EnvRem Pharma Clinical / Pharmaceutical Detoxification Start->Pharma Biodeg Requires Biodegradability? EnvRem->Biodeg  Priority TargetMetal Primary Target Metal? Pharma->TargetMetal  Determine GLDA GLDA Biodeg->GLDA Yes EDTA_Env EDTA Biodeg->EDTA_Env No CA Citric Acid (CA) DMSA DMSA (Oral) TargetMetal->DMSA Lead, Mercury, or Arsenic EDTA_Clin EDTA (IV) TargetMetal->EDTA_Clin Lead or Cadmium

Key Comparisons and Takeaways

  • EDTA remains highly effective but faces challenges due to poor biodegradability in the environment and potential toxicity at high doses in biological systems [4] [1] [2].
  • Biodegradable Alternatives (GLDA, EDDS, CA): These are promising, sustainable substitutes. GLDA matches EDTA's efficiency in compost remediation with better environmental profile [1], while CA enhances plant metal tolerance and growth better than EDTA in phytoremediation [2].
  • Clinical Chelators: The choice is highly metal-specific. DMSA is often the first-line oral agent for lead and mercury, while EDTA is reserved for specific cases of lead or cadmium poisoning requiring IV administration [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Ethylenediamine tetraacetic acid is a colorless crystalline solid. It is slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, to make detergents and cleaning compounds, and for many other uses.
Dry Powder; Other Solid; Liquid
Dry Powder; Dry Powder, Liquid; NKRA; Pellets or Large Crystals; Liquid; Other Solid
Clear crystals; [CAMEO]
White solid; [Merck Index] Colorless odorless solid; [Sigma-Aldrich MSDS]
White odorless solid; [JECFA] White odorless crystals; [Mallinckrodt Baker MSDS]
Solid
COLOURLESS CRYSTALS OR WHITE POWDER.

Color/Form

Crystals from water
Colorless crystals
White crystalline powde

XLogP3

-5.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

292.09066547 g/mol

Monoisotopic Mass

292.09066547 g/mol

Flash Point

Flash point is> 100 °C,

Heavy Atom Count

20

Density

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float
Relative density (water = 1): 0.86

LogP

-2.6
log Kow = -3.86 (est)
log Kow = -11.70 (est)
-2.6
-3.4; -5.01

Decomposition

When heated to decomp it emits toxic fume of /nitrogen oxides/.
Disodium EDTA decomposes at 252 °C.
When heated to decomposition it emits toxic fumes of /nitrogen oxides and sodium oxides/.
220-245 °C

Appearance

Solid powder

Melting Point

245 °C
MP: 240-241 °C (decomposes). The free acid tends to carboxylate when heated to temps of 150 °C. Stable on storage and on boiling in aqueous solution.
MP: 242 °C /EDTA disodium dihydrate/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9G34HU7RV0

Related CAS

10058-42-1 (iron(3+) salt)
139-33-3 (di-hydrochloride salt)
17421-79-3 (mono-hydrochloride salt)
2001-94-7 (di-potassium salt)
24669-13-4 (chromium salt)
53404-51-6 (mono-potassium salt)
6381-92-6 (di-hydrochloride salt, di-hydrate)
7379-27-3 (potassium salt)
7379-28-4 (hydrochloride salt)
76353-66-7 (calcium,hydrochloride salt)

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

For the reduction of blood levels and depot stores of lead in lead poisoning (acute and chronic) and lead encephalopathy, in both pediatric populations and adults.

Therapeutic Uses

Anticoagulants; Antidotes; Chelating Agents
EDTA has been used to treat alkali, particularly lime, burns of the cornea.
(51)Cr-EDTA has been used since 1966 as a radiotracer for the assessment of glomerular filtration rate.
Chelation therapy using EDTA has been used since 1955 to treat atherosclerotic cardiovascular disease, but its efficacy has been disputed in recent years. /Former use/
For more Therapeutic Uses (Complete) data for ETHYLENEDIAMINE TETRAACETIC ACID (8 total), please visit the HSDB record page.
Anticoagulants; Chelating Agents; Food Additives
Endrate (Edetate Disodium Injection, USP) is indicated in selected patients for the emergency treatment of hypercalcemia and for the control of ventricular arrhythmias associated with digitalis toxicity. /Included in US product label/
Disodium edentate is also used therapeutically as an anticoagulant as it will chelate calcium and prevent the coagulation of blood in vitro. Concentrations of 0.1% w/v are used in small volumes for hematological testing and 0.3% w/v in transfusions.
Disodium EDTA is used occasionally to terminate the effects of injected calcium, to antagonize digitalis toxicity, or to suppress tachyarrhythmias. /Former/
For more Therapeutic Uses (Complete) data for Disodium EDTA (8 total), please visit the HSDB record page.

Pharmacology

Edetate calcium is a heavy metal chelating agent. The calcium in edetate calcium can be displaced by divalent or trivalent metals to form a stable water soluble complex that can be excreted in the urine. In theory, 1 g of edetate calcium can theoretically bind 620 mg of lead, but in reality only about 5 mg per gram is actually excreted into the urine in lead poisoned patients. In addition to chelating lead, edetate calcium also chelates and eliminates zinc from the body. Edetate calcium also binds cadmium, copper, iron and manganese, but to a much lesser extent than either lead or zinc. Edetate calcium is relatively ineffective for use in treating mercury, gold or arsenic poisoning.
Edetic Acid is the acid form of edetate, a chelating agent with anti-hypercalcemic and anticoagulant properties. Edetic acid binds calcium and heavy metal ions, forming soluble stable complexes which are readily excreted by the kidneys. This results in a decrease in serum calcium levels. This agent is also used as an anticoagulant for blood specimens and is applied as a treatment of lead poisoning.

MeSH Pharmacological Classification

Food Additives

ATC Code

V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AB - Antidotes
V03AB03 - Edetates

Mechanism of Action

The pharmacologic effects of edetate calcium disodium are due to the formation of chelates with divalent and trivalent metals. A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron and mercury. The amounts of manganese and iron metabolized are not significant. Copper is not mobilized and mercury is unavailable for chelation because it is too tightly bound to body ligands or it is stored in inaccessible body compartments. The excretion of calcium by the body is not increased following intravenous administration of edetate calcium disodium, but the excretion of zinc is considerably increased.
Effects on rat liver glucocorticoid receptor in vitro was studied. At 4 °C, 10 mmole EDTA had a stablizing effect on unbound hepatic glucocorticoid receptors. Apparently, endogenous metal ions are involved in the processes of glucocorticoid-receptor complex stabilization and transformation.
Edetate disodium injection forms chelates with the cations of calcium and many divalent and trivalent metals. Because of its affinity for calcium, edetate disodium will produce a lowering of the serum calcium level during intravenous infusion. Slow infusion over a protracted period may cause mobilization of extracirculatory calcium stores. Edetate disodium exerts a negative inotropic effect upon the heart.
Edetate disodium likewise forms chelates with other polyvalent metals and produces increases in urinary excretion of magnesium, zinc and other trace elements. It does not form a chelate with potassium but may reduce the serum level and increase urinary loss of potassium.

Vapor Pressure

1.50X10-12 mm Hg at 25 °C /Extrapolated/

Pictograms

Irritant

Irritant

Impurities

Salts of NTA, N-(carboxymethyl) glycine, and of glycine ... Glycolic acid salts are formed from the reaction of sodium cyanide and formaldehyde.
Very small amounts of the impurity, nitrilotriacetate, can be found in EDTA. Nitrilotriacetate is a potential oral carcinogen in rats in large doses. This is not a concern for human exposure given the low concentrations of use of EDTA and the poor dermal absorption of EDTA. Also, although nitrilotriacetate is readily absorbed from the GI tract of the rat, it is poorly absorbed in man.
Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively.

Other CAS

60-00-4
688-55-1
139-33-3
10058-42-1
62-33-9

Absorption Distribution and Excretion

Poorly absorbed from the gastrointestinal tract. Well absorbed following intramuscular injection.
It is excreted primarily by the kidney, with about 50% excreted in one hour and over 95% within 24 hours.2 Almost none of the compound is metabolized.
Studies with (14)C-EDTA were performed in a similar manner to studies with (14)C-Diethylenetriamine Pentaacetic Acid (DTPA). (14)C-DTFA, 10 to 15mg with a (14)C activity of 15 to 20 pCi, was administered IV to 4 patients. Oral doses of (14)C-EDTA, either 3 mg with a 14C activity of 5 to 10 pCi or 50 mg (14)C-EDTA with a (14)C activity of 75 to 100 pCi, were administered to two patients. The urinary excretion pattern for (14)C-EDTA was similar to that of (14)C-DTPA. The kidneys were the major route of excretion for (14)C-DTPA after IV injection. At the end of 24 hours, 90% to 100% of the dose of (14)C-DTPA was excreted in the urine. Oral doses of (14)C-DTPA passed through the intestine and 95% to 100% of the dose was recovered in the stool within 2 to 5 days. The urinary excretion was < 8% in the seven patients who received (14)C-DTPA orally. Results for (14)C-EDTA were similar, although it was administered orally to two patients. Additionally, blood samples taken from 1 hour to 3 days after oral administration of (14)C-DTPA did not have any (14)C activity. Similar results were obtained for (14)C-EDTA.
/Investigatos/ found that increasing concentrations of EDTA increases its binding per milligram of albumin. This binding action increases as the pH values increase from 5.1 to 8.2 and the beta-globulin fraction binds more EDTA than other plasma proteins.
/Investigators/ reported that (51)Cr-EDTA moved passively across the epithelium of the gastrointestinal (GI) tract of dogs. The investigators treated muscle-stripped segments of the stomach, ileum, and colon with 0.5 mL of the chelate at a concentration of 9.0 mM. The rate of flux of the chelate was greatest in the ileum, less in the colon, and least in the stomach. No net accumulation of the probe was observed. In addition, the movement of the chelate across the ileum was not affected by neuronal blockade with tetrodotoxin. The investigators suggested that (51)Cr-EDTA moved from the gut lumen via a shunt pathway.
/Investigators/ instilled a solution containing 5 MBq (51)Cr-EDTA (in 14 mL of isotonic saline) in the nasal cavity of 6 smokers and 12 nonsmokers, and maintained the exposure for 15 minutes. Urine was collected for 24 hours after instillation. The median recovered amount of the chelate in smokers was 0.07 mL, and the median amount in nonsmokers was 0.16 mL. After instillation was repeated with the addition of 0.6% dioctylsodium sulfosuccinate to the solution, the median amount recovered for six nonsmokers increased to 1.13 mL. The investigators concluded that nasal airway absorption was not increased in smokers compared to nonsmokers. The investigators also administered 5 MBq (51)Cr-EDTA and 0.6% dioctylsodium sulfosuccinate in 2.0 mL saline to four separate subjects to determine the GI absorption of EDTA. The mean amount of the chelate recovered in the urine corresponded to 1.4% of the dose.
For more Absorption, Distribution and Excretion (Complete) data for ETHYLENEDIAMINE TETRAACETIC ACID (11 total), please visit the HSDB record page.
After intravenous administration, the chelate formed is excreted in the urine with 50% appearing in 1 hour and over 95% in 24 hours.
Disodium edentate ... /is/ poorly absorbed from the gastrointestinal tract and /is/ associated with few adverse effects when used as an excipient in pharmaceutical preparations.
Twenty male Sprague-Dawley rats were divided into four groups of five animals each. Rats in group 1 received ip injections of (14)C Disodium EDTA, group 2 received this compound on depilated skin, rats in group 3 received this compound on depilated and abraded skin (abraded every 2 or 3 cm over treated area), and group 4 was the control group. The specific activity of the (14)C Disodium EDTA was 21.6 mCi/mM and it was dissolved in saline to yield a final solution of 50 pCi/mL. Animals that received ip injections got 0.5 mL of this solution, or 25 pCi of (14)C Disodium EDTA. Animals that had the compound applied to the skin received 25 pCi of (14)C Disodium EDTA in the form of an ointment (modulan, mineral oil, petrolatum, cetyl alcohol 35:21 :25:12) spread over an area of 50 sq cm spread over a sheet of thin polyethylene. This sheet was taped to the trunk of each animal. A collar was fixed around the neck of the rats. All animals were decapitated 24 hours after treatment. The tissue distribution (per 100 mg wet organ weight) of (14)C Disodium EDTA 24 hours after ip administration was as follows: liver 577+/- 13, small intestine 631 +/- 25, large intestine 696 +/- 19, and kidney 1964 +/- 220. Twenty-four hours after application on normal skin the tissue distribution was as follows: liver 6 +/- 4, small intestine 99 +/- 22, large intestine 107 +/- 24, and kidneys 29 +/- 12. Twenty-four hours after application on abraded skin the tissue distribution was as follows: liver 139 +/- 34, small intestine 214 +/- 76, large intestine 309 +/- 115, and kidneys 222 +/- 30.
/Investigators/ reported that rats fed 0.5%, 1.0%, and 5.0% Disodium EDTA for 12 weeks excreted 82.2%, 44.5%, and 45.4%, respectively, of the ingested dose in the urine and feces. The feces contained 99.4%, 98.2%, and 97.5% of the excreted material and the urine contained 0.6%, 1.8%, and 2.5% of the material for the respective doses.
For more Absorption, Distribution and Excretion (Complete) data for Disodium EDTA (7 total), please visit the HSDB record page.

Metabolism Metabolites

Almost none of the compound is metabolized.
EDTA is reportedly eliminated essentially unchanged.

Associated Chemicals

Trisodium Ethylenediaminetetraacetate trihydrate;150-38-9

Wikipedia

Ethylenediaminetetraacetic_acid
Creatine

Drug Warnings

... direct contact with EDTA may cause dermal sensitization (eczema) or allergic conjunctivitis.
/BOXED WARNING/ The use of this drug in any particular patient is recommended only when the severity of the clinical condition justifies the aggressive measures associated with this type of therapy.
Clinical studies of edetate disodium did not include sufficient numbers of patients aged 65 and over to determine whether they respond differently from younger subjects. Other reported clinical experience has not identified differences in responses between elderly and younger patients. In general, dose selection for an elderly patient should be cautious, reflecting the greater frequency of decreased hepatic, renal, or cardiac function, and of concomitant disease or other drug therapy.
Fatal medication errors have occurred that involve confusion between edetate calcium disodium (calcium EDTA) and edetate disodium (no longer commercially available in the US). Children and adults have mistakenly received edetate disodium instead of edetate calcium disodium; at least 5 deaths have occurred as a result of inadvertent administration of edetate disodium. Although both edetate calcium disodium and edetate disodium are heavy metal antagonists, the 2 drugs were originally approved by the US Food and Drug Administration (FDA) for different uses and have different effects; edetate disodium was formerly FDA approved for use in selected patients for the emergency treatment of hypercalcemia or for the control of ventricular arrhythmias associated with cardiac glycoside toxicity. Use of edetate disodium may result in a substantial, and sometimes fatal, decrease in serum calcium concentrations. In June 2008, FDA withdrew its prior approval for edetate disodium because of safety concerns following a review of the risk-benefit profile of the drug. FDA stated that it was not considering additional action regarding edetate calcium disodium at that time; most of the fatalities following administration of an EDTA drug have involved medication errors in which edetate disodium was administered instead of edetate calcium disodium. FDA has not received reports of any fatalities resulting from the administration of edetate calcium disodium that involve a medication error.
Edetate Disodium Injection is contraindicated in anuric patients. It is not indicated for the treatment of generalized arteriosclerosis associated with advancing age.
For more Drug Warnings (Complete) data for Disodium EDTA (22 total), please visit the HSDB record page.

Biological Half Life

The half life of edetate calcium disodium is 20 to 60 minutes.
... About 50% of EDTA admin iv is excreted within 1 hr and 90% within 7 hr. ...
After intravenous administration, the chelate formed is excreted in the urine with 50% appearing in 1 hour and over 95% in 24 hours.

Use Classification

Fragrance Ingredients
Food Additives -> ANTIOXIDANT_SYNERGIST; PRESERVATIVE; SEQUESTRANT; SYNERGIST; -> JECFA Functional Classes
Cosmetics -> Viscosity controlling; Chelating
Adjuvants

Methods of Manufacturing

EDTA ... /is/ formed when ethylenediamine was condensed with sodium monochloroacetate in the presence of sodium carbonate. An aqueous solution of the reactants was heated to 90 °C for 10 hours, then was cooled and acidified with hydrochloric acid, where upon the acid precipitated.
All of the industrially used methods of manufacture of EDTA and its salts involve the addition of formaldehyde and hydrogen cyanide or an alkali metal cyanide to an aqueous solution of EDTA. The salts, or edetates, are then formed by hydrolysis. EDTA can also be formed by heating tetrahydroxyethylethylenediamine with sodium or potassium hydroxide using a cadmium oxide catalyst.
The most widely used synthesis is the alkaline cyanomethylation of ethylenediamine by means of sodium cyanide and formaldehyde. ... This method offers high yields (>90%) of the chelating agent. The principal byproduct is ammonia, which is continuously boiled off during the reaction. However, some of the ammonia is cyanomethylated to yield salts of NTA, N-(carboxymethyl) glycine, and of glycine. In addition, glycolic acid salts are formed from the reaction of sodium cyanide and formaldehyde. These impurities are not detrimental to most applications of chelating agents.
/In the Singer synthesis process/ the cyanomethylation step is separate from the hydrolysis. Hydrogen cyanide and formaldehyde react with ethylenediamine to form insoluble (ethylenedinitrilo)tetraacetonitrile (EDTN), 2,2',2'',2'''-(1,2-ethanediyldinitrilo)tetrakis(acetonitrile), in high yield (>96%). The intermediate nitrile is separated, washed, and subsequently hydrolyzed with sodium hydroxide to tetrasodium EDTA, with liberation of byproduct ammonia. Carrying out the synthesis in two stages eliminates most of the impurity-forming reactions and yields a very pure form of chelating agent.
All of the industrially used methods of manufacture of EDTA and its salts involve the addition of formaldehyde and hydrogen cyanide or an alkali metal cyanide to an aqueous solution of EDTA. The salts, or edetates, are then formed by hydrolysis. EDTA can also be formed by heating tetrahydroxyethylethylenediamine with sodium or potassium hydroxide using a cadmium oxide catalyst. Disodium EDTA was prepared by dissolving EDTA into a hot solution that contained two equivalents of sodium hydroxide. The solution was then allowed to crystallize.
(Ethylenedinitrilo)tetraacetic acid is dissolved in a hot solution containing two equivalents of NaOH, and the disodium salt is allowed to crystallize.

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Construction
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Pharmaceutical and Medicine Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Synthetic Dye and Pigment Manufacturing
Miscellaneous Manufacturing
Plastics Material and Resin Manufacturing
Wholesale and Retail Trade
Agriculture, Forestry, Fishing and Hunting
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Basic Inorganic Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-: ACTIVE
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt (1:2): ACTIVE
EDTA ... the anticoagulant of choice for hematological testing because it allows the best preservation of cellular components and morphology of blood cells.
A number of salts of EDTA are available with uses identical or similar to the acid. The USP salts are called edetates (calcium disodium, disodium edetates); others are usually abbreviated to EDTA (tetrasodium, trisodium EDTA). Other salts, known chiefly under trademark names, are the sodium ferric, dihydrogen ferrous and a range of disodium salts with magnesium, divalent cobalt, manganese, copper, zinc, and nickel.
Historical data (data submitted to the FDA in 1984) indicated that EDTA and Tetrasodium EDTA were used typically at concentrations up to 1%, but one formulation each contained concentrations of 25%.
Addition of EDTA to contact lens storing and rinsing solution prevents the inactivation of the protein remover which is present in the formulation.
For more General Manufacturing Information (Complete) data for ETHYLENEDIAMINE TETRAACETIC ACID (10 total), please visit the HSDB record page.
Disodium edetate, Na2EDTA, and ... closely related compounds have been used as industrial and analytical reagents because they chelate many divalent & trivalent metals

Analytic Laboratory Methods

EDTA in pickled vegetables was identified by gas-liquid chromatography and confirmed by mass fragmentography after conversion to its tetramethyl ester.
A spectrophotometric method for determining EDTA in freshwater is presented. The sensitivity of the method is 10 ug.
Ethylenediaminetetraacetic acid and related chelating agents are readily analyzed by titration with standardized solutions of metal salts, which react quantitatively to form metal chelate complexes. The endpoint is commonly determined by the precipitation and turbidity of an insoluble metal compound or the color change of a metal-sensitive dye used as an indicator.
Method: ASTM D3113A, Standard Test Methods for Sodium Salts of EDTA in Water; Analyte: ethylenediaminetetraacetic acid; Matrix: Waters containing free Na4EDTA or heavy metal or alkaline earth chelates of Na4EDTA either individually or in combination, in concentrations from 0.5 to 20 mg/L. Higher concentrations may be determined by dilution; Detection Level: 0.5 mg/L.
Method: ASTM D3113B, Standard Test Methods for Sodium Salts of EDTA in Water; Analyte: ethylenediaminetetraacetic acid; Matrix: Waters containing unchelated EDTA in concentrations of 1 to 50 mg/L. Higher concentrations may be determined by diluting the sample; Detection Level: 1 mg/L.

Clinical Laboratory Methods

Ethylene diamine tetraacetic acid (EDTA) is a chelator for metal ions that has found widespread application in modern medicine and pharmacy. However, few studies have examined the cytotoxic side-effects of EDTA when added to biological samples upon various laboratory analyses. The present study was aimed at assessing the artefactual side-effects of EDTA on some biochemical assays performed on human milk samples. The secondary effects of addition of EDTA (at a final concentration of 20 mmol/L) to inhibit complement system activation in human breast-milk samples were examined, using different laboratory techniques and methods, compared to milk samples with equivalent volumes of phosphate-buffered saline added. Assays considered included Biuret's test for total protein measurement, CH50 assays of whole complement activity, pH measurements and total cell counts. The toxic effects of EDTA included breast-milk cell loss, disruption of milk fat globule membrane and subsequent release of membrane-bound protein, free fatty acids and reduction in pH. It also caused false-positive results of hemolytic assays.

Storage Conditions

Chelating agents, by their very nature, tend to be corrosive to metals such as copper, zinc, and iron. The alkaline salts corrode aluminum severely, and contact with these salts should be avoided. Stainless steel and most polymers or coatings that are able to withstand dilute alkali are acceptable as construction materials. Solid chelating agents should be stored in a cool, dry place to avoid caking. /Chelating agents/
Store at 25 °C (77 °F) with excursions permitted between 15 to 30 °C (59 to 86 °F).
Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity. Store in a refrigerator.

Interactions

Total myocardial calcium content of rats treated with adriamycin was very high. Treatment with EDTA decreased calcium levels almost to normal values; however the histological adriamycin-induced cardiac alterations were not prevented.
The effect of EDTA (ethylenediaminetetraacetate) on the antimicrobial activity of 10% sodium sulfacetamide solutions was evaluated in this study by kill rate and minimum /inhibitory/ concentration (mic). EDTA improves the kill rate, but not the mic, for the pseudomonas, serratia, and candida species regardless of the preservative.
... Increased absorption of drugs ... occurs in presence of ... ethylenediaminetetraacetic acid (EDTA). When given orally ... (100-500 mg/kg in rats), the chelator increased ... /the/ rate of absorption of heparin, sulfopolyglucin, mannitol, inulin, decamethonium, sulfanilic acid ... Phenol red, all lipid-insoluble substances which ordinarily are poorly absorbed from GI tract. The wide variety of the chemical structures of these suggests that the chelating agent is acting in a nonspecific way and is not affecting the physical or chemical state of the compounds within the intestine ... /there is/ direct evidence that EDTA acts by increasing the permeability of the intestinal epithelium ... Perhaps EDTA alters permeability by increasing the size of the membrane pores or by widening the spaces between the epithelial cells through the removal of calcium ions.
The effects of EDTA on contractile responses of hamster cremaster arterioles and rat aortic strips to epinephrine (EPI) or norepinephrine (NOR) were examined. Comparable contractile responses were elicited by lower EPI or NOR concentration in presence than in absence of EDTA. Individual responses were maintained in the presence of EDTA but rapidly declined if EDTA was not present. Apparently, oxidation of EPI and NOR reduces apparent vascular reactivity and EDTA prevents or delays the reduction.
For more Interactions (Complete) data for ETHYLENEDIAMINE TETRAACETIC ACID (8 total), please visit the HSDB record page.
/Investigators/ reported that Disodium EDTA (10 mg/mL) increased the intestinal absorption of neutral, basic, and acidic compounds in the male Sprague-Dawley rat. The chelating agent increased the absorption of (14)C-mannitol and (14)C-inulin from <2% to 7%-b 1%, the absorption of (14)C-N-methyldecamethonium from 2%-3% to 11%-15%, and the absorption of sulfanilic acid from 11%-14% to 26%-32%. Plasma concentrations of the drugs were increased as much as five- or sixfold, compared to controls.
Disodium EDTA at a concentration of 1% (w/v; 24 mM) increased the in situ drug absorption of acetazolamide from the small intestine of male Charles River rats when administered with 1% (w/v) reduced glutathione. Intestinal absorption was increased by 1.5 to 2 times; however, absorption from the stomach was not affected by treatment with EDTA and glutathione. The investigators suggested that Disodium EDTA altered the aqueous permeability of the intestinal epithelium by the chelation of magnesium and calcium ions, thereby separating the epithelial cells.

Stability Shelf Life

Generally, EDTA is stable as a solid and in aqueous solution. Only strong oxidizing agents can attack it chemically. The stability of EDTA-metal chelates increases according to the order: Na+ EDTA is less stable than its salts and tends to decarboxylate when heated to 150 °C. It is stable when stored and when boiled in aqueous solution.

Dates

Last modified: 08-15-2023
1: Li S, Zhang Q. [Effect of smear layer on apical sealing ability of mineral trioxide aggregate (MTA) Plus through the sucrose penetration mode]. Beijing Da Xue Xue Bao Yi Xue Ban. 2018 Jun 18;50(3):560-563. Chinese. PubMed PMID: 29930430.
2: Oliveira LV, Maia TS, Zancopé K, Menezes MS, Soares CJ, Moura CCG. Can intra-radicular cleaning protocols increase the retention of fiberglass posts? A systematic review. Braz Oral Res. 2018 Mar 15;32:e16. doi: 10.1590/1807-3107bor-2018.vol32.0016. Review. PubMed PMID: 29561949.
3: Xia L, Bai J, Li J, Li L, Chen S, Xu Q, Zhou B. High-efficient energy recovery from organics degradation for neutral wastewater treatment based on radicals catalytic reaction of Fe(2+)/Fe(3+)-EDTA complexes. Chemosphere. 2018 Jun;201:59-65. doi: 10.1016/j.chemosphere.2018.02.150. Epub 2018 Feb 27. PubMed PMID: 29518735.
4: Fawaz EG, Salam DA, Kamareddine L. Evaluation of copper toxicity using site specific algae and water chemistry: Field validation of laboratory bioassays. Ecotoxicol Environ Saf. 2018 Jul 15;155:59-65. doi: 10.1016/j.ecoenv.2018.02.054. Epub 2018 Mar 2. PubMed PMID: 29505982.
5: Parida GK, Tripathy S, Datta Gupta S, Singhal A, Kumar R, Bal C, Shamim SA. Adenocarcinoma Prostate With Neuroendocrine Differentiation: Potential Utility of 18F-FDG PET/CT and 68Ga-DOTANOC PET/CT Over 68Ga-PSMA PET/CT. Clin Nucl Med. 2018 Apr;43(4):248-249. doi: 10.1097/RLU.0000000000002013. PubMed PMID: 29474196.
6: Vadi SK, Kumar R, Mittal BR, Singh H, Singh SK. 68Ga-PSMA PET/CT Revealing Unusual Inguinal Canal and Distant Nodal Metastasis in a Case of Castration-Resistant Prostate Cancer. Clin Nucl Med. 2018 Apr;43(4):279-281. doi: 10.1097/RLU.0000000000002002. PubMed PMID: 29465494.
7: Vadi SK, Kumar R, Mittal BR, Parihar AS, Singh SK. Unusual Case of Diffuse Penile Metastasis of Prostate Cancer on 68Ga PSMA PET/CT Imaging and 177Lu PSMA Posttherapy Scintigraphy. Clin Nucl Med. 2018 Apr;43(4):276-278. doi: 10.1097/RLU.0000000000002001. PubMed PMID: 29465493.
8: Chaussé G, Abikhzer G, Probst S. Small Lymph Node Metastasis Detected by 68Ga-Prostate-Specific Membrane Antigen But Not 18F-Fluciclovine PET/CT in Low-Prostate-Specific Antigen Biochemical Recurrence of Prostate Cancer. Clin Nucl Med. 2018 Apr;43(4):250-251. doi: 10.1097/RLU.0000000000002009. PubMed PMID: 29465489.
9: Estrela C, Costa E Silva R, Urban RC, Gonçalves PJ, Silva JA, Estrela CRA, Pecora JD, Peters OA. Demetallization of Enterococcus faecalis biofilm: a preliminary study. J Appl Oral Sci. 2018;26:e20170374. doi: 10.1590/1678-7757-2017-0374. Epub 2018 Feb 8. PubMed PMID: 29451651; PubMed Central PMCID: PMC5815357.
10: Tang J, Qiao J, Xue Q, Liu F, Chen H, Zhang G. Leach of the weathering crust elution-deposited rare earth ore for low environmental pollution with a combination of (NH(4))(2)SO(4) and EDTA. Chemosphere. 2018 May;199:160-167. doi: 10.1016/j.chemosphere.2018.01.170. Epub 2018 Feb 3. PubMed PMID: 29438942.
11: Wei R, Guo Q, Yu G, Kong J, Li S, Song Z, Hu J, Tian L, Han X, Okoli CP. Stable isotope fractionation during uptake and translocation of cadmium by tolerant Ricinus communis and hyperaccumulator Solanum nigrum as influenced by EDTA. Environ Pollut. 2018 May;236:634-644. doi: 10.1016/j.envpol.2018.01.103. PubMed PMID: 29433104.
12: Sasikumar A, Joy A, Pillai MRA, Oommen KE, Jayakumar R. Rare Case of Intratracheal Metastasis Detected on 68Ga-Prostate-Specific Membrane Antigen PET/CT Scan in a Case of Thyroglobulin Elevated Negative Iodine Scan Syndrome. Clin Nucl Med. 2018 Apr;43(4):282-283. doi: 10.1097/RLU.0000000000001992. PubMed PMID: 29432341.
13: Dias AH, Bouchelouche K. Prostate-Specific Membrane Antigen PET/CT Incidental Finding of a Schwannoma. Clin Nucl Med. 2018 Apr;43(4):267-268. doi: 10.1097/RLU.0000000000001988. PubMed PMID: 29401152.
14: Vadi SK, Kumar R, Singh H, Singh SK, Mittal BR. 68Ga-Prostate-Specific Membrane Antigen Expression in Neurocysticercosis Lesions in a Patient With Prostate Carcinoma. Clin Nucl Med. 2018 Apr;43(4):e122-e124. doi: 10.1097/RLU.0000000000001990. PubMed PMID: 29401150.
15: Kıvanc BH, Arısu HD, Sağlam BC, Akça G, Gürel MA, Görgül G. Evaluation of antimicrobial and thermal effects of diode laser on root canal dentin. Niger J Clin Pract. 2017 Dec;20(12):1527-1530. doi: 10.4103/1119-3077.187333. PubMed PMID: 29378981.
16: Zhang L, Xu J, Gao L, Pan S. Spurious Thrombocytopenia in Automated Platelet Count. Lab Med. 2018 Mar 21;49(2):130-133. doi: 10.1093/labmed/lmx081. PubMed PMID: 29346619.
17: Martinez-Andrade JM, Avalos-Borja M, Vilchis-Nestor AR, Sanchez-Vargas LO, Castro-Longoria E. Dual function of EDTA with silver nanoparticles for root canal treatment-A novel modification. PLoS One. 2018 Jan 18;13(1):e0190866. doi: 10.1371/journal.pone.0190866. eCollection 2018. PubMed PMID: 29346398; PubMed Central PMCID: PMC5773103.
18: Shamshad S, Shahid M, Rafiq M, Khalid S, Dumat C, Sabir M, Murtaza B, Farooq ABU, Shah NS. Effect of organic amendments on cadmium stress to pea: A multivariate comparison of germinating vs young seedlings and younger vs older leaves. Ecotoxicol Environ Saf. 2018 Apr 30;151:91-97. doi: 10.1016/j.ecoenv.2018.01.002. Epub 2018 Jan 9. PubMed PMID: 29329098.
19: Anconina R, Hod N, Levin D, Ezroh Kazap D, Lantsberg S. Incidental Detection of Metastatic Malignant Melanoma on 68Ga-Prostate-Specific Membrane Antigen PET/CT Imaging: Correlative Imaging With FDG PET/CT and Review of the Literature. Clin Nucl Med. 2018 Mar;43(3):204-206. doi: 10.1097/RLU.0000000000001959. PubMed PMID: 29293137.
20: Iravani A, Hofman MS, Mulcahy T, Williams S, Murphy D, Parameswaran BK, Hicks RJ. (68)Ga PSMA-11 PET with CT urography protocol in the initial staging and biochemical relapse of prostate cancer. Cancer Imaging. 2017 Dec 21;17(1):31. doi: 10.1186/s40644-017-0133-5. PubMed PMID: 29268784; PubMed Central PMCID: PMC5740783.

Explore Compound Types